molecular formula C27H33O4P B1615467 Tris(3-isopropylphenyl) phosphate CAS No. 72668-27-0

Tris(3-isopropylphenyl) phosphate

Cat. No.: B1615467
CAS No.: 72668-27-0
M. Wt: 452.5 g/mol
InChI Key: HZZVNABLNATHQO-UHFFFAOYSA-N
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Description

Tris(3-isopropylphenyl) phosphate is a useful research compound. Its molecular formula is C27H33O4P and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(3-propan-2-ylphenyl) phosphate
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InChI

InChI=1S/C27H33O4P/c1-19(2)22-10-7-13-25(16-22)29-32(28,30-26-14-8-11-23(17-26)20(3)4)31-27-15-9-12-24(18-27)21(5)6/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZVNABLNATHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C(C)C)OC3=CC=CC(=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C27H33O4P
Source PubChem
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DSSTOX Substance ID

DTXSID40993503
Record name Tris[3-(propan-2-yl)phenyl] phosphate
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Molecular Weight

452.5 g/mol
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CAS No.

72668-27-0
Record name Phenol, 3-(1-methylethyl)-, phosphate (3:1)
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Record name Tris(3-isopropylphenyl) phosphate
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Record name Tris[3-(propan-2-yl)phenyl] phosphate
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Record name Tris(3-isopropylphenyl) phosphate
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Foundational & Exploratory

An In-depth Technical Guide to Tris(3-isopropylphenyl) phosphate: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-isopropylphenyl) phosphate (B84403) is an organophosphate ester that, along with its isomers and related compounds, finds application as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(3-isopropylphenyl) phosphate, with a particular focus on the meta-isomer. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining experimental methodologies for property determination, and visualizing relevant chemical and biological pathways. The information presented is crucial for understanding the compound's behavior, potential applications, and toxicological profile.

Chemical Identity and Physical Properties

This compound is one of three positional isomers of tris(isopropylphenyl) phosphate. It is important to distinguish the properties of the specific isomer from those of the technical mixtures, which are often referred to as isopropylated triphenyl phosphate (CAS No. 68937-41-7) and contain a variety of mono-, di-, and tri-isopropylated phenyl phosphates with substitution at the ortho, meta, and para positions[1][2][3].

The physical and chemical properties of this compound and its related isomers are summarized in the tables below.

Table 1: Chemical Identification of Tris(isopropylphenyl) phosphate Isomers and the Technical Mixture

PropertyThis compoundTris(2-isopropylphenyl) phosphateTris(4-isopropylphenyl) phosphateIsopropylated triphenyl phosphate (Technical Mixture)
IUPAC Name tris[3-(propan-2-yl)phenyl] phosphate[2]tris(2-propan-2-ylphenyl) phosphate[4]tris(4-propan-2-ylphenyl) phosphatePhenol (B47542), isopropylated, phosphate (3:1)[2]
CAS Number 72668-27-0[1][2][4]64532-95-2[4]2502-15-0, 26967-76-0[4]68937-41-7[1][2]
Molecular Formula C₂₇H₃₃O₄P[2]C₂₇H₃₃O₄P[4]C₂₇H₃₃O₄PVariable (e.g., C₂₇H₃₃O₄P for the tris-isopropylated component)[2]
Molecular Weight 452.52 g/mol [5]452.5 g/mol [4]452.5 g/mol ~452.52 g/mol (for the tris-isopropylated component)

Table 2: Physical Properties of Tris(isopropylphenyl) phosphates

PropertyThis compoundIsopropylated triphenyl phosphate (Technical Mixture)
Physical State Data not available for pure isomer; likely a liquid or waxy solidClear to amber liquid or yellow waxy solid
Melting Point Data not available-26°C to -12°C
Boiling Point Data not available>300°C at 101,325 Pa
Density Data not available~1.168 g/cm³ at 20°C
Vapor Pressure ~5.0 x 10⁻⁹ mmHg[5]Data not available
Water Solubility Data not available~0.33 mg/L at 20°C[1]
log Kow (Octanol-Water Partition Coefficient) ~11.7 (Estimated)[5]~4.92 - 5.17

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of triaryl phosphates involves the reaction of a phenol with phosphorus oxychloride[1]. For this compound, 3-isopropylphenol (B134271) would be the starting material.

Protocol:

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a condenser connected to a system to neutralize HCl gas, dissolve three equivalents of 3-isopropylphenol in a dry, inert solvent such as toluene.

  • Addition of Phosphorus Oxychloride: Slowly add one equivalent of phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic and should be maintained at a controlled temperature, potentially with a cooling bath.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, the mixture is cooled. The crude product is washed sequentially with dilute hydrochloric acid, dilute sodium hydroxide (B78521) solution, and water to remove unreacted starting materials and byproducts.

  • Purification: The final product is purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow 3-isopropylphenol 3-isopropylphenol Reaction Reaction 3-isopropylphenol->Reaction POCl3 POCl3 POCl3->Reaction Crude Product Crude Product Reaction->Crude Product Washing Washing Crude Product->Washing Purification Purification Washing->Purification Pure Product Pure Product Purification->Pure Product

Caption: Synthesis workflow for this compound.

Determination of Physical Properties

The melting point of a solid organic compound can be determined using a capillary tube method.

Protocol:

  • Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus with a heated block).

  • Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

For a high-boiling liquid like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition.

Protocol:

  • Apparatus Setup: A small amount of the liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm leading to the condenser.

  • Heating: The flask is heated gently in a heating mantle.

  • Observation: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.

The solubility of this compound in water and organic solvents can be determined following OECD Guideline 105[6][7][8][9].

Protocol (Flask Method for substances with solubility > 10⁻² g/L):

  • Equilibration: An excess amount of the substance is added to a known volume of the solvent (e.g., water or an organic solvent) in a flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to allow for phase separation. If necessary, centrifugation or filtration is used to separate the saturated solution from the undissolved substance.

  • Analysis: The concentration of the substance in the clear, saturated solution is determined using a suitable analytical method, such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods for Isomer Separation and Quantification

The analysis of isopropylated triphenyl phosphates in various matrices often requires the separation and quantification of different isomers.

Analytical Workflow:

  • Sample Preparation: This involves extraction of the analytes from the sample matrix (e.g., environmental samples, biological tissues) using an appropriate solvent, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering substances[1][10].

  • Instrumental Analysis: The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS[10]. Gas chromatography is well-suited for separating the different isomers based on their boiling points and polarities. Mass spectrometry provides sensitive and selective detection and quantification.

  • Quantification: Quantification is typically performed using an internal standard method, where a known amount of a labeled analogue (e.g., deuterated or ¹³C-labeled) is added to the sample before extraction.

G cluster_analysis Analytical Workflow Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Instrumental_Analysis GC-MS or LC-MS/MS Cleanup->Instrumental_Analysis Data_Analysis Quantification Instrumental_Analysis->Data_Analysis Results Results Data_Analysis->Results

Caption: Analytical workflow for isomer separation and quantification.

Biological Activity and Potential Signaling Pathways

Organophosphate flame retardants, including isopropylated triphenyl phosphates, are recognized as emerging environmental contaminants with potential endocrine-disrupting and neurotoxic effects[11][12][13][14][15][16][17][18][19][20].

Endocrine Disruption

Studies have shown that some organophosphate flame retardants can interfere with steroidogenesis, the process of hormone synthesis[11][13]. For example, in Leydig cells, these compounds have been observed to affect mitochondrial activity and the expression of genes involved in progesterone (B1679170) biosynthesis[11][13]. This can lead to altered levels of sex hormones, potentially impacting reproductive health.

Neurotoxicity

The neurotoxic potential of organophosphate esters is a significant concern. While their mechanism of action can differ from organophosphate pesticides, some have been shown to induce neurotoxicity[16][17][18][19][20]. Potential mechanisms include the induction of oxidative stress, interference with neurotransmitter systems (such as the dopaminergic system), and activation of signaling pathways like the p38-MAPK pathway, which is involved in cellular responses to stress[16].

G cluster_pathway Potential Toxicological Pathways T3IPP This compound Cell Target Cell (e.g., Leydig cell, Neuron) T3IPP->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Steroidogenesis Altered Steroidogenesis Cell->Steroidogenesis Neurotransmitter Neurotransmitter Disruption (e.g., Dopamine) Cell->Neurotransmitter p38MAPK p38-MAPK Pathway Activation Cell->p38MAPK ROS Increased ROS Mitochondria->ROS Adverse_Outcomes Adverse Health Outcomes (Endocrine Disruption, Neurotoxicity) ROS->Adverse_Outcomes Steroidogenesis->Adverse_Outcomes Neurotransmitter->Adverse_Outcomes p38MAPK->Adverse_Outcomes

Caption: Potential signaling pathways affected by T3IPP.

Conclusion

This compound is a compound with distinct properties that can differ from the more commonly studied technical mixtures of isopropylated triphenyl phosphates. This guide has provided a consolidated source of its known physical and chemical characteristics, detailed experimental protocols for their determination, and an overview of the analytical methods for its identification and quantification. Furthermore, the potential biological activities and associated signaling pathways have been highlighted, underscoring the importance of further research into the specific toxicological profile of this isomer. The information and visualizations presented herein are intended to be a valuable resource for scientists and researchers working with this and related compounds.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Tris(3-isopropylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-isopropylphenyl) phosphate (B84403), a member of the isopropylated triaryl phosphate ester family, is a compound of significant industrial interest, primarily utilized as a flame retardant, plasticizer, and lubricant. Its synthesis and manufacturing present unique challenges, particularly in achieving high isomeric purity. This technical guide provides a comprehensive overview of the core manufacturing processes, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data. The information is intended to serve as a foundational resource for researchers and professionals in chemistry and materials science.

Introduction

Isopropylated triphenyl phosphates (IPPs) are a complex mixture of isomers produced by the alkylation of phenol (B47542) with propylene (B89431), followed by phosphorylation. The position and degree of isopropylation on the phenyl rings dictate the physical and chemical properties of the final product. Tris(3-isopropylphenyl) phosphate is a specific isomer where each of the three phenyl groups is substituted with an isopropyl group at the meta position. Commercial IPP products are typically mixtures of various isomers, and the isolation of a single, pure isomer like this compound requires precise control over the synthesis and purification steps.

Core Manufacturing Process

The industrial production of isopropylated triphenyl phosphates, including the fraction containing this compound, is generally a two-stage process:

  • Alkylation of Phenol: Phenol is reacted with propylene in the presence of an acid catalyst to produce a mixture of isopropylated phenols.

  • Phosphorylation: The resulting mixture of isopropylated phenols is then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to yield the triaryl phosphate ester mixture.

A significant challenge in producing this compound lies in the initial alkylation step. The direct Friedel-Crafts alkylation of phenol with propylene is highly selective for the ortho and para positions due to the directing effect of the hydroxyl group. The synthesis of the meta isomer, 3-isopropylphenol (B134271), in high yield is not straightforward and often requires multi-step synthetic routes.

The overall manufacturing workflow can be visualized as follows:

G cluster_0 Raw Materials cluster_1 Synthesis Stages cluster_2 Purification & Final Product Phenol Phenol Alkylation Alkylation Phenol->Alkylation Propylene Propylene Propylene->Alkylation Catalyst (e.g., Acid) Catalyst (e.g., Acid) Catalyst (e.g., Acid)->Alkylation POCl3 POCl3 Phosphorylation Phosphorylation POCl3->Phosphorylation Isomer_Separation Isomer Separation (Crucial for meta-isomer) Alkylation->Isomer_Separation Crude Isopropylphenol Mixture Isomer_Separation->Phosphorylation 3-Isopropylphenol Washing Washing Phosphorylation->Washing Crude Product Distillation Distillation Washing->Distillation Final_Product Tris(3-isopropylphenyl) phosphate Distillation->Final_Product

Caption: General Manufacturing Workflow for this compound.

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis of this compound. It should be noted that the synthesis of the 3-isopropylphenol precursor is a key challenge and is addressed separately.

Synthesis of 3-Isopropylphenol (Precursor)

Direct isopropylation of phenol yields predominantly ortho- and para-isomers. A feasible, albeit more complex, route to 3-isopropylphenol involves a multi-step process starting from benzene:

  • Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to produce benzenesulfonic acid.

  • Friedel-Crafts Alkylation: The resulting benzenesulfonic acid is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The sulfonic acid group directs the incoming isopropyl group to the meta position.

  • Alkaline Fusion: The meta-isopropylbenzenesulfonic acid is then fused with sodium hydroxide (B78521) at high temperatures, followed by acidification, to yield 3-isopropylphenol.

Synthesis of this compound

This protocol is based on general methods for the synthesis of triaryl phosphates.

Materials and Equipment:

  • 3-isopropylphenol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous toluene (B28343) (or other inert solvent)

  • Anhydrous magnesium chloride (MgCl₂) or another suitable catalyst

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl)

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-isopropylphenol (3.0 equivalents) and a catalytic amount of anhydrous magnesium chloride (approx. 0.5-1.0 mol%).

  • Solvent Addition: Add anhydrous toluene to dissolve the reactants.

  • Addition of POCl₃: While stirring the mixture, slowly add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 120-170°C) and maintain this temperature for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The evolution of HCl gas will be observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture sequentially with dilute hydrochloric acid (to remove the catalyst), dilute sodium hydroxide solution (to remove unreacted phenol and acidic byproducts), and finally with brine.

    • Dry the organic layer over an anhydrous salt (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain the pure this compound.

The experimental workflow can be summarized in the following diagram:

G Start Start Setup 1. Reaction Setup (Flask, N2 atm) Start->Setup Reactants 2. Add 3-isopropylphenol, catalyst, and solvent Setup->Reactants Addition 3. Add POCl3 dropwise Reactants->Addition Heating 4. Heat to reflux (120-170°C, 4-12h) Addition->Heating Cooling 5. Cool to RT Heating->Cooling Washing 6. Aqueous Workup (HCl, NaOH, Brine) Cooling->Washing Drying 7. Dry organic layer Washing->Drying Solvent_Removal 8. Remove solvent Drying->Solvent_Removal Purification 9. Vacuum Distillation Solvent_Removal->Purification End End Purification->End

Caption: Experimental Workflow for the Phosphorylation Step.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of isopropylated triphenyl phosphates, based on available literature and patent information. Note that specific yields for pure this compound are not widely reported, and these values represent typical ranges for related processes.

Table 1: Typical Reaction Conditions for Phosphorylation

ParameterValueReference
Molar Ratio (Phenol derivative : POCl₃)3.0 : 1.0General Stoichiometry
CatalystMgCl₂, AlCl₃, etc.Patent Literature
Catalyst Loading0.5 - 2.0 mol%Patent Literature
Reaction Temperature120 - 180 °C[1]
Reaction Time4 - 15 hours[2]

Table 2: Product Specifications and Purity

ParameterValue/MethodReference
Typical Yield (for mixed esters)> 95%[1]
Purity (after distillation)> 98%Commercial Standards
Analytical Method for PurityGas Chromatography-Mass Spectrometry (GC-MS)[1][3]
Final Acid Number< 4 mg KOH/g[2]

Purification and Analysis

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.

  • Washing: A series of washes with dilute acid and base removes ionic impurities and unreacted phenol.

  • Distillation: High-vacuum distillation is the primary method for purifying the final product, separating it from lower and higher boiling point impurities.

The final product and in-process samples are typically analyzed using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). This technique allows for the separation and quantification of different isomers and impurities. For heavily contaminated samples, a purification step such as solid-phase extraction may be employed before GC-MS analysis.[1][3]

Conclusion

The synthesis of this compound is a challenging yet important process for producing a high-purity flame retardant and plasticizer. While the phosphorylation step follows established procedures for triaryl phosphate synthesis, the key to obtaining the desired product lies in the selective synthesis or isolation of the 3-isopropylphenol precursor. This guide provides a comprehensive overview of the manufacturing process, detailed representative protocols, and relevant quantitative data to aid researchers and professionals in this field. Further research into more efficient and selective catalytic methods for the meta-alkylation of phenols could significantly streamline the production of this and other specific triaryl phosphate isomers.

References

"Tris(3-isopropylphenyl) phosphate" CAS number 72668-27-0

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Tris(3-isopropylphenyl) phosphate (B84403) (CAS 72668-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-isopropylphenyl) phosphate, identified by CAS number 72668-27-0, is an organophosphate ester. It belongs to a broader class of industrial chemicals known as isopropylated triphenyl phosphates (IPPPs), which are complex mixtures of phosphate esters with varying numbers and positions of isopropyl groups on the phenyl rings.[1][2] These compounds are primarily utilized as flame retardants and plasticizers in a wide array of commercial products, including PVC, polyurethane foams, electronics, lubricants, and hydraulic fluids.[3][4][5]

The manufacturing process typically involves the reaction of phosphorus oxychloride with isopropylated phenols.[3][6] While effective for their industrial purpose, the widespread use of IPPPs has led to their detection in the environment, raising concerns about their persistence, bioaccumulation potential, and possible effects on ecological and human health.[3] This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, synthesis, analytical methods, and toxicological profile based on available scientific data.

It is critical to note that much of the available literature pertains to the technical mixture of IPPPs (CAS No. 68937-41-7) rather than the specific tris(3-isopropylphenyl) isomer. This document will specify when data refers to the general mixture versus the specific isomer where such information is available.

Physicochemical and Environmental Properties

The physicochemical properties of a compound are fundamental to understanding its environmental fate, transport, and potential for biological interaction. The data for this compound and related isomers are summarized below.

PropertyValueReference / Note
CAS Number 72668-27-0[7]
Molecular Formula C27H33O4P[7][8]
Molecular Weight 452.5 g/mol [8]
Physical Description Yellow waxy solid[8] (For the related tris(4-isopropylphenyl) isomer)
Boiling Point 220-270 °C at 0.53 kPa[8] (For the related tris(4-isopropylphenyl) isomer)
Melting Point -25 °C[8] (For the related tris(4-isopropylphenyl) isomer)
Density 1.159 g/cm³ at 20 °C[8] (For the related tris(4-isopropylphenyl) isomer)
Vapor Pressure 2.1 x 10⁻⁸ mm Hg at 25 °C (estimated)[8] (For the 4-isomer; indicates low volatility)
Soil Adsorption Coeff. (Koc) 1.2 x 10⁶ (estimated)[8] (Indicates immobile in soil)
Biodegradation 0% of theoretical BOD (Japanese MITI test)[8] (Suggests not readily biodegradable)
Bioaccumulation Factor (BCF) 6.9 to 573[9] (For constituents of the IPPP mixture)

Synthesis and Industrial Production

The industrial synthesis of isopropylated triphenyl phosphates is a multi-step process. While specific protocols for the 3-isomer are not detailed, the general pathway involves the alkylation of phenol (B47542) followed by phosphorylation.

General Synthesis Pathway

The manufacturing process can be conceptually broken down into two main stages:

  • Friedel-Crafts Alkylation: Phenol is alkylated with propylene (B89431) in the presence of an acid catalyst (e.g., p-toluene sulfonic acid).[10] This reaction adds isopropyl groups to the phenyl rings. The ratio of propylene to phenol is controlled to manage the degree of isopropylation.[10]

  • Phosphorylation: The resulting mixture of isopropylphenols is then reacted with a phosphorylating agent, typically phosphorus oxychloride (POCl₃).[2][6] This reaction forms the triaryl phosphate ester, with hydrogen chloride (HCl) generated as a byproduct.[9]

A diagram of this general synthesis workflow is presented below.

G cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_phosphorylation Step 2: Phosphorylation Phenol Phenol Reactor1 Alkylation Reactor Phenol->Reactor1 Propylene Propylene Propylene->Reactor1 Catalyst Acid Catalyst (e.g., p-toluene sulfonic acid) Catalyst->Reactor1 Alkyl_Product Isopropylphenol Mixture Reactor1->Alkyl_Product POCl3 Phosphorus Oxychloride (POCl₃) Reactor2 Phosphorylation Reactor Alkyl_Product->Reactor2 POCl3->Reactor2 Product Tris(isopropylphenyl) Phosphate (IPPP Mixture) Reactor2->Product Byproduct HCl Gas Reactor2->Byproduct

General synthesis pathway for Isopropylated Triphenyl Phosphates.

Analytical Methodology

The detection and quantification of isopropylated phenyl phosphates in environmental and biological matrices are crucial for exposure assessment. The standard method involves gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: Determination in Workplace Air

The following protocol is based on a validated method for analyzing IPPPs in workplace air.[11][12][13]

1. Sampling:

  • Apparatus: Personal air sampling pump, quartz filter (37 mm).

  • Procedure: Draw a defined volume of air (e.g., 420 to 1680 L) through the quartz filter at a flow rate of 3.5 L/min.[11][12] The filter is spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15) prior to sampling.[11]

2. Sample Preparation (Extraction):

  • Reagents: Ethyl acetate.

  • Procedure: Transfer the filter to a vial and add ethyl acetate. Extract the analytes using an ultrasonic bath followed by a heated horizontal shaker.[2][12]

  • Purification (Optional): For heavily contaminated samples, the extract can be cleaned up using solid-phase extraction (SPE).[11][12]

3. Instrumental Analysis:

  • Instrument: Gas chromatograph with a mass-selective detector (GC-MS).

  • Procedure: Inject an aliquot of the final extract into the GC-MS system. The components are separated based on their volatility and interaction with the GC column. The mass spectrometer provides identification and quantification.

  • Quantification: The determination is based on a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of calibration standards.[11]

The workflow for this analytical procedure is visualized below.

G start Start: Air Sample Collection sampling 1. Air Sampling (Quartz filter with internal standard) start->sampling extraction 2. Solvent Extraction (Ethyl Acetate, Ultrasonication) sampling->extraction cleanup 3. Solid-Phase Extraction (Optional Cleanup) extraction->cleanup analysis 4. GC-MS Analysis cleanup->analysis quant 5. Quantification (Internal Standard Method) analysis->quant end End: Concentration Result quant->end G cluster_source Sources & Exposure cluster_effects Potential Biological Effects Industrial Industrial Products (PVC, Lubricants, Electronics) Dust Indoor Dust Industrial->Dust Dermal Dermal Contact Industrial->Dermal Inhalation Inhalation Industrial->Inhalation Ingestion Ingestion Industrial->Ingestion Dust->Dermal Dust->Inhalation Dust->Ingestion IPPP IPPPs in Body Dermal->IPPP Inhalation->IPPP Ingestion->IPPP Uptake Neuro Neurotoxicity (NTE Inhibition) IPPP->Neuro Endocrine Endocrine Disruption (Estrogenic Activity) IPPP->Endocrine Systemic Systemic Toxicity (e.g., Adrenal Effects) IPPP->Systemic

References

An In-depth Technical Guide to the Isomers of Tris(isopropylphenyl) Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropylphenyl) phosphate (B84403) (IPP) is a complex mixture of organophosphate esters widely utilized as a flame retardant and plasticizer. The technical product is not a single compound but rather a collection of isomers with isopropyl groups substituted at various positions on the three phenyl rings. This guide provides a comprehensive technical overview of the structures, physicochemical properties, synthesis, and analysis of the primary isomers of tris(isopropylphenyl) phosphate. Furthermore, it delves into the significant biological signaling pathways associated with these isomers, particularly focusing on organophosphate-induced delayed neurotoxicity (OPIDN) and endocrine disruption. This document is intended to serve as a critical resource for professionals in research, drug development, and toxicology.

Introduction

Tris(isopropylphenyl) phosphate, often referred to by its CAS number 68937-41-7 for the technical mixture, is a triaryl phosphate ester. Commercial IPP is synthesized through the reaction of phosphorus oxychloride with isopropylated phenol (B47542), resulting in a complex mixture of isomers. The degree of isopropylation and the position of the isopropyl group (ortho, meta, or para) on the phenyl rings significantly influence the compound's physical, chemical, and toxicological properties. The para-substituted isomer, tris(4-isopropylphenyl) phosphate, is often a major component of these mixtures. Due to structural similarities with neurotoxic compounds like tri-ortho-cresyl phosphate (TOCP), the toxicological profile of IPP isomers, especially the ortho-substituted variants, is of particular interest.

Isomeric Structures

The primary isomers of tris(isopropylphenyl) phosphate are defined by the substitution pattern of the isopropyl group on the phenyl rings. The three main symmetrical isomers are:

  • Tris(2-isopropylphenyl) phosphate (ortho-isomer)

  • Tris(3-isopropylphenyl) phosphate (meta-isomer)

  • Tris(4-isopropylphenyl) phosphate (para-isomer)

In addition to these, commercial mixtures contain a variety of mixed-isomers where the phenyl rings are substituted with isopropyl groups at different positions within the same molecule.

Physicochemical Properties

The physical and chemical properties of tris(isopropylphenyl) phosphate isomers are crucial for understanding their environmental fate, bioavailability, and toxicokinetics. While data for the technical mixture and the para-isomer are more readily available, information on the pure ortho and meta isomers is limited.

PropertyTris(2-isopropylphenyl) phosphateThis compoundTris(4-isopropylphenyl) phosphateTechnical Mixture (IPP)
CAS Number 64532-95-272668-27-02502-15-0, 26967-76-0, 68937-41-768937-41-7
Molecular Formula C₂₇H₃₃O₄PC₂₇H₃₃O₄PC₂₇H₃₃O₄PC₂₇H₃₃O₄P
Molecular Weight 452.52 g/mol [1]452.52 g/mol 452.52 g/mol [2]452.52 g/mol [3]
Appearance --Yellow waxy solid[2][4]Clear blue liquid/Yellow solid[4]
Boiling Point (°C) 220-270 at 0.53 kPa[1]--220-270 at 0.53 kPa[4]
Melting Point (°C) -25[1]---25[4]
Density (g/cm³) ---1.159 at 20 °C[4]
LogP (calculated) 8.70[1]-7.4[2]-

Experimental Protocols

Synthesis of Tris(isopropylphenyl) Phosphate Isomers

The general synthesis of tris(isopropylphenyl) phosphate isomers involves a two-step process: the Friedel-Crafts alkylation of phenol with propene to produce the corresponding isopropylphenol, followed by phosphorylation with phosphorus oxychloride.

Step 1: Synthesis of Isopropylated Phenol (General Protocol)

  • Reaction Setup: A reaction flask is charged with phenol and a catalytic amount of a Lewis acid (e.g., p-toluene sulfonic acid)[5].

  • Alkylation: Propene gas is bubbled through the molten phenol at a controlled temperature (typically 30-180°C)[5]. The reaction progress is monitored by gas chromatography (GC) to achieve the desired degree of isopropylation. The position of the isopropyl group (ortho, meta, para) is influenced by the choice of catalyst and reaction conditions.

  • Workup: The reaction mixture is cooled and neutralized. The product, a mixture of isopropylphenol isomers, is then purified by fractional distillation under reduced pressure to isolate the desired isomer (2-isopropylphenol, 3-isopropylphenol, or 4-isopropylphenol).

Step 2: Phosphorylation of Isopropylated Phenol (General Protocol)

  • Reaction Setup: A dry reaction flask equipped with a dropping funnel and a reflux condenser is charged with the purified isopropylphenol isomer and a dry, inert solvent (e.g., toluene).

  • Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution. The reaction is typically carried out in the presence of a base (e.g., pyridine) to scavenge the HCl byproduct.

  • Reaction Completion: After the addition of POCl₃, the mixture is heated to reflux to drive the reaction to completion.

  • Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is washed successively with dilute acid, dilute base, and water. The final product is purified by vacuum distillation or column chromatography.

G phenol Phenol alkylation Friedel-Crafts Alkylation phenol->alkylation propene Propene propene->alkylation lewis_acid Lewis Acid Catalyst lewis_acid->alkylation isopropylphenol Isopropylphenol Isomers (o, m, p) alkylation->isopropylphenol distillation Fractional Distillation isopropylphenol->distillation purified_isomer Purified Isopropylphenol Isomer distillation->purified_isomer phosphorylation Phosphorylation purified_isomer->phosphorylation pocl3 Phosphorus Oxychloride (POCl₃) pocl3->phosphorylation ipp_isomer Tris(isopropylphenyl) phosphate Isomer phosphorylation->ipp_isomer

Synthesis workflow for tris(isopropylphenyl) phosphate isomers.

Analytical Methods for Isomer Separation and Quantification

The analysis of IPP isomer mixtures is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., ethyl acetate) and may require a cleanup step using solid-phase extraction (SPE) to remove matrix interferences[6].

  • GC Conditions:

    • Column: A mid-polarity capillary column, such as a 50% phenyl-methylpolysiloxane phase, is often used to achieve separation of the isomers[7].

    • Injector: Splitless injection is used for trace analysis.

    • Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the isomers based on their boiling points and interaction with the stationary phase[7].

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and quantification, targeting characteristic fragment ions of the IPP isomers[7].

G sample Sample containing IPP isomers extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup gc Gas Chromatography (GC) Separation cleanup->gc ms Mass Spectrometry (MS) Detection gc->ms data Data Analysis (Quantification) ms->data

Analytical workflow for IPP isomer analysis by GC-MS.

Biological Signaling Pathways

Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

A significant toxicological concern for triaryl phosphates is their potential to cause OPIDN, a neurodegenerative disorder characterized by damage to peripheral and central nervous system axons. This toxicity is particularly associated with ortho-substituted isomers.

The key molecular initiating event in OPIDN is the inhibition of Neuropathy Target Esterase (NTE), a serine esterase located in the endoplasmic reticulum of neurons[8][9]. The mechanism involves a two-step process:

  • Phosphorylation: The organophosphate binds to the active site of NTE, phosphorylating a serine residue.

  • Aging: A subsequent dealkylation of the phosphoryl-enzyme complex occurs, resulting in a negatively charged, irreversibly inhibited enzyme. This "aged" NTE is thought to trigger a cascade of events leading to axonal degeneration[8].

G ortho_ipp Ortho-substituted IPP Isomer nte Neuropathy Target Esterase (NTE) ortho_ipp->nte Inhibition phosphorylation Phosphorylation of NTE nte->phosphorylation aging Aging (Dealkylation) phosphorylation->aging aged_nte Irreversibly Inhibited NTE aging->aged_nte downstream Downstream Cellular Events aged_nte->downstream axon_degeneration Axonal Degeneration (OPIDN) downstream->axon_degeneration

Mechanism of NTE inhibition by ortho-substituted IPP isomers leading to OPIDN.

Endocrine Disruption

Several organophosphate esters, including isomers of tricresyl phosphate, have been shown to possess endocrine-disrupting properties by interacting with nuclear receptors[10][11][12]. These interactions can lead to alterations in hormone signaling and homeostasis.

  • Estrogen Receptor (ER): Some triaryl phosphates have been found to act as agonists or antagonists of the estrogen receptor alpha (ERα). For example, triphenyl phosphate has demonstrated ERα agonistic activity[13].

  • G Protein-Coupled Estrogen Receptor (GPER): Isomers of tricresyl phosphate have been shown to exert estrogenic effects through agonistic activity on GPER[11][12].

The binding of IPP isomers to these receptors can initiate signaling cascades that are normally triggered by endogenous hormones, potentially leading to adverse effects on reproductive health and development.

G ipp_isomer IPP Isomer er_alpha Estrogen Receptor α (ERα) ipp_isomer->er_alpha Binding gper G Protein-Coupled Estrogen Receptor (GPER) ipp_isomer->gper Binding er_activation ERα-mediated Gene Transcription er_alpha->er_activation gper_activation GPER-mediated Signaling (e.g., cAMP, Ca²⁺) gper->gper_activation endocrine_disruption Endocrine Disruption er_activation->endocrine_disruption gper_activation->endocrine_disruption

Potential endocrine disruption pathways of IPP isomers via nuclear receptors.

Conclusion

The isomers of tris(isopropylphenyl) phosphate represent a complex class of compounds with significant industrial applications and notable toxicological profiles. The position of the isopropyl group on the phenyl rings is a critical determinant of their physicochemical properties and biological activities. In particular, the ortho-substituted isomers pose a risk for organophosphate-induced delayed neurotoxicity through the inhibition of neuropathy target esterase. Furthermore, there is growing evidence that these compounds can act as endocrine disruptors by interacting with nuclear hormone receptors. A thorough understanding of the individual isomers is therefore essential for accurate risk assessment and the development of safer alternatives. This guide provides a foundational resource for researchers and professionals working with these compounds, highlighting the current state of knowledge and emphasizing the need for further research into the specific properties and biological effects of each isomer.

References

"Tris(3-isopropylphenyl) phosphate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Overview for Drug Development Professionals

Tris(3-isopropylphenyl) phosphate (B84403) is an organophosphate ester. While it is noted as a flame retardant, its neurotoxic potential also makes it a compound of interest in toxicological and drug development research. This guide provides the fundamental molecular and chemical properties of Tris(3-isopropylphenyl) phosphate, presenting the core data required for initial assessment in research and development settings.

Molecular and Chemical Properties

The essential chemical identifiers for this compound are summarized below. This data is foundational for any experimental design or computational modeling.

PropertyValue
Molecular Formula C27H33O4P[1][2][3][4]
Molecular Weight 452.52 g/mol [1][4]
Monoisotopic Mass 452.21164653 Da[2][3]
CAS Number 72668-27-0[1]

Structural Information

To understand the spatial arrangement and potential interactions of this compound, a logical diagram of its molecular formula is presented. This visualization aids in comprehending the connectivity of the constituent atoms.

Caption: Molecular graph of this compound.

Experimental Considerations

Due to its classification as a neurotoxic agent, all handling and experimental procedures involving this compound should be conducted with appropriate safety precautions in a controlled laboratory environment.[5] Standard protocols for handling organophosphates should be followed, including the use of personal protective equipment and adequate ventilation.

This document is intended for informational purposes for a technical audience and does not constitute a full safety data sheet or a comprehensive guide to all applications and toxicological properties of the compound.

References

An In-depth Technical Guide to the Solubility of Tris(3-isopropylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(3-isopropylphenyl) phosphate (B84403). Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a detailed understanding of its expected solubility characteristics based on its chemical class, along with standardized experimental protocols for determining its solubility in various solvents.

Introduction to Tris(3-isopropylphenyl) phosphate

This compound is an organophosphate ester. Organophosphate esters are a class of compounds used in a variety of industrial applications, including as flame retardants, plasticizers, and hydraulic fluids.[1] The structure of this compound, with its three isopropylphenyl groups attached to a phosphate core, results in a molecule with significant nonpolar character. It is often a component of complex isomer mixtures known as isopropylated triphenyl phosphates.[2][3][4]

Solubility Profile

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the properties of related triaryl phosphates, a qualitative and estimated solubility profile can be established.

2.1. Water Solubility

The presence of the large, nonpolar isopropylphenyl groups suggests that this compound has very low solubility in water. One environmental risk evaluation report estimates the water solubility of tris(isopropylphenyl) phosphate to be approximately 0.12 mg/L.[5] Another source indicates a water solubility of 330 µg/L at 20°C.[6] Generally, triaryl phosphates are known for their low water solubility.[7][8]

Quantitative Water Solubility Data

SolventTemperatureSolubilityReference
WaterNot Specified~ 0.12 mg/L (estimated)[5]
Water20°C330 µg/L[6]

2.2. Solubility in Organic Solvents

Given its predominantly nonpolar structure, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents. The principle of "like dissolves like" is a useful guideline in this context.[9]

Expected Qualitative Solubility in Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighThe nonpolar nature of the solvent effectively solvates the nonpolar isopropylphenyl groups of the solute.
Polar Aprotic Acetone, Dichloromethane, Tetrahydrofuran (THF)Moderate to HighThese solvents have a dipole moment that can interact with the polar phosphate group, while their organic character allows for solvation of the aryl groups.
Polar Protic Ethanol, Methanol, IsopropanolLow to ModerateThe hydroxyl groups in these solvents lead to strong hydrogen bonding networks. The large nonpolar structure of this compound would disrupt these networks, leading to lower solubility compared to polar aprotic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following are detailed methodologies for determining solubility in aqueous and organic solvents.

3.1. Protocol for Determining Water Solubility (Based on OECD Test Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining the water solubility of substances: the Column Elution Method (for solubilities below 10⁻² g/L) and the Flask Method (for solubilities above 10⁻² g/L).[10][11] Given the expected low water solubility of this compound, the Column Elution Method is likely more appropriate.

Column Elution Method

  • Preparation of the Column: A small column is filled with an inert support material (e.g., glass wool, glass beads). The support material is then coated with an excess of the test substance, this compound.

  • Saturation: Water is passed through the column at a slow, controlled flow rate to ensure that the water becomes saturated with the test substance. The temperature should be maintained at a constant value, preferably 20 ± 0.5 °C.[10][11]

  • Eluate Collection: The aqueous eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Equilibrium Check: The concentration of the substance in the eluate should be constant over several consecutive fractions to ensure that saturation has been reached.

  • Calculation: The water solubility is reported as the mean concentration of the saturated fractions.

3.2. Protocol for Determining Solubility in Organic Solvents

A general gravimetric method can be used to determine the solubility of a solid or liquid solute in an organic solvent.[12]

  • Sample Preparation: Weigh a known mass of this compound into a test tube or vial.[13]

  • Solvent Addition: Add a measured volume of the chosen organic solvent to the test tube.[13]

  • Equilibration: Vigorously agitate the mixture at a constant temperature until the solution is saturated.[13] This can be achieved by shaking, stirring, or using an ultrasonic bath. The time required to reach equilibrium should be determined in a preliminary test.[11]

  • Phase Separation: If undissolved solute remains, separate the saturated solution from the excess solute. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration.

  • Quantification:

    • Gravimetric Method: Take a known volume or mass of the clear, saturated solution and evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solute.

    • Spectroscopic/Chromatographic Method: Dilute a known volume of the saturated solution and determine the concentration using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).

  • Calculation: Calculate the solubility in terms of grams of solute per 100 g or 100 mL of solvent, or as a molar concentration.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start substance Weigh Test Substance start->substance mix Mix Substance and Solvent substance->mix solvent Measure Solvent solvent->mix agitate Agitate at Constant Temperature mix->agitate saturate Achieve Saturation agitate->saturate separate Separate Saturated Solution saturate->separate quantify Quantify Solute Concentration separate->quantify calculate Calculate Solubility quantify->calculate end Solubility Data calculate->end

Caption: General workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine its solubility in their specific applications. The provided workflow and experimental details are intended to serve as a starting point for laboratory investigations.

References

Biodegradation Pathways of Tris(3-isopropylphenyl) phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the complete biodegradation pathway of Tris(3-isopropylphenyl) phosphate (B84403) (TiPP) is limited. This guide synthesizes available information on the biodegradation of analogous aryl organophosphate esters to propose a putative pathway for TiPP. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Tris(3-isopropylphenyl) phosphate (TiPP) is an organophosphate ester used as a flame retardant and plasticizer. As part of the broader group of isopropylphenyl phosphates (IPPs), which are complex isomeric mixtures, its environmental fate and biodegradation are of significant interest. Current evidence suggests that isopropylphenyl phosphates are generally resistant to biodegradation, with slow degradation rates observed in environmental matrices. This guide outlines a hypothetical biodegradation pathway for TiPP based on established metabolic routes for other aryl phosphates, involving initial hydrolytic cleavage of the phosphate ester bonds followed by further metabolism of the resulting aromatic intermediates. The proposed pathway involves key enzymatic players such as phosphotriesterases and cytochrome P450 monooxygenases.

Proposed Biodegradation Pathway of this compound

The biodegradation of TiPP is likely initiated by the enzymatic hydrolysis of one of the P-O-aryl ester linkages. This initial cleavage is a crucial detoxification step, as it breaks down the parent triester into a diester and a phenolic compound. This process is expected to continue until the phosphate moiety is fully mineralized and the aromatic rings are further degraded.

Step 1: Initial Hydrolysis to Di- and Mono-esters

The primary step in the biodegradation of TiPP is hypothesized to be the sequential hydrolysis of the ester bonds. This reaction is likely catalyzed by phosphotriesterases, enzymes known to hydrolyze a wide range of organophosphorus compounds.

  • First Hydrolysis: A phosphotriesterase attacks one of the ester linkages of this compound, yielding Bis(3-isopropylphenyl) phosphate and 3-isopropylphenol (B134271) .

  • Second Hydrolysis: The resulting diester, Bis(3-isopropylphenyl) phosphate, undergoes another hydrolysis step to form Mono(3-isopropylphenyl) phosphate and another molecule of 3-isopropylphenol .

  • Final Hydrolysis: The monoester is finally hydrolyzed to inorganic phosphate and a third molecule of 3-isopropylphenol .

Biodegradation_Pathway_of_Tris(3-isopropylphenyl)_phosphate TIPP This compound BIPP Bis(3-isopropylphenyl) phosphate TIPP->BIPP Hydrolysis (Phosphotriesterase) IPP1 3-isopropylphenol TIPP->IPP1 MIPP Mono(3-isopropylphenyl) phosphate BIPP->MIPP Hydrolysis (Phosphodiesterase) IPP2 3-isopropylphenol BIPP->IPP2 Pi Inorganic Phosphate MIPP->Pi Hydrolysis (Phosphomonoesterase) IPP3 3-isopropylphenol MIPP->IPP3

Caption: Proposed hydrolytic degradation of TiPP.

Step 2: Metabolism of 3-isopropylphenol

The 3-isopropylphenol molecules released during hydrolysis are expected to undergo further biodegradation. Aromatic compounds are typically degraded by microorganisms through pathways involving ring-hydroxylating and ring-cleavage enzymes, often initiated by cytochrome P450 monooxygenases.

  • Hydroxylation: The aromatic ring of 3-isopropylphenol is hydroxylated, a reaction often catalyzed by cytochrome P450 enzymes, to form a dihydroxybenzene derivative (e.g., isopropylcatechol).

  • Ring Cleavage: The resulting catechol-like intermediate undergoes oxidative cleavage of the aromatic ring by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways.

  • Further Metabolism: The ring-cleavage products are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2 and H2O).

Metabolism_of_3-isopropylphenol IPP 3-isopropylphenol IPC Isopropylcatechol IPP->IPC Hydroxylation (Cytochrome P450) RingCleavage Ring Cleavage Products IPC->RingCleavage Ring Cleavage (Dioxygenase) TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O TCA->Mineralization

Caption: Putative metabolic pathway of 3-isopropylphenol.

Quantitative Data on Aryl Phosphate Biodegradation

CompoundHalf-life (days)SystemReference
Triphenyl phosphate (TPhP)4.53 hours (degradation)Rhodococcus-Sphingopyxis consortium[1]
Tricresyl phosphate (TCrP)21.11 hours (degradation)Rhodococcus-Sphingopyxis consortium[1]
2-ethylhexyl diphenyl phosphate (EHDPP)23.0 hours (degradation)Rhodococcus-Sphingopyxis consortium[1]
Isopropylated triphenyl phosphatesNot readily biodegradableActivated sludge (MITI test)[2]

Note: The data presented are from studies on analogous compounds and may not be directly representative of the biodegradation rate of this compound.

Experimental Protocols

The following is a generalized protocol for assessing the biodegradation of a persistent organic pollutant like TiPP in a laboratory setting.

Protocol: Aerobic Biodegradation in Liquid Culture

Objective: To determine the aerobic biodegradation of this compound by a microbial consortium or a pure strain.

Materials:

  • Microbial inoculum (e.g., activated sludge, enriched environmental culture, or a specific bacterial/fungal strain).

  • Basal salt medium (BSM) lacking a carbon source.

  • This compound (analytical grade).

  • Sterile culture flasks.

  • Shaking incubator.

  • Analytical instrumentation (e.g., GC-MS, LC-MS/MS).

Procedure:

  • Preparation of Inoculum: Acclimatize the microbial inoculum to the presence of TiPP by exposing it to low concentrations of the compound over a period of time.

  • Experimental Setup:

    • Prepare replicate flasks containing a defined volume of BSM.

    • Spike the flasks with TiPP to a known final concentration (e.g., 1-10 mg/L).

    • Inoculate the flasks with the prepared microbial culture.

    • Include control flasks:

      • Abiotic control: Flasks with TiPP and BSM, but no inoculum (to account for abiotic degradation).

      • Sorption control: Flasks with TiPP, BSM, and heat-killed inoculum (to account for sorption to biomass).

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm) for a defined period (e.g., 28-60 days).

  • Sampling and Analysis:

    • Collect samples from each flask at regular intervals.

    • Extract the samples with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Analyze the extracts using GC-MS or LC-MS/MS to quantify the concentration of the parent compound (TiPP) and identify potential metabolites.

  • Data Analysis:

    • Plot the concentration of TiPP over time to determine the degradation kinetics (e.g., half-life).

    • Identify and quantify the formation and disappearance of intermediate metabolites to elucidate the degradation pathway.

Caption: Workflow for a biodegradation study.

Conclusion

The biodegradation of this compound is a complex process that is not yet fully understood. Based on the metabolism of other aryl organophosphate esters, a plausible pathway involves initial enzymatic hydrolysis of the ester bonds to produce 3-isopropylphenol and corresponding phosphate di- and mono-esters, followed by the mineralization of these intermediates. The slow degradation rates reported for related compounds suggest that TiPP is likely to be persistent in the environment. Further research is required to isolate and characterize microorganisms capable of degrading TiPP, to definitively elucidate its metabolic pathway, and to quantify its degradation kinetics under various environmental conditions.

References

Toxicological profile of "Tris(3-isopropylphenyl) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data presented in this guide primarily pertains to commercial mixtures of isopropylated triphenyl phosphates (IPP), which contain Tris(3-isopropylphenyl) phosphate (B84403) (CAS No. 72668-27-0) as a component. Data on the specific, isolated Tris(3-isopropylphenyl) phosphate isomer is limited in publicly available literature. Therefore, the toxicological profile of the commercial mixtures is presented as a surrogate to inform on the potential hazards of this compound.

Introduction

This compound is an organophosphate ester used as a flame retardant and plasticizer. It is a component of commercial isopropylated triphenyl phosphate (IPP) mixtures, which are utilized in a variety of applications, including plastics, electronics, and building materials. Due to its widespread use, there is a potential for human exposure, necessitating a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the available toxicological data for IPP mixtures, with a focus on key endpoints relevant to human health risk assessment.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound
CAS Number 72668-27-0
Molecular Formula C27H33O4P
Molecular Weight 452.52 g/mol
Appearance Yellow waxy solid[1]
Log Kow (estimated) ~6.1

Toxicological Data

The following sections summarize the available toxicological data for isopropylated triphenyl phosphate (IPP) mixtures.

Acute Toxicity

Data on the acute toxicity of specific isopropylated triphenyl phosphate isomers is limited. However, studies on commercial mixtures and related compounds suggest low acute toxicity via the oral and dermal routes.

EndpointSpeciesRouteValueReference
LD50RatOral>15.8 g/kg bw (for Tri-ortho-isopropylphenyl phosphate)[1]
LD50RabbitDermal>7.9 g/kg bw (for Tri-ortho-isopropylphenyl phosphate)[1]
Genotoxicity

Several in vitro and in vivo genotoxicity studies have been conducted on commercial IPP formulations. The available data suggests that these mixtures are not genotoxic.[2]

AssayTest SystemResultsReference
Ames TestSalmonella typhimuriumNegative[2]
DNA Damage and RepairNegative[2]
Gene Mutation AssayNegative[2]
Chromosome Aberration TestNegative[2]
Mammalian Cell Transformation AssayNegative[2]
In vivo Chromosome AberrationNegative[2]
In vivo Micronucleus AssayNegative[2]
In vivo Sister Chromatid ExchangeNegative[2]
Reproductive and Developmental Toxicity

Studies in Sprague Dawley rats have shown that exposure to IPP mixtures can lead to reproductive and developmental toxicity.

StudySpeciesDosingKey FindingsReference
Perinatal StudySprague Dawley Rat0, 1000, 3000, 10,000, 15,000, or 30,000 ppm in feed from gestation day 6 to postnatal day 56Perturbed reproductive performance in all IPP exposure groups. Decreased number of live pups at ≥3000 ppm. Reduced pup survival at all exposure levels. Delays in pubertal endpoints and reduced cholinesterase activity in offspring starting at 1000 ppm.[3]
Neurotoxicity

The potential for organophosphate-induced delayed neurotoxicity (OPIDN) is a key concern for organophosphate esters. Studies in hens, the standard model for OPIDN, indicate that commercial isopropylated triaryl phosphates are much less potent than other neurotoxic organophosphates like tricresyl phosphate (TCP). Most commercial IPP mixtures did not induce acute OPIDN at a limit dose of 2000 mg/kg.[4] However, signs of OPIDN were reported in hens administered o-isopropylphenyl diphenyl phosphate at a dose of 1000 mg/kg bw/day.[5]

Experimental Protocols

Reproductive and Developmental Toxicity Study in Rats (Based on Witchey et al., 2022)
  • Test Guideline: The study design is consistent with principles outlined in OECD Test Guideline 416 (Two-Generation Reproduction Toxicity) and OECD Test Guideline 426 (Developmental Neurotoxicity Study).

  • Test Substance: Isopropylated phenyl phosphate (IPP) mixture.

  • Species and Strain: Time-mated Hsd:Sprague Dawley® SD® rats.

  • Administration Route: Dietary, via dosed feed.

  • Dosage Levels: 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm.

  • Exposure Period: From gestation day (GD) 6 through postnatal day (PND) 28 for the dams. Offspring were provided the same dosed feed from PND 28 to PND 56.

  • Observations and Endpoints:

    • Maternal: Body weight, organ weights, reproductive performance (e.g., number of live pups).

    • Offspring: Body weight, pup survival, pubertal development (e.g., age at vaginal opening and balanopreputial separation), and cholinesterase enzyme activity.

  • Workflow Diagram:

    G start Time-mated Sprague Dawley Rats dosing IPP in feed (0, 1000, 3000, 10000, 15000, 30000 ppm) from Gestation Day 6 to Postnatal Day 28 start->dosing parturition Parturition dosing->parturition f1_dosing Offspring (F1) receive same dosed feed from Postnatal Day 28 to 56 parturition->f1_dosing endpoints Evaluation of Endpoints: - Maternal reproductive performance - Offspring survival and growth - Pubertal development - Cholinesterase activity f1_dosing->endpoints

    Reproductive and Developmental Toxicity Study Workflow

Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Study in Hens (General Protocol)
  • Test Guideline: Based on OECD Test Guideline 418 (Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure).

  • Test Substance: Commercial isopropylated triaryl phosphate mixtures.

  • Species: Adult domestic hens, the model of choice for OPIDN studies.

  • Administration Route: Typically oral gavage.

  • Dosage Levels: A limit dose of 2000 mg/kg is often used for screening.

  • Observations and Endpoints:

    • Clinical signs of neurotoxicity (e.g., ataxia, paralysis) observed for at least 21 days.

    • Histopathological examination of nervous tissues (brain, spinal cord, peripheral nerves) for axonal degeneration.

    • Measurement of neuropathy target esterase (NTE) inhibition in the brain and spinal cord.

  • Workflow Diagram:

    G start Adult Domestic Hens dosing Single Oral Dose of Test Substance start->dosing observation Clinical Observation for 21 Days (Ataxia, Paralysis) dosing->observation biochem NTE Activity Measurement (Brain, Spinal Cord) observation->biochem histopath Histopathology of Nervous Tissue (Axonal Degeneration) observation->histopath conclusion Assessment of OPIDN Potential biochem->conclusion histopath->conclusion

    OPIDN Study Workflow in Hens

Mechanisms of Toxicity and Signaling Pathways

Emerging research suggests that isopropylated triphenyl phosphates and other organophosphate flame retardants may exert their toxic effects through various mechanisms beyond cholinesterase inhibition. Two prominent pathways that have been identified are the disruption of the serotonergic system and antagonism of the thyroid hormone receptor.

Disruption of the Serotonergic System

Studies have indicated that organophosphate flame retardants can interfere with the synthesis and signaling of serotonin, a critical neurotransmitter for brain development and function. This disruption can occur through the alteration of tryptophan metabolism.

  • Signaling Pathway Diagram:

    G cluster_0 Serotonin Synthesis Pathway tryptophan Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph five_htp 5-Hydroxytryptophan (5-HTP) tph->five_htp aadc Aromatic L-amino acid decarboxylase (AADC) five_htp->aadc serotonin Serotonin (5-HT) aadc->serotonin receptor Serotonin Receptors serotonin->receptor response Neuronal Signaling & Brain Development receptor->response ipp Isopropylated Triphenyl Phosphate ipp->tph Disruption

    Disruption of Serotonin Synthesis by IPP

Thyroid Hormone Receptor Antagonism

There is evidence to suggest that some organophosphate flame retardants can act as antagonists to the thyroid hormone receptor, thereby interfering with normal thyroid hormone signaling, which is crucial for development and metabolism.

  • Signaling Pathway Diagram:

    G cluster_0 Thyroid Hormone Receptor Signaling th Thyroid Hormone (T3) tr Thyroid Hormone Receptor (TR) th->tr Binds rxr Retinoid X Receptor (RXR) tr->rxr Forms Heterodimer tre Thyroid Hormone Response Element (TRE) on DNA rxr->tre Binds transcription Gene Transcription tre->transcription ipp Isopropylated Triphenyl Phosphate ipp->tr Antagonism (Blocks Binding)

    Thyroid Hormone Receptor Antagonism by IPP

Summary and Conclusion

The toxicological profile of this compound is primarily informed by studies on commercial isopropylated triphenyl phosphate (IPP) mixtures. The available data indicates that these mixtures have low acute toxicity but may pose a risk for reproductive and developmental effects at high doses. The potential for organophosphate-induced delayed neurotoxicity appears to be low for most commercial mixtures at typical screening doses. Emerging mechanistic data suggest that IPPs may exert toxicity through non-cholinergic pathways, including disruption of the serotonergic system and thyroid hormone signaling.

Further research is needed to elucidate the toxicological profile of the specific this compound isomer and to fully understand the mechanisms underlying the observed toxicities of IPP mixtures. This will be crucial for a comprehensive human health risk assessment.

References

Tris(3-isopropylphenyl) phosphate: An In-depth Technical Guide to its Applications in Industrial Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-isopropylphenyl) phosphate (B84403) (T3iPPP), a component of the broader category of isopropylated triphenyl phosphates (IPPP), serves as a critical anti-wear and extreme pressure additive in the formulation of industrial lubricants and hydraulic fluids. Its primary function is to enhance the longevity and performance of machinery operating under high-stress conditions by forming a protective film on metal surfaces, thereby reducing friction and preventing wear. This technical guide provides a comprehensive overview of the applications, performance characteristics, and evaluation methodologies related to Tris(3-isopropylphenyl) phosphate in industrial lubrication. While specific quantitative performance data for the pure 3-isomer is limited in publicly available literature, this guide outlines the standard testing protocols used to evaluate its efficacy and presents a general overview of its synthesis and mechanism of action.

Introduction

Industrial lubricants are essential for the efficient and reliable operation of a vast array of machinery. The increasing demand for higher performance and longer service life of equipment necessitates the use of advanced lubricant additives. Phosphate esters, particularly isopropylated triphenyl phosphates, have emerged as a key class of ashless anti-wear and mild extreme pressure additives. This compound is a specific isomer within the complex mixture of commercially available IPPP. These additives are crucial in applications where high loads and metal-to-metal contact can lead to catastrophic failure.

Physicochemical Properties

While detailed data for the pure this compound is not extensively documented, the general properties of isopropylated triphenyl phosphates are well-characterized.

PropertyValue/Description
Appearance Colorless to pale yellow liquid
Molecular Formula C27H33O4P
Molecular Weight 452.52 g/mol
Solubility Insoluble in water; soluble in most organic solvents
Function Anti-wear additive, extreme pressure agent, flame retardant

Applications in Industrial Lubricants

This compound is primarily utilized as a performance-enhancing additive in a variety of industrial lubricants:

  • Hydraulic Fluids: It is a key component in fire-resistant hydraulic fluids, particularly those used in demanding environments such as mining, aviation, and industrial manufacturing. Its anti-wear properties protect pumps, valves, and other components from damage under high pressure and temperature.

  • Gear Oils: In industrial gearboxes, T3iPPP helps to prevent scuffing and wear on gear teeth, extending the life of the gearbox and ensuring smooth operation.

  • Metalworking Fluids: During cutting, grinding, and other machining operations, the addition of T3iPPP to metalworking fluids reduces friction between the tool and the workpiece, leading to improved surface finish and reduced tool wear.

  • Compressor Oils: In compressors, it provides necessary lubrication and wear protection for the moving parts, ensuring efficient and reliable operation.

Mechanism of Action

The efficacy of this compound as an anti-wear additive is attributed to its ability to form a protective tribochemical film on metal surfaces under boundary lubrication conditions.

cluster_0 Boundary Lubrication Condition cluster_1 Tribochemical Reaction cluster_2 Protective Film Formation cluster_3 Performance Outcome High_Load_Temp High Load and Temperature Reaction Tribochemical Reaction High_Load_Temp->Reaction T3iPPP This compound T3iPPP->Reaction Metal_Surface Metal Surface (e.g., Iron) Metal_Surface->Reaction Protective_Film Iron Phosphate/Polyphosphate Film Reaction->Protective_Film Reduced_Friction Reduced Friction Protective_Film->Reduced_Friction Reduced_Wear Reduced Wear Protective_Film->Reduced_Wear

Caption: Mechanism of action of this compound as an anti-wear additive.

Under the high temperatures and pressures generated at asperity contacts, the phosphate ester molecule decomposes and reacts with the metal surface. This reaction forms a durable, low-shear-strength film, often composed of iron phosphates and polyphosphates. This sacrificial layer prevents direct metal-to-metal contact, thereby reducing friction and wear.

Synthesis of this compound

The industrial synthesis of isopropylated triphenyl phosphates involves a two-step process: the alkylation of phenol (B47542) followed by phosphorylation.

cluster_0 Step 1: Alkylation cluster_1 Step 2: Phosphorylation cluster_2 Purification Phenol Phenol Alkylation_Reaction Alkylation Phenol->Alkylation_Reaction Propylene (B89431) Propylene Propylene->Alkylation_Reaction Isopropylated_Phenol Isopropylated Phenol (Mixture of isomers) Alkylation_Reaction->Isopropylated_Phenol Phosphorylation_Reaction Phosphorylation Isopropylated_Phenol->Phosphorylation_Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Phosphorylation_Reaction IPPP Isopropylated Triphenyl Phosphate (IPPP) Mixture Phosphorylation_Reaction->IPPP Purification Purification/Distillation IPPP->Purification T3iPPP This compound Purification->T3iPPP

Caption: General synthesis pathway for this compound.

Experimental Protocol: General Procedure

Step 1: Alkylation of Phenol

  • Charge a suitable reactor with phenol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to the desired reaction temperature (typically 100-150 °C).

  • Introduce propylene gas into the reactor under controlled pressure.

  • Monitor the reaction progress by measuring the uptake of propylene.

  • Upon completion, neutralize the catalyst and distill the product mixture to separate the desired isopropylphenol isomers from unreacted phenol and other byproducts.

Step 2: Phosphorylation of Isopropylated Phenol

  • In a separate reactor, combine the isopropylated phenol mixture with a stoichiometric amount of phosphorus oxychloride (POCl₃).

  • A catalyst, such as magnesium chloride or aluminum chloride, may be added to facilitate the reaction.

  • Heat the mixture gradually to the reaction temperature (typically 150-200 °C). Hydrogen chloride (HCl) gas will be evolved and should be scrubbed.

  • Maintain the reaction at temperature until the evolution of HCl ceases.

  • Apply vacuum to remove any remaining volatile impurities.

  • The crude product is then purified by vacuum distillation to isolate the this compound from other isomers and byproducts.

Performance Evaluation of Lubricant Additives

The performance of lubricant additives like this compound is evaluated using a series of standardized tests. The following are key experimental protocols relevant to its application.

Anti-Wear Properties: Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricant.

Methodology:

  • Three stationary steel balls are placed in a pot, and a fourth ball is clamped in a chuck that rotates against the three stationary balls.

  • The test lubricant is added to the pot to cover the stationary balls.

  • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

  • At the end of the test, the wear scars on the three stationary balls are measured under a microscope, and the average wear scar diameter is reported. A smaller wear scar diameter indicates better anti-wear performance.

Extreme Pressure Properties: Falex Pin and Vee Block Test (ASTM D3233)

This method assesses the load-carrying capacity of a lubricant.

Methodology:

  • A rotating steel pin is placed between two stationary V-blocks.

  • The assembly is immersed in the test lubricant.

  • A load is applied to the V-blocks in increments using a ratchet wheel mechanism while the pin rotates.

  • The test continues until either a seizure (welding) of the pin and V-blocks occurs or the maximum load is reached.

  • The load at which failure occurs is reported as a measure of the lubricant's extreme pressure properties.

Oxidation Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test determines the oxidation stability of a lubricant in the presence of water and a copper catalyst.

Methodology:

  • A sample of the lubricant, water, and a copper catalyst coil are placed in a glass container inside a pressure vessel.

  • The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated at a constant speed.

  • The pressure inside the vessel is monitored continuously.

  • The test is complete when the pressure drops by a specified amount from the maximum pressure.

  • The time taken to reach this pressure drop is reported as the oxidation stability of the lubricant in minutes. A longer time indicates better oxidation resistance.

cluster_0 Performance Testing cluster_1 Performance Metrics Lubricant_Sample Lubricant with T3iPPP ASTM_D4172 Four-Ball Wear Test (ASTM D4172) Lubricant_Sample->ASTM_D4172 ASTM_D3233 Falex Pin & Vee Block Test (ASTM D3233) Lubricant_Sample->ASTM_D3233 ASTM_D2272 RPVOT (ASTM D2272) Lubricant_Sample->ASTM_D2272 Wear_Scar_Diameter Wear Scar Diameter ASTM_D4172->Wear_Scar_Diameter Load_Carrying_Capacity Load-Carrying Capacity ASTM_D3233->Load_Carrying_Capacity Oxidation_Stability_Time Oxidation Stability (minutes) ASTM_D2272->Oxidation_Stability_Time

Caption: Workflow for performance evaluation of lubricant additives.

Quantitative Data

As of the latest literature review, comprehensive and publicly available quantitative performance data specifically for pure this compound as a lubricant additive is scarce. Performance data is typically reported for commercial isopropylated triphenyl phosphate mixtures, which contain a range of isomers. For researchers and formulation scientists, it is recommended to conduct the standardized tests described above to determine the precise performance benefits of incorporating this compound into a specific base oil formulation.

Conclusion

This compound is a valuable anti-wear and extreme pressure additive for industrial lubricants. Its ability to form a protective film on metal surfaces is crucial for the protection of machinery operating under severe conditions. While specific performance data for this isomer is not widely published, standardized ASTM test methods provide a robust framework for its evaluation. Further research into the comparative performance of different isopropylphenyl phosphate isomers could provide valuable insights for the development of next-generation high-performance lubricants.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Tris(3-isopropylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tris(3-isopropylphenyl) phosphate (B84403) (T3iPPP), a member of the isopropylated triphenyl phosphate (IPPP) family of compounds used as flame retardants and plasticizers. The methodologies outlined are applicable to various matrices, including workplace air, environmental samples, and consumer products. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for the detection of this compound.

Introduction

Tris(3-isopropylphenyl) phosphate is one of many isomers present in commercial isopropylated triphenyl phosphate mixtures.[1][2][3] Due to their widespread use, potential for environmental persistence, and possible adverse health effects, sensitive and reliable analytical methods are crucial for monitoring their presence in various samples.[2][4] This document details validated methods for the extraction, purification, and quantification of T3iPPP.

Analytical Methodologies

The two primary instrumental techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity, and instrument availability. LC-MS/MS is often favored for its superior sensitivity and applicability to a wider range of compounds without the need for derivatization, while GC-MS remains a robust and widely used technique.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analytical methods discussed.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Reference
Limit of Quantification (LOQ) 0.050 mg/m³ (in workplace air)0.09 to 3.2 ng/g (for related aryl-OPEs in dust)[1][7][8][9]
Recovery 98.9% ± 6%70% - 120% (for native and isotope-labeled analytes)[1][7][8][9]
Linearity (R²) > 0.99> 0.99[10]
Relative Standard Deviation (RSD) 6%< 15%[1]
Expanded Uncertainty 30.7%Not specified[1][7][8][9]

Experimental Protocols

Protocol 1: Determination of this compound in Workplace Air by GC-MS

This protocol is based on a validated method for the determination of isopropylated triphenyl phosphates in workplace air.[1][7][8][9]

1. Sampling:

  • Draw a defined volume of air (420 to 1680 L) through a quartz filter pre-spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15).[1][7][8][9]

  • Set the flow rate to 3.5 L/min for a sampling period of 2 to 8 hours.[1][7][8][9]

2. Sample Preparation:

  • Extract the collected phosphates from the filter with ethyl acetate (B1210297) using an ultrasonic bath followed by a heated horizontal shaker.[1][7][8][9]

  • For heavily contaminated samples, an optional solid-phase extraction (SPE) cleanup step can be employed.[1][7][8][9]

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector: Splitless mode

    • Column: (Specify column type, e.g., 5% phenyl-methylpolysiloxane)

    • Oven Temperature Program: Optimized for the separation of IPPP isomers.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for T3iPPP and the internal standard.

4. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of T3iPPP to the peak area of the internal standard against the concentration of T3iPPP calibration standards.

  • Quantify the amount of T3iPPP in the samples using the calibration curve.

Protocol 2: Analysis of this compound in Environmental Samples by LC-MS/MS

This protocol provides a general framework for the analysis of T3iPPP in environmental matrices like water and sediment, adapted from methods for other organophosphate esters.[10][11]

1. Sample Preparation:

  • Water Samples:

    • Filter the water sample.

    • Spike with an appropriate internal standard.

    • Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

    • Elute the analyte from the SPE cartridge with a suitable solvent (e.g., acetonitrile).

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • Solid Samples (e.g., sediment, dust):

    • Homogenize the sample.

    • Perform solvent extraction (e.g., ultrasonic-assisted extraction with an appropriate solvent).

    • Centrifuge and collect the supernatant.

    • Proceed with cleanup steps as necessary (e.g., SPE).

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[10]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: Optimized for the column dimensions.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[10]

    • Scan Type: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Optimize precursor and product ions for T3iPPP and the internal standard.

3. Quantification:

  • Prepare a series of calibration standards containing the analyte and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of T3iPPP in the samples from the calibration curve.

Visualizations

GCMS_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis Air Workplace Air Filter Quartz Filter with Internal Standard Air->Filter Sample Collection (420-1680 L) Extraction Ultrasonic Extraction (Ethyl Acetate) Filter->Extraction Cleanup Solid Phase Extraction (Optional) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Quant Quantification GCMS->Quant

Caption: Workflow for GC-MS analysis of T3iPPP in air.

LCMSMS_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analysis Water Water Sample Filtration Filtration Water->Filtration Solid Solid Sample (Sediment/Dust) Homogenization Homogenization Solid->Homogenization SPE Solid Phase Extraction Filtration->SPE SolventExtraction Solvent Extraction Homogenization->SolventExtraction LCMSMS LC-MS/MS Analysis SPE->LCMSMS SolventExtraction->SPE Quant Quantification LCMSMS->Quant

Caption: Workflow for LC-MS/MS analysis of T3iPPP.

References

Gas chromatography-mass spectrometry (GC-MS) for "Tris(3-isopropylphenyl) phosphate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-isopropylphenyl) phosphate (B84403) is a member of the organophosphate ester (OPE) class of compounds, which are widely utilized as flame retardants and plasticizers in a variety of industrial and consumer products. Due to their extensive use, OPEs are increasingly detected in environmental and biological matrices, necessitating robust and sensitive analytical methods for their monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed technique for the separation, identification, and quantification of Tris(3-isopropylphenyl) phosphate and other OPEs. This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS.

The analytical approach involves the extraction of the analyte from the sample matrix, followed by chromatographic separation on a capillary column and detection by a mass spectrometer. The high resolving power of gas chromatography allows for the separation of complex mixtures, while the mass spectrometer provides sensitive and selective detection, enabling accurate quantification and confident identification based on the analyte's unique mass spectrum.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for solid, liquid, and air samples.

2.1.1. Solid Matrix (e.g., Polymers, Dust, Sediment)

  • Homogenization: Solid samples should be homogenized to ensure representativeness. For polymers, this may involve cryo-milling or cutting into small pieces. Dust and sediment samples should be sieved to remove large debris.

  • Extraction:

    • Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone.

    • Spike with an appropriate internal standard, such as triphenyl phosphate-d15 (TPP-d15).

    • Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction twice more, combining the supernatants.

  • Clean-up (optional): For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Condition a silica (B1680970) gel SPE cartridge (e.g., 500 mg) with 5 mL of hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with 10 mL of hexane.

    • Elute the target analyte with 10 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.

  • Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

2.1.2. Liquid Matrix (e.g., Water, Wastewater)

  • Filtration: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

    • Spike the water sample with an internal standard (e.g., TPP-d15).

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or vacuum for 30 minutes.

  • Elution: Elute the analyte from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2.1.3. Air Matrix (Workplace or Indoor Air)

  • Sampling: Draw a known volume of air (e.g., 420 to 1680 L) through a quartz fiber filter spiked with a known amount of an internal standard (e.g., TPP-d15) using a sampling pump at a flow rate of approximately 3.5 L/min.[1]

  • Extraction:

    • Place the filter in a glass vial.

    • Add 10 mL of ethyl acetate.

    • Extract in an ultrasonic bath and/or on a horizontal shaker.[1]

  • Concentration: The extract can then be concentrated to a final volume of 1 mL for analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of this compound. Instrument-specific optimization may be required.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
InjectorSplit/Splitless
Injection Volume1 µL
Injection ModePulsed Splitless
Injector Temperature280 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.2 mL/min (Constant Flow Mode)
GC ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min
Mass Spectrometer
MS SystemAgilent 5977B or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound. Data for specific parameters like retention time, LOD, and LOQ can be instrument-dependent and should be experimentally verified.

AnalyteCAS NumberMolecular Weight ( g/mol )Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (mg/m³)Recovery (%)
This compound72668-27-0452.5215-25452 335, 118 0.1-1.00.050 [2]98.9 ± 6 [2]

Notes on Quantitative Data:

  • Retention time is highly dependent on the specific GC conditions and column used and should be determined experimentally.

  • Quantifier and qualifier ions are based on typical mass spectra of isopropylphenyl phosphates. The molecular ion (m/z 452) is a primary candidate for quantification.

  • *LOD is an estimated range for similar organophosphate esters and should be determined for the specific instrument and method.

  • LOQ and Recovery data are from a validated method for the determination of isopropylated phenyl phosphates in workplace air and may represent a mixture of isomers. [2]

Visualizations

The following diagrams illustrate the experimental workflow and a detailed sample preparation protocol for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Solid, Liquid, or Air) Extraction Extraction (Solvent-based) Sample_Collection->Extraction Homogenize Cleanup Clean-up (SPE) Extraction->Cleanup If necessary Concentration Concentration Extraction->Concentration Cleanup->Concentration GC_Separation GC Separation Concentration->GC_Separation Inject MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Integrate Peaks Reporting Reporting Quantification->Reporting Generate Results

Caption: Experimental workflow for GC-MS analysis of this compound.

Sample_Prep_Protocol start Start: Homogenized Sample add_solvent Add Extraction Solvent (e.g., Hexane:Acetone 1:1) start->add_solvent add_is Spike with Internal Standard (e.g., TPP-d15) add_solvent->add_is sonicate Ultrasonic Extraction (30 minutes) add_is->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction concentrate Concentrate Extract (Nitrogen Stream) collect_supernatant->concentrate Combine Supernatants repeat_extraction->centrifuge spe_cleanup SPE Clean-up (Optional) concentrate->spe_cleanup final_volume Adjust to Final Volume (1 mL) concentrate->final_volume If no SPE spe_cleanup->final_volume end Ready for GC-MS Analysis final_volume->end

Caption: Detailed sample preparation protocol for solid matrices.

References

High-performance liquid chromatography (HPLC) methods for "Tris(3-isopropylphenyl) phosphate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Tris(3-isopropylphenyl) phosphate (B84403) using High-Performance Liquid Chromatography (HPLC). Given the limited availability of specific methods for this particular isomer, the following protocols are based on established methods for the broader class of organophosphate esters (OPEs) and isopropylated triphenyl phosphate (ITP) mixtures. These methods can be adapted and optimized for the specific analysis of Tris(3-isopropylphenyl) phosphate.

Introduction

This compound is a member of the organophosphate ester family, commonly used as flame retardants and plasticizers. The analysis of these compounds is crucial for environmental monitoring, toxicology studies, and quality control in various industries. Isopropylated triphenyl phosphates are complex mixtures of isomers, which can present a significant analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for the separation of these isomers, HPLC offers a viable alternative, particularly when coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and selectivity.

This guide outlines a general reverse-phase HPLC (RP-HPLC) approach, which is a common and robust method for the analysis of OPEs.

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of this compound from a sample matrix.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Matrix dependent Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation HPLC System Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Recommended HPLC Methodologies

Reverse-phase HPLC is the recommended approach for the separation of this compound. The high hydrophobicity of this compound suggests that a C18 or a Phenyl-Hexyl stationary phase would be suitable.

Chromatographic Conditions

The following table summarizes suggested starting conditions for method development. Optimization will be necessary based on the specific HPLC system, column, and desired resolution from other isomers or matrix components.

ParameterRecommended Condition 1 (Isocratic)Recommended Condition 2 (Gradient)
HPLC System Any standard HPLC or UHPLC systemAny standard HPLC or UHPLC system
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
Mobile Phase A WaterWater with 0.1% Formic Acid (for MS)
Mobile Phase B Acetonitrile (B52724)Acetonitrile with 0.1% Formic Acid (for MS)
Elution Mode Isocratic: 85% BGradient: Start at 70% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Detector UV at 220 nm or Mass SpectrometerMass Spectrometer (ESI+)
Rationale for Parameter Selection
  • Column: A C18 column is a good starting point due to its versatility and strong hydrophobic retention. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like this compound, potentially aiding in the separation of isomers.

  • Mobile Phase: Acetonitrile is a common organic modifier in reverse-phase HPLC and generally provides good peak shape for OPEs. The addition of formic acid is recommended for LC-MS analysis to improve ionization efficiency.

  • Detector: UV detection at a low wavelength (around 220 nm) can be used for initial method development and for samples with relatively high concentrations of the analyte. For trace-level analysis and confirmation of identity, a mass spectrometer is highly recommended. Electrospray ionization (ESI) in positive mode is typically suitable for OPEs.

Detailed Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound certified reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile or the initial mobile phase composition. A typical calibration range might be from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The sample preparation method will be highly dependent on the sample matrix. A generic Solid-Phase Extraction (SPE) protocol for environmental water samples is provided below as an example.

  • Sample Collection: Collect the water sample in a clean glass container.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution: Elute the retained analytes with 2 x 3 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting calibration curve data and sample quantification results.

Calibration Curve Data
Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,912
1.0155,678
5.0765,432
10.01,523,456
0.9995
Sample Analysis Results
Sample IDPeak AreaCalculated Concentration (µg/mL)Recovery (%)
Sample 1123,4560.8195.2
Sample 245,6780.3098.1
Spiked Sample345,6782.27102.5

Logical Relationships in Method Development

The process of developing a robust HPLC method involves a series of logical steps and considerations. The following diagram outlines these relationships.

Method_Development cluster_initial Initial Assessment cluster_method Method Development Cycle cluster_validation Method Validation Analyte_Properties Analyte Properties (Polarity, pKa, UV Absorbance) Select_Column Select Column (e.g., C18, Phenyl) Analyte_Properties->Select_Column Literature_Search Literature Search for Similar Compounds Literature_Search->Select_Column Select_Mobile_Phase Select Mobile Phase (ACN/Water, MeOH/Water) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient/Isocratic Conditions Select_Mobile_Phase->Optimize_Gradient Optimize_Detector Optimize Detector Settings Optimize_Gradient->Optimize_Detector Linearity Linearity & Range Optimize_Detector->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: Logical workflow for HPLC method development and validation.

Disclaimer: The provided protocols are intended as a starting point for method development. It is crucial to validate the analytical method for its intended purpose, including assessments of linearity, accuracy, precision, specificity, and limits of detection and quantification, according to relevant regulatory guidelines.

Application Notes and Protocols for the Sample Preparation of Tris(3-isopropylphenyl) phosphate in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Tris(3-isopropylphenyl) phosphate (B84403) (T3iPPP), an organophosphate flame retardant of emerging concern, in various environmental matrices. The following sections offer step-by-step methodologies for water, soil/sediment, and biological tissue samples, supported by quantitative data and visual workflows to ensure accurate and reproducible analysis.

Overview of Analytical Approaches

The analysis of Tris(3-isopropylphenyl) phosphate and other isopropylated triaryl phosphates (IPPPs) in environmental samples typically involves a multi-step process: sample collection, extraction, extract clean-up, and instrumental analysis. The choice of method depends on the specific matrix, the required sensitivity, and the available instrumentation. Common analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high selectivity and sensitivity.

Sample Preparation for Water Matrices

Solid-phase extraction (SPE) is the most common and recommended method for extracting T3iPPP and other organophosphate flame retardants (OPFRs) from water samples, providing high recovery rates.

Protocol: Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on established methods for the extraction of OPFRs from aqueous matrices.

Materials:

  • Solid-Phase Extraction Cartridges (e.g., Oasis HLB or similar polymeric sorbent)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Nitrogen gas evaporator

  • Autosampler vials

Procedure:

  • Cartridge Pre-conditioning: Pre-condition the SPE cartridge by passing 10 mL of methanol followed by 25 mL of deionized water.

  • Sample Loading: Load 1 L of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing: Rinse the cartridge with 10 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge for 15 minutes under a vacuum.

  • Elution: Elute the trapped analytes with 4 x 2.5 mL of methanol.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Transfer the concentrated extract into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Experimental Workflow: SPE for Water

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start 1 L Water Sample conditioning SPE Cartridge Conditioning (Methanol, DI Water) loading Sample Loading (5-10 mL/min) conditioning->loading rinsing Rinsing (DI Water) loading->rinsing drying Drying (Vacuum) rinsing->drying elution Elution (Methanol) drying->elution concentration Concentration (Nitrogen Stream) elution->concentration final_extract Final Extract (1 mL) concentration->final_extract analysis LC-MS/MS or GC-MS final_extract->analysis

Caption: Workflow for Solid-Phase Extraction of Water Samples.

Sample Preparation for Soil and Sediment Matrices

For solid matrices like soil and sediment, extraction methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are effective. These are typically followed by a clean-up step to remove matrix interferences.

Protocol: Ultrasound-Assisted Extraction (UAE) for Soil and Sediment

This protocol is adapted from methods developed for the analysis of OPFRs in solid environmental samples.[1]

Materials:

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Solid-Phase Extraction Cartridges (e.g., silica (B1680970) gel) for clean-up

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Homogenize and weigh approximately 5 g of the soil or sediment sample into a centrifuge tube.

  • Extraction: Add 10 mL of methanol to the sample.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times, combining the supernatants.

  • Clean-up (SPE): Pass the combined extract through a silica gel SPE cartridge for clean-up.

  • Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to an autosampler vial for analysis.

Protocol: Microwave-Assisted Extraction (MAE) for Soil and Sediment

MAE is a faster alternative to UAE and requires less solvent.[2][3][4]

Materials:

  • Microwave extraction system and vessels

  • Acetone or other suitable solvent (HPLC grade)

  • Florisil or silica gel for clean-up

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Place a known amount of the homogenized sample into a microwave extraction vessel.

  • Solvent Addition: Add a specified volume of extraction solvent (e.g., acetone).

  • Microwave Program: Subject the sample to a programmed microwave heating cycle (optimized for temperature and time).

  • Extraction: After cooling, filter the extract to remove solid particles.

  • Clean-up: Perform a clean-up step using a Florisil or silica gel column.[2]

  • Concentration and Analysis: Concentrate the final extract under nitrogen and prepare for instrumental analysis.

Experimental Workflow: UAE for Soil/Sediment

UAE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Soil/Sediment Sample extraction Ultrasound-Assisted Extraction (Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection cleanup SPE Clean-up (Silica Gel) collection->cleanup concentration Concentration (Nitrogen Stream) cleanup->concentration final_extract Final Extract concentration->final_extract analysis LC-MS/MS or GC-MS final_extract->analysis

Caption: Workflow for Ultrasound-Assisted Extraction of Soil and Sediment.

Sample Preparation for Biota Matrices

The analysis of T3iPPP in biological tissues such as fish or seabird eggs and liver requires robust extraction and clean-up methods to handle the complex and lipid-rich matrix.[1][5][6]

Protocol: Ultrasound-Assisted Extraction and SPE Clean-up for Biota

This protocol is suitable for fish and other biological tissues.[1][7]

Materials:

  • Homogenizer

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Solid-Phase Extraction Cartridges (e.g., ISOLUTE NH2 or ENV+) for clean-up[5]

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization: Homogenize the tissue sample.

  • Extraction: Weigh a portion of the homogenate and extract using ultrasound-assisted extraction with methanol, similar to the protocol for soil.[1]

  • Lipid Removal (Clean-up): Due to high lipid content, a dedicated clean-up step is crucial. A solid-phase extraction clean-up is developed and optimized to reduce interfering sample matrices.[5]

    • Pass the extract through a conditioned SPE cartridge (e.g., ISOLUTE NH2).

    • A multi-step elution may be necessary to separate the analytes from lipids.[5]

  • Concentration: The cleaned-up sample extracts are reduced in volume to 1 mL under a gentle stream of nitrogen.[5]

  • Internal Standard Addition: Spike the final extract with an injection standard prior to analysis.[5]

  • Analysis: The sample is now ready for analysis by HPLC-APCI-MS or other sensitive techniques.[5]

Experimental Workflow: Biota Sample Preparation

Biota_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biota Sample (e.g., Fish Tissue) homogenization Homogenization start->homogenization extraction Ultrasound-Assisted Extraction homogenization->extraction cleanup SPE Clean-up (Lipid Removal) extraction->cleanup concentration Concentration cleanup->concentration final_extract Final Extract concentration->final_extract analysis LC-MS/MS or HPLC-APCI-MS final_extract->analysis

Caption: Workflow for Extraction and Clean-up of Biota Samples.

Quantitative Data Summary

The following tables summarize the performance of various methods for the determination of organophosphate flame retardants, including T3iPPP, in different environmental matrices.

Table 1: Method Performance for Soil and Sediment Samples

ParameterUAE-LC-MS/MS (Soil)[1]MAE-GC-ICP-MS (Sediment)[3][4]TFC-LC-MS/MS (Sediment)[7]
Recovery 50-121%78-105%47-112%
RSD <12%Not Specified<8.8%
LOD 0.06-0.20 ng/g dwNot Specified0.02-1.25 ng/g dw
LOQ Not Specified2-4 ng/gNot Specified

dw: dry weight

Table 2: Method Performance for Biota (Fish) Samples

ParameterUAE-LC-MS/MS[1]TFC-LC-MS/MS[7]UAE-HPLC-APCI-MS[5][6]
Recovery 47-123%47-98%70-120%
RSD <23%<16%2.25-25.4%
LOD 0.02-0.30 ng/g ww0.19-19.3 ng/g lwNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified

ww: wet weight; lw: lipid weight

Table 3: Method Performance for Water Samples

ParameterSPE-LC-MS/MS[2]
Recovery 67-105%
RSD <20%
LOD Not Specified
LOQ Not Specified

Concluding Remarks

The selection of an appropriate sample preparation technique is critical for the accurate quantification of this compound in environmental matrices. For water samples, solid-phase extraction is a robust and reliable method. For more complex matrices such as soil, sediment, and biota, techniques like ultrasound-assisted extraction or microwave-assisted extraction coupled with a thorough clean-up step are necessary to minimize matrix effects and achieve reliable results. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate their own methods for the analysis of this emerging environmental contaminant.

References

Quantification of "Tris(3-isopropylphenyl) phosphate" in house dust

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Tris(3-isopropylphenyl) phosphate (B84403) in House Dust

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Tris(3-isopropylphenyl) phosphate (T3IPPP), a member of the isopropylated triaryl phosphate (ITP) group of organophosphate flame retardants, in indoor house dust samples. The methodologies outlined are based on established analytical chemistry principles, primarily utilizing gas chromatography coupled with mass spectrometry (GC-MS).

Introduction

This compound is an organophosphate ester used as a flame retardant and plasticizer in a variety of consumer products.[1] Its presence in indoor environments is of increasing concern due to potential human exposure and adverse health effects. House dust acts as a significant reservoir for semi-volatile organic compounds (SVOCs) like T3IPPP, making it a critical matrix for assessing indoor exposure.[2] Accurate and precise quantification of T3IPPP in house dust is essential for exposure assessment and toxicological studies. Isopropylated triphenyl phosphates are complex mixtures of isomers, and T3IPPP has been selected in some risk assessments as a representative isomer for this group.[3]

Quantitative Data

The concentration of isopropylated triphenyl phosphates, including T3IPPP, can vary significantly in house dust depending on geographical location and the prevalence of consumer products containing these flame retardants. While data specifically for the T3IPPP isomer in bulk house dust is limited in publicly available literature, studies have reported on the total concentration of isopropylated triphenyl phosphate isomers (ΣITPs). Additionally, data from airborne particulate matter (PM2.5), a component of house dust, provides insight into the levels of this specific isomer.

AnalyteMatrixLocationMedian Concentration (ng/g)Concentration Range (ng/g)Citation
ΣITPs (sum of ITP isomers)House DustSouth China63.416.0–500[4]
ΣITPs (sum of ITP isomers)House DustMidwestern United States476140–1610[4]
ITPs (total isopropylated triaryl phosphates)House DustCanada805203–152,000[5]
This compound (T3IPPP)PM2.5 (air)Guangzhou, China-32 - 454 (pg/m³)[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in house dust samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection House Dust Collection Sieving Sieving (<100 µm) SampleCollection->Sieving Extraction Solvent Extraction (Ultrasonication/Vortex) Sieving->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Purified Extract Quantification Quantification (Internal Standard Method) GCMS->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

Caption: Experimental workflow for T3IPPP quantification in house dust.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound in house dust.

1. Sample Collection and Pre-treatment

  • 1.1. Dust Collection: Collect house dust samples using a high-efficiency particle air (HEPA) vacuum cleaner equipped with a specialized dust sampling sock or from the vacuum cleaner bag.[6] Alternatively, a low-contamination mop-based method can be employed.[4]

  • 1.2. Storage: Immediately after collection, transfer the dust sample to a pre-cleaned amber glass jar or vial. Store the samples at -20°C until analysis to minimize degradation of the target analytes.

  • 1.3. Sieving: Prior to extraction, sieve the dust sample through a 100 µm mesh sieve to obtain a fine, homogeneous powder. This ensures better extraction efficiency and reproducibility.

2. Sample Extraction

  • 2.1. Sample Weighing: Accurately weigh approximately 50-500 mg of the sieved dust into a clean glass centrifuge tube.[2]

  • 2.2. Internal Standard Spiking: Spike the sample with an appropriate amount of an isotopically labeled internal standard solution, such as triphenyl phosphate-d15 (TPP-d15). This is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.

  • 2.3. Solvent Extraction: Add a suitable extraction solvent, such as toluene (B28343) or a mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v).[2][7]

  • 2.4. Extraction Procedure: Tightly cap the tube and vortex mix for 1 minute. Subsequently, place the tube in an ultrasonic bath for 15-30 minutes to ensure efficient extraction of the analytes from the dust matrix.[3] Repeat the sonication step for a total of two to three cycles.

  • 2.5. Centrifugation and Supernatant Collection: Centrifuge the sample to pellet the dust particles. Carefully transfer the supernatant (the solvent extract) to a clean tube. Repeat the extraction process on the dust pellet with fresh solvent and combine the supernatants.

3. Extract Cleanup (Solid-Phase Extraction - SPE)

  • 3.1. Purpose: A cleanup step is often necessary to remove interfering co-extracted compounds from the dust matrix, which can improve the accuracy and sensitivity of the GC-MS analysis.

  • 3.2. SPE Cartridge: Use a Florisil or silica-based SPE cartridge.[3]

  • 3.3. Procedure:

    • Condition the SPE cartridge with an appropriate solvent.

    • Load the combined solvent extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering compounds.

    • Elute the target analytes, including T3IPPP, with a more polar solvent or solvent mixture (e.g., a mixture of hexane and ethyl acetate).

  • 3.4. Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS)

  • 4.1. Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS) is used for the separation and detection of T3IPPP.[3]

  • 4.2. GC Conditions (Example):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating organophosphate flame retardants.[8]

    • Injector: Splitless injection at a temperature of 250-280°C.

    • Oven Temperature Program: An example program could be: start at 70°C, hold for 1 minute, ramp to 280-300°C at 10-25°C/min, and hold for 5-10 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • 4.3. MS Conditions (Example):

    • Ionization: Electron Impact (EI) ionization.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis. For T3IPPP, characteristic ions would be monitored.

    • Temperatures: Ion source at ~230°C and transfer line at ~280°C.

5. Quantification and Quality Control

  • 5.1. Calibration: Prepare a series of calibration standards containing known concentrations of T3IPPP and a constant concentration of the internal standard. Analyze these standards under the same GC-MS conditions as the samples to generate a calibration curve.

  • 5.2. Quantification: The concentration of T3IPPP in the sample extracts is determined by comparing the peak area ratio of the native T3IPPP to the internal standard with the calibration curve.

  • 5.3. Quality Control:

    • Method Blanks: Analyze a blank sample (containing no dust) with each batch of samples to check for contamination.

    • Matrix Spikes: Spike a duplicate dust sample with a known amount of T3IPPP to assess the recovery and matrix effects.

    • Standard Reference Materials (SRMs): If available, analyze a certified reference material for house dust (e.g., SRM 2585) to validate the accuracy of the method.

Signaling Pathway (Logical Relationship Diagram)

The following diagram illustrates the logical relationship from the source of T3IPPP to human exposure and the analytical process for its quantification.

logical_relationship cluster_source Source & Environment cluster_exposure Human Exposure & Analysis ConsumerProducts Consumer Products (e.g., furniture, electronics) T3IPPP_Release Release of T3IPPP ConsumerProducts->T3IPPP_Release HouseDust Accumulation in House Dust T3IPPP_Release->HouseDust HumanExposure Human Exposure (Ingestion, Inhalation) HouseDust->HumanExposure Exposure Pathway Quantification Quantification in Dust (Application Note Protocol) HouseDust->Quantification Sampling & Analysis RiskAssessment Health Risk Assessment HumanExposure->RiskAssessment Quantification->RiskAssessment

Caption: Logical flow from T3IPPP source to human health risk assessment.

References

Application Notes and Protocols for the Extraction of Tris(3-isopropylphenyl) phosphate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-isopropylphenyl) phosphate (B84403) (IPPP) is an organophosphate ester widely used as a flame retardant and plasticizer in a variety of consumer and industrial products. Its presence in polymer matrices such as polyvinylchloride (PVC), polyurethane (PU) foams, and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) is of increasing interest due to its potential for migration and subsequent human and environmental exposure. Accurate quantification of IPPP in these materials is crucial for quality control, regulatory compliance, and risk assessment.

These application notes provide detailed protocols for the extraction of IPPP from common polymer matrices using various techniques, including Solvent Extraction, Ultrasonic-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE). The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method depends on factors such as the polymer matrix, required sensitivity, available instrumentation, and desired sample throughput. The following table summarizes typical performance characteristics for different extraction methods based on available literature for IPPP and other organophosphate esters.

Parameter Solvent Extraction (General) Ultrasonic-Assisted Extraction (UAE) Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
Principle Dissolution of the analyte in a suitable solvent through direct contact and agitation.Use of ultrasonic waves to induce cavitation and enhance solvent penetration into the sample matrix.Application of elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption.
Typical Solvents Dichloromethane (DCM), Hexane, Acetonitrile (ACN), Ethyl AcetateHexane:DCM (1:1, v/v), DCM:ACN (1:1, v/v), Ethyl AcetateDichloromethane (DCM), Acetonitrile (ACN), Hexane:Acetone (1:1, v/v)
Extraction Time Hours to days15 - 60 minutes5 - 20 minutes per sample
Solvent Consumption HighModerateLow
Typical Recovery 70-110%70-120%[1][2]80-110%
Precision (%RSD) < 20%< 15%[1][2]< 10%
Limit of Quantification (LOQ) Dependent on analytical instrument, typically in the ng/g range.0.050 mg/m³ (for airborne IPPPs)[3]Low ng/g range
Throughput Low to ModerateModerate to HighHigh (with automated systems)
Notes Simple setup, but can be time-consuming and require large solvent volumes.Faster than traditional solvent extraction, suitable for a wide range of polymers.Highly efficient and automated, but requires specialized equipment.

Experimental Protocols

Sample Preparation

Prior to extraction, it is crucial to prepare the polymer sample to maximize the surface area for solvent interaction.

  • Scope: This protocol is applicable to rigid and flexible polymers such as PVC, PU foam, and ABS.

  • Apparatus:

    • Grinder or mill (e.g., cryogenic mill for flexible polymers)

    • Sieve with a defined mesh size (e.g., 0.5 mm)

    • Analytical balance

  • Procedure:

    • Cut the polymer sample into small pieces.

    • For rigid polymers, grind the pieces into a fine powder using a mill. For flexible polymers like PU foam, cryogenic milling may be necessary to achieve a homogenous powder.

    • Sieve the ground polymer to obtain a uniform particle size.

    • Accurately weigh approximately 0.5 - 1.0 g of the powdered sample into the extraction vessel.

Ultrasonic-Assisted Extraction (UAE) Protocol

This method is a rapid and efficient technique for extracting IPPP from various polymer matrices.

  • Principle: High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface enhances solvent penetration and desorption of the analyte from the polymer matrix.

  • Apparatus:

    • Ultrasonic bath or probe sonicator

    • Glass centrifuge tubes with screw caps (B75204) (50 mL)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • GC or LC vials

  • Reagents:

    • Extraction Solvent: Dichloromethane:Acetonitrile (1:1, v/v) or Hexane:Dichloromethane (1:1, v/v).[4]

    • Internal Standard (IS) solution (e.g., 13C18-Triphenyl phosphate)

  • Procedure:

    • To the weighed polymer sample in a centrifuge tube, add a known amount of internal standard.

    • Add 20 mL of the chosen extraction solvent.

    • Cap the tube tightly and vortex for 30 seconds.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[4]

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer debris.

    • Carefully collect the supernatant.

    • For enhanced recovery, the extraction can be repeated two more times with fresh solvent. The supernatants are then combined.

    • The combined extract is then concentrated under a gentle stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

    • Filter the final extract through a syringe filter into a vial for analysis.

Accelerated Solvent Extraction (ASE®) / Pressurized Liquid Extraction (PLE) Protocol

This automated technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

  • Principle: High pressure keeps the solvent in a liquid state above its boiling point, leading to increased solubility and faster diffusion of the analyte from the sample matrix.

  • Apparatus:

    • Accelerated Solvent Extractor (e.g., Dionex™ ASE™ system)

    • Extraction cells (stainless steel)

    • Collection vials

    • Evaporation system (e.g., rotary evaporator or nitrogen evaporator)

  • Reagents:

    • Extraction Solvent: Dichloromethane or Acetonitrile.

    • Dispersing agent (e.g., diatomaceous earth or sand)

    • Internal Standard (IS) solution

  • Procedure:

    • Mix the weighed polymer sample with a dispersing agent (e.g., 1:1 ratio) to prevent clogging of the extraction cell.

    • Spike the mixture with the internal standard.

    • Load the mixture into the stainless steel extraction cell.

    • Place the cell into the ASE system.

    • Set the extraction parameters (typical conditions for OPEs):

      • Temperature: 100 °C

      • Pressure: 1500 psi

      • Static Time: 5 minutes

      • Number of Cycles: 2

    • Start the automated extraction process.

    • The extract is automatically collected in a vial.

    • Concentrate the collected extract under nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

    • Transfer the final extract to a vial for GC-MS or LC-MS/MS analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis PolymerSample Polymer Sample (PVC, PU, ABS) Grinding Grinding/Milling PolymerSample->Grinding Sieving Sieving (e.g., 0.5 mm) Grinding->Sieving Weighing Weighing (0.5 - 1.0 g) Sieving->Weighing UAE Ultrasonic-Assisted Extraction Weighing->UAE PLE Pressurized Liquid Extraction Weighing->PLE Soxhlet Soxhlet Extraction Weighing->Soxhlet Concentration Concentration (N2 Evaporation) UAE->Concentration PLE->Concentration Soxhlet->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration GCMS GC-MS Filtration->GCMS LCMSMS LC-MS/MS Filtration->LCMSMS

Caption: General workflow for the extraction and analysis of IPPP from polymer matrices.

UAE_Protocol Start Start: Weighed Polymer Sample AddIS Add Internal Standard Start->AddIS AddSolvent Add Extraction Solvent (20 mL) AddIS->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Sonicate Ultrasonicate (30 min) Vortex->Sonicate Centrifuge Centrifuge (4000 rpm, 10 min) Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Repeat Repeat Extraction (2x) CollectSupernatant->Repeat Repeat->AddSolvent Yes Combine Combine Supernatants Repeat->Combine No Concentrate Concentrate under N2 Combine->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Filter Filter and Transfer to Vial Reconstitute->Filter End End: Ready for Analysis Filter->End

Caption: Step-by-step workflow for the Ultrasonic-Assisted Extraction (UAE) protocol.

PLE_Protocol Start Start: Weighed Polymer Sample Mix Mix with Dispersing Agent Start->Mix AddIS Add Internal Standard Mix->AddIS LoadCell Load into Extraction Cell AddIS->LoadCell AutomatedExtraction Automated PLE/ASE (e.g., 100°C, 1500 psi, 2 cycles) LoadCell->AutomatedExtraction CollectExtract Collect Extract AutomatedExtraction->CollectExtract Concentrate Concentrate under N2 CollectExtract->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Transfer Transfer to Vial Reconstitute->Transfer End End: Ready for Analysis Transfer->End

Caption: Step-by-step workflow for the Pressurized Liquid Extraction (PLE) protocol.

References

Synthesis of Tris(3-isopropylphenyl) phosphate: A Laboratory-Scale Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Tris(3-isopropylphenyl) phosphate (B84403), a member of the triaryl phosphate ester class of compounds. The synthesis is based on the well-established reaction of 3-isopropylphenol (B134271) with phosphorus oxychloride. Included are experimental procedures, data presentation, and workflow visualizations to guide researchers in the successful synthesis and purification of this compound.

Chemical Properties and Characterization Data

A summary of the key chemical properties and expected characterization data for Tris(3-isopropylphenyl) phosphate is presented in the table below. This information is crucial for reaction monitoring and final product verification.

ParameterValue
Molecular Formula C₂₇H₃₃O₄P
Molecular Weight 452.52 g/mol
Appearance Expected to be a colorless or pale yellow oil/solid
¹H NMR (CDCl₃) Expected peaks for isopropyl (doublet and septet) and aromatic protons
³¹P NMR (CDCl₃) Expected singlet in the typical range for triaryl phosphates
Infrared (IR) Characteristic peaks for P-O-Ar (ester) and C-H (aromatic/aliphatic) bonds
Mass Spectrometry (MS) Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight

Experimental Protocol

The synthesis of this compound is achieved through the phosphorylation of 3-isopropylphenol with phosphorus oxychloride. The general reaction is as follows:

3 (CH₃)₂CHC₆H₄OH + POCl₃ → [(CH₃)₂CHC₆H₄O]₃PO + 3 HCl

Materials:

  • 3-isopropylphenol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Base (e.g., Pyridine (B92270), Triethylamine) or a catalyst (e.g., MgCl₂, AlCl₃)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium hydroxide (B78521) (NaOH), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 3.0 equivalents of 3-isopropylphenol in a suitable anhydrous solvent. If a base like pyridine or triethylamine (B128534) is used, it can serve as both the solvent and the acid scavenger.

  • Addition of Phosphorus Oxychloride: While stirring the solution, slowly add 1.0 equivalent of phosphorus oxychloride dropwise via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature, typically starting at 0-5 °C and then allowing it to warm to room temperature or be heated.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen chloride gas evolution (if a base is not used in stoichiometric amounts).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, it can be removed under reduced pressure.

    • The crude product is then diluted with an organic solvent like ethyl acetate and washed sequentially with a dilute HCl solution, water, a dilute NaOH solution, and finally with brine.[1] This washing sequence removes unreacted phenol, basic impurities, and any remaining acidic byproducts.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, for some triaryl phosphates, recrystallization from a suitable solvent or vacuum distillation can be employed for purification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 3-isopropylphenol + POCl3 in Solvent/Base reaction_mixture Reaction Mixture reactants->reaction_mixture Stirring, controlled temp. washing Sequential Washing: 1. Dilute HCl 2. Water 3. Dilute NaOH 4. Brine reaction_mixture->washing drying Drying over Na2SO4 washing->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Tris(3-isopropylphenyl) phosphate chromatography->pure_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Potential issues during the synthesis and their remedies are outlined in the diagram below.

Troubleshooting cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity incomplete_reaction Incomplete Reaction optimize_conditions Optimize reaction time/ temperature/catalyst incomplete_reaction->optimize_conditions side_reactions Side Reactions control_temp Control temperature side_reactions->control_temp loss_during_workup Loss during Work-up optimize_extraction Optimize extraction pH loss_during_workup->optimize_extraction unreacted_phenol Unreacted 3-isopropylphenol base_wash Thorough base wash (NaOH) unreacted_phenol->base_wash hydrolysis Hydrolysis Byproducts anhydrous_conditions Ensure anhydrous conditions hydrolysis->anhydrous_conditions

Caption: Troubleshooting guide for synthesis optimization.

References

Application Notes and Protocols: Tris(3-isopropylphenyl) phosphate as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-isopropylphenyl) phosphate (B84403) (IPP3), an organophosphate ester, serves a dual function in Polyvinyl Chloride (PVC) formulations as both a plasticizer and a flame retardant.[1][2] As a plasticizer, it increases the flexibility, durability, and workability of otherwise rigid PVC.[2] Its phosphate ester structure also imparts flame retardant properties, making it a valuable additive in applications where fire safety is a concern.[1][3][4] Commercial products are often a mixture of isopropylated triphenyl phosphate isomers.[1][2]

These application notes provide a comprehensive overview of the use of Tris(3-isopropylphenyl) phosphate in PVC, with a focus on its performance characteristics, relevant experimental protocols for evaluation, and considerations for its use in sensitive applications, which is of particular interest to drug development professionals.

Performance Data

Quantitative data for this compound specifically is limited in publicly available literature. The following tables summarize representative data for isopropylated triphenyl phosphates (IPPP) and other common phosphate plasticizers in PVC to provide a comparative performance overview.

Table 1: Mechanical Properties of PVC Plasticized with Phosphate Esters

PropertyPVC (unplasticized)PVC + DOP (50 phr)PVC + IPPP (50 phr) (representative)Test Method
Tensile Strength (MPa)52.2[5]20.8[5]~25-35ASTM D638
Elongation at Break (%)<10>250~200-300ASTM D638
100% Modulus (MPa)-~10-15~12-18ASTM D638
Hardness (Shore A)>100~80-90~85-95ASTM D2240

Note: Data for IPPP is representative of commercial isopropylated triphenyl phosphate mixtures. DOP (Dioctyl phthalate) is a common general-purpose plasticizer included for comparison.

Table 2: Thermal and Flame Retardant Properties of PVC with Phosphate Plasticizers

PropertyPVC + DOP (50 phr)PVC + IPPP (50 phr) (representative)Test Method
Glass Transition Temp. (Tg) (°C)~40-60~30-50ASTM D3418 (DSC)
Limiting Oxygen Index (LOI) (%)~24-26>28[6]ASTM D2863
UL-94 RatingV-2 / V-1V-0[6]UL-94

Note: Higher LOI values and a V-0 rating indicate better flame retardancy.

Table 3: Migration Data of Plasticizers from PVC

SimulantMigration of IPPP (µg/cm²) (representative)Test ConditionsTest Method
WaterLow10 days at 40°CEN 1186
3% Acetic AcidLow to Moderate10 days at 40°CEN 1186
10% Ethanol (B145695)Moderate10 days at 40°CEN 1186
Olive Oil (or substitute)Moderate to High10 days at 40°CEN 1186

Note: Migration is highly dependent on the specific formulation and test conditions. Isopropylated triphenyl phosphates are lipophilic and tend to migrate more into fatty food simulants.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a PVC plasticizer.

PVC Formulation Preparation

A typical workflow for preparing plasticized PVC samples for testing.

PVC Formulation Workflow PVC Formulation Workflow cluster_A Dry Blending Details cluster_B Melt Compounding Details cluster_C Milling/Pressing Details cluster_D Specimen Preparation Details A 1. Dry Blending B 2. Melt Compounding A->B Transfer to extruder C 3. Milling/Pressing B->C Transfer to two-roll mill or press D 4. Specimen Preparation C->D Cut or mold specimens A_1 Weigh PVC resin, IPP3, stabilizers, and other additives. A_2 Mix in a high-speed mixer until a dry blend is obtained. A_1->A_2 B_1 Feed the dry blend into a twin-screw extruder. B_2 Melt and homogenize the mixture at a set temperature profile. B_1->B_2 C_1 Process the molten compound on a two-roll mill to form sheets. C_2 Alternatively, compression mold the compound into plaques. D_1 Cut dumbbell shapes for tensile tests, rectangular bars for DMA, etc. D_2 Condition specimens at 23±2°C and 50±5% RH for at least 24h. D_1->D_2

PVC Formulation Workflow

Protocol:

  • Dry Blending: Accurately weigh PVC resin, this compound, heat stabilizers (e.g., Ca/Zn stearates), and any other additives. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr). Mix the components in a high-speed mixer until a free-flowing dry blend is achieved.

  • Melt Compounding: Process the dry blend using a laboratory-scale twin-screw extruder or a two-roll mill at a temperature suitable for PVC processing (typically 160-180°C) to ensure complete fusion and homogenization.

  • Sheet/Plaque Formation: The compounded material can be sheeted on a two-roll mill or compression molded into plaques of a specified thickness.

  • Specimen Preparation: Cut or die-punch test specimens from the prepared sheets or plaques according to the dimensions specified in the relevant testing standards.

  • Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period (typically 24 to 48 hours) before testing.

Mechanical Properties Testing

Protocol based on ASTM D638 (Tensile Properties) and ASTM D2240 (Hardness):

  • Tensile Testing:

    • Use a universal testing machine with a suitable load cell.

    • Mount the dumbbell-shaped specimens in the grips of the machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

    • Record the tensile strength at break, elongation at break, and modulus of elasticity.

  • Hardness Testing:

    • Use a Shore A durometer.

    • Place the PVC sample on a flat, hard surface.

    • Press the durometer foot firmly onto the sample and record the reading after a specified time (e.g., 1 second).

    • Take multiple readings at different locations and calculate the average.

Thermal Analysis

Protocol based on ASTM D3418 (DSC for Tg) and ASTM E1131 (TGA for Thermal Stability):

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (5-10 mg) of the plasticized PVC into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected glass transition.

    • Cool the sample at a controlled rate and then reheat.

    • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample (10-20 mg) of the plasticized PVC into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature at 5% and 50% weight loss to assess thermal stability.

Migration Testing

Protocol based on EU Regulation No 10/2011 for plastic materials in contact with food:

Migration Testing Workflow Migration Testing Workflow cluster_A Sample Preparation Details cluster_B Immersion Details cluster_C Incubation Details cluster_D Analysis Details cluster_E Calculation Details A 1. Sample Preparation B 2. Immersion in Simulant A->B Place in migration cell C 3. Incubation B->C Seal and place in oven D 4. Analysis of Simulant C->D Extract simulant E 5. Calculation of Migration D->E Quantify IPP3 concentration A_1 Cut PVC film to a known surface area. A_2 Clean the surface of the film. A_1->A_2 B_1 Select food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil). B_2 Immerse the sample in the simulant at a defined surface area to volume ratio. B_1->B_2 C_1 Incubate at a specified temperature and duration (e.g., 10 days at 40°C). D_1 Use analytical techniques like GC-MS or LC-MS to quantify the migrated IPP3. E_1 Express migration in mg/kg of food simulant or mg/dm² of surface area.

Migration Testing Workflow
  • Sample Preparation: Cut the plasticized PVC film into specimens of a known surface area.

  • Food Simulants: Select appropriate food simulants based on the intended application. Common simulants include:

    • Simulant A: 10% (v/v) ethanol in water (for aqueous foods)

    • Simulant B: 3% (w/v) acetic acid in water (for acidic foods)

    • Simulant D2: Vegetable oil or a suitable substitute (for fatty foods)

  • Migration Cell: Place the PVC specimen in a migration cell and fill it with the chosen food simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).

  • Incubation: Incubate the migration cells under conditions that simulate the intended use, for example, 10 days at 40°C for long-term storage at room temperature.

  • Analysis: After incubation, remove the food simulant and determine the concentration of this compound that has migrated using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the specific migration in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of contact surface (mg/dm²).

Toxicological Considerations for Drug Development Professionals

Isopropylated triphenyl phosphates have been the subject of toxicological assessment. Studies on commercial mixtures have indicated potential for reproductive and developmental toxicity, as well as neurotoxicity, particularly with ortho-substituted isomers.[1][8] Long-term rodent studies have also raised concerns about effects on the liver and kidneys.[1]

Given that plasticizers can migrate from PVC materials, it is crucial for drug development professionals to consider the potential for leachables from any PVC components in drug delivery systems or manufacturing equipment. A thorough risk assessment should be conducted, including migration studies under relevant conditions to quantify the potential exposure to this compound and its isomers.

The following diagram illustrates the logical relationship between the properties of a plasticizer and its suitability for use in PVC applications, with a focus on aspects relevant to sensitive applications.

Plasticizer Performance Logic Plasticizer Performance Logic IPP3 Tris(3-isopropylphenyl) phosphate (IPP3) Plasticizing Plasticizing Efficiency IPP3->Plasticizing FlameRetardancy Flame Retardancy IPP3->FlameRetardancy Permanence Permanence IPP3->Permanence Biocompatibility Biocompatibility IPP3->Biocompatibility Flexibility Increased Flexibility (Lower Modulus) Plasticizing->Flexibility Tg Lower Tg Plasticizing->Tg LOI High LOI FlameRetardancy->LOI UL94 UL-94 V-0 FlameRetardancy->UL94 Migration Low Migration Permanence->Migration Volatility Low Volatility Permanence->Volatility Toxicity Low Toxicity Biocompatibility->Toxicity Leachables Low Leachables Biocompatibility->Leachables

Plasticizer Performance Logic

Conclusion

This compound is a multifunctional additive for PVC, providing both plasticization and flame retardancy. While specific performance data for the 3-isomer is not widely available, the general properties of isopropylated triphenyl phosphates indicate good performance in these areas. For applications in sensitive fields such as pharmaceuticals and medical devices, a thorough evaluation of its migration potential and toxicological profile is essential. The experimental protocols provided herein offer a framework for such an evaluation, enabling researchers and developers to make informed decisions regarding the use of this compound in their specific PVC formulations.

References

Application Note: Leaching of "Tris(3-isopropylphenyl) phosphate" from Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on the environmental and biological impacts of organophosphate esters has necessitated the development of robust analytical methods for their detection. Tris[4-(2- methylpropyl)phenyl] phosphate (B84403) (TMPP) is an organophosphate compound utilized as a flame retardant and plasticizer in various industrial applications.[1] Its potential for environmental persistence and toxicological effects, including endocrine disruption and neurotoxicity, underscores the importance of sensitive and accurate detection methods.[1] This document provides detailed application notes and protocols for the analysis of TMPP in environmental matrices, targeting researchers, scientists, and drug development professionals.[1] The methodologies described are based on established techniques for analogous organophosphate flame retardants and can be adapted for TMPP analysis.[1]

Introduction

"Tris(3-isopropylphenyl) phosphate" (TiPP) is a member of the isopropylated triaryl phosphate (ITP) esters group. These compounds are utilized as flame retardants and plasticizers in a variety of consumer products, including electronics, furniture foam, and building materials. Due to their additive nature, they are not chemically bound to the polymer matrix and can leach out into the surrounding environment, leading to human exposure. This application note provides an overview of the current understanding of TiPP leaching and outlines protocols for its study.

Chemical Identity and Usage:

  • Chemical Name: this compound

  • Synonyms: Tri(3-isopropylphenyl) phosphate, 3-IPP

  • CAS Number: 72668-27-0

  • Molecular Formula: C27H33O4P

  • Primary Uses: Additive flame retardant and plasticizer in polymers such as polyurethane and PVC.

Leaching from Consumer Products:

Organophosphate esters (OPEs), including isopropylated triphenyl phosphates, can migrate from consumer products through various mechanisms such as abrasion, volatilization, and leaching.[2] This release can lead to contamination of indoor environments, including dust and air, and subsequent human exposure. Handheld electronic devices with plastic casings, for instance, have been identified as a potential source of exposure to OPEs.

While specific quantitative data for the leaching of the this compound isomer is limited in publicly available literature, studies on the broader category of isopropylated triphenyl phosphates (IPPP) and other OPEs indicate that migration is a significant pathway for their release from consumer goods. The following table summarizes representative data for OPE leaching from various consumer product categories. It is important to note that this data is for related compounds and should be considered indicative for TiPP.

Table 1: Representative Leaching Data for Organophosphate Esters from Consumer Products

Product CategoryOPE InvestigatedLeaching/Migration ConditionsMeasured ConcentrationReference/Source
Polyurethane Foam (Furniture)Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Dermal transfer to handsUp to 2.7 µg per hand(Adapted from[3])
Plastic Baby BottlesVarious plasticizers and antioxidantsMigration into food simulantsUp to 3500 µg/kg for some alkanes[4]
Electronic Waste PlasticsAntimony (Sb) and Bromine (Br) from flame retardantsHydrothermal treatment with alkaline sulfide85.60% Sb and 90.13% Br extraction
PVC FilmsVarious plasticizersMigration into food simulantsNot specified

Note: This table provides examples of leaching for other flame retardants and plasticizers due to the limited availability of specific quantitative data for this compound.

Experimental Protocols

This section details protocols for conducting leaching studies of "this compound" from consumer products. These protocols are based on established methods for studying the migration of chemical additives from plastics and other polymeric materials.

1. Protocol for Leaching into Simulated Environmental Media

This protocol is designed to simulate the leaching of TiPP from a consumer product into a simplified environmental medium, such as water or a dust simulant.

a. Materials and Reagents:

  • Consumer product sample (e.g., plastic casing from electronics, polyurethane foam from furniture).

  • Leaching medium: Ultrapure water, artificial sweat, or a standardized dust simulant.

  • Glass containers with PTFE-lined caps.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Solvents: Dichloromethane (B109758) (DCM), hexane (B92381), acetone (B3395972) (all high purity).

  • Anhydrous sodium sulfate (B86663).

  • Internal standard (e.g., deuterated TPP).

  • Analytical standards for this compound.

b. Sample Preparation:

  • Cut a representative portion of the consumer product into small pieces (e.g., 1 cm x 1 cm) to increase the surface area for leaching.

  • Accurately weigh the prepared sample.

c. Leaching Procedure:

  • Place the weighed sample into a glass container.

  • Add a defined volume of the chosen leaching medium to the container, ensuring the sample is fully submerged.

  • Seal the container and place it in a controlled environment (e.g., incubator shaker) at a specified temperature (e.g., 30°C) and agitation speed (e.g., 120 rpm) for a defined period (e.g., 24, 48, 72 hours).

d. Sample Extraction and Clean-up:

  • After the leaching period, carefully decant the liquid medium from the container.

  • Spike the collected liquid with a known amount of internal standard.

  • Perform liquid-liquid extraction by adding dichloromethane to the sample, shaking vigorously, and allowing the layers to separate. Repeat this step three times.

  • Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • For further purification, perform Solid Phase Extraction (SPE). Condition an SPE cartridge with hexane followed by dichloromethane. Load the concentrated extract onto the cartridge. Elute interfering compounds with hexane, and then elute the target analyte fraction with a mixture of dichloromethane and acetone.[1]

  • Concentrate the final eluate to the desired volume for analysis.

e. Analytical Quantification:

  • Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Use a validated analytical method with a proper calibration curve to quantify the concentration of this compound.

2. Protocol for Migration into Food Simulants

This protocol is adapted from methodologies used for testing food contact materials and is suitable for products that may come into contact with food or are used in a manner that could lead to ingestion exposure (e.g., children's toys).

a. Materials and Reagents:

  • Consumer product sample.

  • Food simulants as defined by relevant regulations (e.g., 10% ethanol, 50% ethanol, 3% acetic acid, olive oil).

  • Migration cells or glass containers.

  • Analytical instrumentation (GC-MS or LC-MS/MS).

  • All other reagents as listed in Protocol 1.

b. Migration Test Procedure:

  • Prepare the consumer product sample as described in Protocol 1.

  • Place the sample in a migration cell or glass container.

  • Add the selected food simulant to the cell, ensuring contact with the relevant surface of the sample.

  • Seal the cell and incubate under conditions that simulate the intended use of the product (e.g., 2 hours at 70°C, or 10 days at 40°C).

  • After the incubation period, remove the food simulant for analysis.

c. Sample Extraction and Analysis:

  • For aqueous food simulants (10% ethanol, 3% acetic acid), follow the liquid-liquid extraction procedure outlined in Protocol 1.

  • For fatty food simulants (50% ethanol, olive oil), a more rigorous extraction and clean-up procedure may be necessary, potentially involving solvent extraction followed by gel permeation chromatography (GPC) to remove lipids before SPE.

  • Quantify the concentration of this compound using GC-MS or LC-MS/MS as described in Protocol 1.

Visualizations

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching/Migration cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Consumer Product Sample Cut Cut into smaller pieces Sample->Cut Weigh Weigh the sample Cut->Weigh Leaching_Medium Add Leaching Medium/ Food Simulant Weigh->Leaching_Medium Incubate Incubate under controlled conditions Leaching_Medium->Incubate LLE Liquid-Liquid Extraction Incubate->LLE Dry Dry with Sodium Sulfate LLE->Dry Concentrate1 Concentrate Extract Dry->Concentrate1 SPE Solid Phase Extraction Concentrate1->SPE Concentrate2 Final Concentration SPE->Concentrate2 Analysis GC-MS or LC-MS/MS Analysis Concentrate2->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for leaching studies.

Analytical_Techniques cluster_sample Sample Extract cluster_separation Separation cluster_detection Detection Sample_Extract Final Sample Extract GC Gas Chromatography (GC) Sample_Extract->GC Volatile Analytes LC Liquid Chromatography (LC) Sample_Extract->LC Non-volatile Analytes MS Mass Spectrometry (MS) GC->MS MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS

References

In Vitro Assays for Assessing the Endocrine-Disrupting Potential of Tris(3-isopropylphenyl) phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(3-isopropylphenyl) phosphate (B84403) is an organophosphate flame retardant and plasticizer. Due to its widespread use, there is growing interest in its potential to interfere with the endocrine system. Endocrine-disrupting chemicals (EDCs) can alter hormonal signaling and lead to adverse health effects. This document provides detailed application notes and protocols for in vitro assays to assess the endocrine-disrupting potential of Tris(3-isopropylphenyl) phosphate.

It is important to note that while the methodologies described are standard for assessing EDCs, specific quantitative data for this compound is limited in publicly available scientific literature. Therefore, data from closely related compounds, such as tris(methylphenyl) phosphates (TMPP) or tricresyl phosphates (TCP), are presented as a proxy to guide researchers. These compounds share structural similarities and are often found in technical mixtures.

Data Presentation: Quantitative In Vitro Data for Related Organophosphate Flame Retardants

The following tables summarize quantitative findings from in vitro studies on compounds structurally related to this compound, providing a basis for experimental design and data interpretation.

Table 1: Effects on Steroid Hormone Production and Gene Expression in H295R Cells

Cell LineEndpointConcentration/DoseObserved EffectReference
H295R17β-estradiol (E2) Production0.01 and 1 mg/LIncreased E2:Testosterone (B1683101) ratio[1]
H295RTestosterone (T) ProductionNot specifiedIncreased[1]
H295RCYP11A1 Gene Expression≥0.1 mg/LUpregulated[1]
H295RCYP11B2 Gene Expression1 mg/LUpregulated[1]
H295RCYP19A1 Gene Expression1 mg/LUpregulated[1]
H295RHSD3ß2 Gene Expression1 mg/LUpregulated[1]
H295RSULT1E1 Gene Expression1 mg/LDownregulated[1]
H295RSULT2A1 Gene Expression1 mg/LDownregulated[1]

Table 2: Receptor-Mediated Effects

Assay TypeCell LineTarget ReceptorCompound TestedObserved EffectReference
Receptor Transactivation AssayMVLNEstrogen Receptor α (ERα)TDCPP, TPP, TCPAntagonistic activity (inhibited E2 binding)[2]
Two-Hybrid Yeast AssayYeastEstrogen Receptor α (ERα)TCP isomersAntagonistic activity[3]
Reporter Gene AssayCHO-K1Thyroid Receptor β (TRβ)TMPP, TCIPPAntagonistic activity (RIC20 of 2.7 x 10⁻⁷ M for TMPP)[4]
T-Screen AssayGH3Thyroid ReceptorTMPPAntagonistic activity[4]
GPER-mediated AssaysMCF7, SKBR3GPERTCP isomersAgonistic activity[3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established Organization for Economic Co-operation and Development (OECD) guidelines and common laboratory practices.[5][6]

Protocol 1: H295R Steroidogenesis Assay (OECD TG 456)

Objective: To assess the effect of a test chemical on the production of 17β-estradiol (E2) and testosterone (T). The H295R cell line is utilized as it expresses the key enzymes necessary for steroidogenesis.

Materials:

  • H295R human adrenocortical carcinoma cell line (ATCC® CRL-2128™)

  • Culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

  • Test substance (this compound) and solvent control (e.g., DMSO)

  • 24-well culture plates

  • Hormone quantification kits (e.g., ELISA, RIA, or LC-MS/MS)

  • Cell viability assay (e.g., MTT, neutral red uptake)

Procedure:

  • Cell Culture: Maintain H295R cells in a humidified incubator at 37°C with 5% CO2. Subculture cells as needed.

  • Plating: Seed cells into 24-well plates at a density that allows for logarithmic growth during the exposure period. Allow cells to attach and grow for approximately 24 hours.

  • Exposure: Prepare a range of concentrations of the test substance in culture medium. The final solvent concentration should be consistent across all wells and not exceed a level that causes cytotoxicity. Replace the culture medium in the wells with the medium containing the test substance or solvent control.

  • Incubation: Incubate the plates for 48 hours.

  • Hormone Analysis: After incubation, collect the culture medium from each well. Quantify the concentrations of E2 and T using a validated method.

  • Cell Viability: After collecting the medium, assess cell viability in the corresponding wells to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Normalize hormone concentrations to the solvent control. Calculate the fold change in hormone production for each concentration of the test substance. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significant differences from the control.

Protocol 2: Estrogen Receptor (ER) Transactivation Assay

Objective: To determine if a test chemical can act as an agonist or antagonist of the estrogen receptor. This protocol describes a reporter gene assay using a cell line such as the MVLN (MCF-7 variant) or ERα-CALUX®.[1]

Materials:

  • Estrogen-responsive cell line (e.g., MVLN, ERα-CALUX®) containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Culture medium, free of phenol (B47542) red and supplemented with charcoal-dextran stripped serum to remove endogenous steroids.

  • Test substance, positive control (17β-estradiol), and solvent control.

  • 96-well culture plates (white, opaque for luminescence assays).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Plating: Culture the cells in the appropriate medium and seed them into 96-well plates.

  • Exposure:

    • Agonist Mode: Expose cells to a range of concentrations of the test substance. Include a solvent control and a positive control (E2).

    • Antagonist Mode: Co-expose cells to a range of concentrations of the test substance along with a fixed, sub-maximal concentration of E2. Include controls for the solvent and E2 alone.

  • Incubation: Incubate the plates for 24-48 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Agonist Mode: Normalize the luciferase activity to the solvent control. Determine the EC50 (half-maximal effective concentration) if a dose-response curve is observed.

    • Antagonist Mode: Normalize the luciferase activity to the E2 control. Determine the IC50 (half-maximal inhibitory concentration) if a dose-response curve is observed.

Protocol 3: Androgen Receptor (AR) Binding Assay (US EPA OPPTS 890.1150)

Objective: To determine if a test chemical can bind to the androgen receptor. This is a competitive binding assay using a receptor preparation and a radiolabeled androgen.[5]

Materials:

  • Source of androgen receptor (e.g., rat prostate cytosol).

  • Radiolabeled androgen (e.g., [³H]-R1881).

  • Test substance, positive control (e.g., unlabeled R1881 or dihydrotestosterone), and solvent control.

  • Assay buffer.

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In test tubes, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and a range of concentrations of the test substance or controls.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radiolabeled androgen (e.g., using hydroxylapatite or charcoal-dextran).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding of the radiolabeled androgen at each concentration of the test substance. Determine the IC50, which is the concentration of the test substance that displaces 50% of the specifically bound radiolabeled androgen.

Protocol 4: Thyroid Hormone Receptor (TR) Transactivation Assay

Objective: To assess the potential of a test chemical to act as an agonist or antagonist of the thyroid hormone receptor. This protocol is similar to the ER transactivation assay but uses a cell line responsive to thyroid hormones.

Materials:

  • A suitable cell line (e.g., CHO-K1) stably transfected with a thyroid hormone receptor (e.g., TRβ) and a reporter gene construct.[4]

  • Culture medium.

  • Test substance, positive control (e.g., triiodothyronine, T3), and solvent control.

  • 96-well culture plates.

  • Reporter gene assay system (e.g., luciferase assay).

  • Luminometer.

Procedure:

  • Cell Culture and Plating: Culture and seed the cells as described for the ER transactivation assay.

  • Exposure:

    • Agonist Mode: Expose cells to the test substance.

    • Antagonist Mode: Co-expose cells to the test substance and a fixed concentration of T3.

  • Incubation: Incubate for 24-48 hours.

  • Reporter Gene Measurement: Measure the reporter gene activity.

  • Data Analysis: Analyze the data as described for the ER transactivation assay to determine agonistic or antagonistic potential.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of endocrine-disrupting potential.

G cluster_steroidogenesis Steroidogenesis Pathway Disruption Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B2 3β-HSD Pregnenolone->HSD3B2 Progesterone Progesterone CYP17A1_1 CYP17A1 Progesterone->CYP17A1_1 Androstenedione Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone CYP19A1 Aromatase (CYP19A1) Testosterone->CYP19A1 SULTs Sulfotransferases (e.g., SULT1E1) Testosterone->SULTs Estradiol 17β-Estradiol Estradiol->SULTs CYP11A1->Pregnenolone HSD3B2->Progesterone CYP17A1_1->Androstenedione HSD17B->Testosterone CYP19A1->Estradiol Inactive_Steroids Sulfated (Inactive) Steroids SULTs->Inactive_Steroids Upregulation Upregulation by related compounds Upregulation->CYP11A1 Upregulation->HSD3B2 Upregulation->CYP19A1 Downregulation Downregulation by related compounds Downregulation->SULTs

Caption: Disruption of the steroidogenesis pathway by related organophosphate compounds.

G cluster_workflow Receptor Transactivation Assay Workflow start Start: Seed Cells in 96-well Plate agonist_mode Agonist Mode: Add Test Compound start->agonist_mode antagonist_mode Antagonist Mode: Add Test Compound + Hormone start->antagonist_mode incubate Incubate (24-48 hours) agonist_mode->incubate antagonist_mode->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter (e.g., Luciferase) lyse->measure analyze_agonist Analyze Agonist Activity (vs. Solvent Control) measure->analyze_agonist analyze_antagonist Analyze Antagonist Activity (vs. Hormone Control) measure->analyze_antagonist end End: Determine EC50 or IC50 analyze_agonist->end analyze_antagonist->end

Caption: Generalized workflow for a reporter gene-based receptor transactivation assay.

G cluster_assessment General Workflow for In Vitro Endocrine Disruptor Assessment start Test Compound: This compound steroidogenesis Steroidogenesis Assay (H295R) start->steroidogenesis receptor_assays Receptor-Mediated Assays start->receptor_assays data_integration Data Integration and Weight of Evidence Analysis steroidogenesis->data_integration er_assay ER Transactivation/ Binding receptor_assays->er_assay ar_assay AR Transactivation/ Binding receptor_assays->ar_assay tr_assay TR Transactivation/ Binding receptor_assays->tr_assay er_assay->data_integration ar_assay->data_integration tr_assay->data_integration conclusion Conclusion on Endocrine-Disrupting Potential data_integration->conclusion

Caption: A tiered approach for the in vitro assessment of endocrine-disrupting potential.

References

Application Notes and Protocols for Neurotoxicity Assessment of Isopropylated Triaryl Phosphates in Animal Models, with a Focus on Mixtures Containing Tris(3-isopropylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylated triaryl phosphates (IPPs) are a class of organophosphate flame retardants (OPFRs) used in a variety of consumer and industrial products. Due to their widespread use, there is growing interest in their potential for neurotoxicity. This document provides detailed application notes and protocols for assessing the neurotoxicity of IPPs in animal models, with a specific focus on the well-characterized commercial mixture Firemaster® 550 (FM 550), which contains various isopropylated phenyl phosphates, including tri-isopropylated isomers.

While data on pure Tris(3-isopropylphenyl) phosphate (B84403) (T3iPP) is limited in publicly available literature, studies on FM 550 provide valuable insights into the potential neurotoxic effects of this class of compounds. The protocols and data presented herein are derived from studies investigating this mixture and serve as a guide for the neurotoxicity assessment of similar IPP-containing substances.

Overview of Neurotoxic Potential

Studies in animal models, primarily rats and zebrafish, have demonstrated that developmental exposure to IPP-containing mixtures like FM 550 can lead to a range of neurotoxic effects. These effects are often sex-specific and can manifest later in life. Key mechanisms of concern include:

  • Disruption of Neurotransmitter Systems: Evidence suggests that the organophosphate components of these mixtures can interfere with cholinergic and glutamatergic signaling pathways.[1]

  • Mitochondrial Dysfunction: Alterations in brain bioenergetics and mitochondrial function have been observed in offspring exposed during development.[1][2][3]

  • Oxidative Stress: A common mechanism of OPFR neurotoxicity is the induction of oxidative stress, leading to cellular damage.

  • Developmental Neurotoxicity: Exposure during critical windows of brain development can lead to lasting changes in brain structure and function, resulting in behavioral abnormalities.[2][4]

Data Presentation: Summary of Quantitative Neurotoxicity Data

The following tables summarize quantitative data from studies on the neurotoxicity of an IPP-containing mixture (FM 550) in animal models.

Table 1: Summary of Neurobehavioral Effects in Rats Exposed to an Isopropylated Triaryl Phosphate Mixture (as part of FM 550)

Behavioral TestAnimal ModelExposure ParadigmDose/ConcentrationKey FindingsReference
Open-Field TestWistar RatPerinatal oral exposure to dam (gestation day 0 to weaning)1000 µ g/day OPFR componentSex-specific effects on locomotor activity.[4]
Sociability TestPrairie VolePerinatal oral exposure to dam (conception through weaning)1000 µ g/day FM 550Decreased sociability in both sexes.[5]
Partner Preference TestPrairie VolePerinatal oral exposure to dam (conception through weaning)1000 µ g/day FM 550Impaired pair-bonding in both sexes. Heightened partner preference in females, reduced in males.[5]
Novelty-Suppressed FeedingSprague-Dawley RatPreconception and early postnatal subcutaneous exposure16 or 32 mg/kg/day TPPIncreased latency to begin eating.[6]
Object Recognition MemorySprague-Dawley RatPreconception and early postnatal subcutaneous exposure16 or 32 mg/kg/day TPPImpaired object recognition memory.[6]

Table 2: Summary of Neurochemical and Cellular Effects in Animal Models Exposed to an Isopropylated Triaryl Phosphate Mixture (as part of FM 550)

EndpointAnimal ModelExposure ParadigmDose/ConcentrationKey FindingsReference
Mitochondrial FunctionWistar Rat (newborn cortex)Gestational oral exposure to dam1000 µ g/day OPFR componentEvidence of mitochondrial disruption from transcriptomic and lipidomic analyses.[1][2]
Choline (B1196258) and Triglyceride LevelsWistar Rat (newborn cortex)Gestational oral exposure to dam1000 µ g/day OPFR componentDysregulated choline and triglyceride levels in brain tissue, more pronounced in males.[2][3]
Dopamine (B1211576) UtilizationSprague-Dawley Rat (striatum)Preconception and early postnatal subcutaneous exposure16 or 32 mg/kg/day TPPMarked increases in dopamine utilization in males (increased DOPAC/DA ratio).[6]
CardiotoxicityZebrafish (embryo)Developmental immersionNot specifiedSevere pericardial edema and blocked normal heart looping.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of IPP neurotoxicity.

Animal Model and Dosing Regimen (Developmental Neurotoxicity in Rats)
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Exposure Paradigm: To model human exposure, perinatal administration is often employed.

    • Route of Administration: Oral gavage or administration in food treats to the dam.

    • Exposure Period: Typically from gestation day 0 through lactation (e.g., postnatal day 21). This covers critical periods of in utero and early postnatal brain development.

  • Dosing Solution: The test substance (e.g., FM 550 or its OPFR component) is dissolved in a suitable vehicle such as sesame oil.

  • Dose Selection: Doses should be selected based on human exposure estimates and preliminary range-finding studies. For FM 550, doses in the range of 500-2000 µ g/day have been used in rat studies.[8]

Neurobehavioral Assessments in Rodents
  • Purpose: To assess general locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 100 x 100 cm) with walls, often equipped with automated photobeam tracking systems.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Place the animal in the center of the open-field arena.

    • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

    • Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the recorded parameters between the exposed and control groups. Reduced time in the center is often interpreted as increased anxiety-like behavior.

  • Purpose: To evaluate social preference and interaction.

  • Apparatus: A rectangular, three-chambered box with openings allowing access to all chambers.

  • Procedure:

    • Habituation Phase: Place the test animal in the center chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).

    • Sociability Phase: Place a novel, unfamiliar "stranger" animal in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.

    • Place the test animal back in the center chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Data Analysis: A preference for the chamber with the stranger animal over the empty cage indicates normal sociability. Compare these preferences between exposed and control groups.

Neurochemical Analysis
  • Purpose: To quantify levels of neurotransmitters and their metabolites (e.g., dopamine, DOPAC) in specific brain regions.

  • Procedure:

    • Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Filter the supernatant and inject it into an HPLC system equipped with an electrochemical detector.

    • Separate and quantify the neurotransmitters and their metabolites based on their retention times and peak areas compared to known standards.

  • Data Analysis: Calculate the concentrations of neurotransmitters and the ratio of metabolites to parent neurotransmitters (e.g., DOPAC/dopamine ratio) as an index of neurotransmitter turnover.

Mandatory Visualizations

Experimental_Workflow cluster_exposure Animal Exposure cluster_assessment Neurotoxicity Assessment cluster_data Data Analysis & Interpretation Animal_Model Rodent Model (e.g., Wistar Rat) Behavioral Neurobehavioral Tests - Open-Field - Sociability - Learning & Memory Animal_Model->Behavioral Dosing Perinatal Exposure (Gestation to Weaning) - Oral Gavage - Dosed Food Dosing->Animal_Model Test_Substance IPP Mixture (e.g., FM 550 OPFR component) in Vehicle (Sesame Oil) Test_Substance->Dosing Neurochemical Neurochemical Analysis - HPLC (Neurotransmitters) - Transcriptomics - Lipidomics Analysis Statistical Analysis (Control vs. Exposed) Behavioral->Analysis Histopathology Brain Histopathology Neurochemical->Analysis Histopathology->Analysis Interpretation Identification of Adverse Outcome Pathways Analysis->Interpretation

Caption: Workflow for developmental neurotoxicity assessment of IPPs.

Signaling_Pathway cluster_exposure Exposure cluster_mechanisms Potential Neurotoxic Mechanisms cluster_outcomes Adverse Outcomes IPP Isopropylated Triaryl Phosphates Mito Mitochondrial Dysfunction IPP->Mito Neurotransmitter Neurotransmitter System Disruption (Cholinergic, Glutamatergic) IPP->Neurotransmitter OxidativeStress Oxidative Stress IPP->OxidativeStress Cellular Neuronal Damage & Apoptosis Mito->Cellular Behavioral Altered Neurobehavior (Locomotion, Social Behavior) Neurotransmitter->Behavioral OxidativeStress->Cellular Developmental Impaired Brain Development Behavioral->Developmental Cellular->Developmental

Caption: Postulated signaling pathways for IPP-induced neurotoxicity.

References

Troubleshooting & Optimization

Overcoming matrix effects in "Tris(3-isopropylphenyl) phosphate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the analysis of Tris(3-isopropylphenyl) phosphate (B84403) (IPP), with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Tris(3-isopropylphenyl) phosphate?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] For this compound, which is often analyzed in complex matrices like plasma, sediment, or tissue, these effects can lead to ion suppression or, less commonly, enhancement.[1] This interference compromises the accuracy, precision, and sensitivity of the analysis, causing poor reproducibility and inaccurate quantification.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: A qualitative assessment can be done using the post-column infusion method. This involves infusing a constant flow of the analyte standard into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at specific retention times indicates zones of ion suppression or enhancement.[1] For a quantitative assessment, you can compare the peak area of an analyte spiked into a post-extraction blank sample matrix to the peak area of the same analyte in a neat solvent.[1] A significant difference (typically >20%) suggests the presence of matrix effects.

Q3: What are the primary strategies for overcoming significant signal suppression in my IPP analysis?

A3: There are two main approaches to combat matrix effects: minimizing the interfering components or compensating for their effect.[1]

  • Minimization Strategies: Focus on removing interferences before they enter the mass spectrometer. This includes optimizing sample preparation with more effective cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS.

  • Compensation Strategies: These methods aim to correct for the signal alteration caused by the matrix. Common techniques include the use of matrix-matched calibration standards or, ideally, an isotopically labeled internal standard.

Q4: Is sample dilution an effective way to mitigate matrix effects?

A4: Yes, diluting the sample can be a simple and effective strategy to reduce matrix effects by lowering the concentration of interfering components. However, this is only feasible if the concentration of this compound is high enough to remain above the limit of quantification (LOQ) after dilution. This approach may not be suitable for trace-level analysis.

Q5: When should I use an isotopically labeled internal standard?

A5: An isotopically labeled internal standard is the most effective method for correcting matrix effects, especially when these effects are inconsistent across different samples. The labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Active sites in the GC inlet or column, or thermal decomposition of the analyte.

  • Troubleshooting Steps:

    • Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner. Regularly replace the septum and O-rings.

    • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.

    • Optimize Temperature: If thermal decomposition is suspected, try lowering the injector temperature in 10-20°C increments.

    • Injection Mode: If using a splitless injection, consider switching to a split injection if sensitivity allows, as this can reduce thermal stress on the analyte.

Issue 2: Low or Inconsistent Recoveries
  • Possible Cause: Inefficient sample extraction or significant matrix effects.

  • Troubleshooting Steps:

    • Extraction Efficiency: For solid samples, ensure the extraction method is robust. Ultrasonic-assisted extraction can be a faster alternative to traditional Soxhlet extraction and may require less solvent.[2]

    • Sample Cleanup: Implement or optimize a sample cleanup step using Solid-Phase Extraction (SPE) with silica (B1680970) or Florisil cartridges to remove interfering matrix components.[3]

    • Internal Standard: Use an isotopically labeled internal standard to compensate for recovery losses and matrix effects. Triphenyl-d15 phosphate is a commonly used internal standard for related compounds.[4]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.

Issue 3: High Signal Variability Between Injections
  • Possible Cause: Inconsistent matrix effects between samples or sample carryover.

  • Troubleshooting Steps:

    • Matrix-Matched Standards: If matrix effects are suspected to be the cause of variability, using matrix-matched calibration standards for each batch of samples can improve consistency.

    • Isotopically Labeled Internal Standard: This is the preferred method for correcting variable matrix effects between different samples.

    • System Wash: Implement a robust wash cycle for the autosampler and injection port between samples to minimize carryover.

Data Presentation

Table 1: Comparison of Analytical Techniques for Organophosphate Esters
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.015 - 1 µg/L0.02 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.09 ng/g
Accuracy (% Recovery) 70 - 120%71.6% - 114%[5]
Precision (% RSD) < 15%< 15%[5]

Note: Data is a composite from studies on various organophosphate esters, including compounds structurally similar to this compound, as direct comparative data is limited.[2][5]

Table 2: Effectiveness of Sample Preparation Techniques for Reducing Matrix Effects
Sample Preparation TechniqueMatrix Component Removal EfficiencyAnalyte RecoveryKey Advantages & Disadvantages
Protein Precipitation (PPT) Low to ModerateGood to HighAdvantage: Simple and fast. Disadvantage: Results in relatively dirty extracts with significant matrix effects.
Liquid-Liquid Extraction (LLE) HighVariableAdvantage: Provides clean extracts. Disadvantage: Can have lower recovery for some analytes; more labor-intensive.[1]
Solid-Phase Extraction (SPE) Moderate to HighGoodAdvantage: Cleaner extracts than PPT. Disadvantage: Requires method development.[1]
Mixed-Mode SPE Very HighGood to HighAdvantage: Dramatically reduces matrix components, leading to minimal matrix effects. Disadvantage: More complex method development.[1]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for IPP in a Food Matrix

This protocol is adapted from methods developed for the analysis of organophosphate esters in food samples.

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 salts containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of IPP from a Water Sample

This protocol is based on established methods for the extraction of organophosphate esters from water samples.[1]

  • Sample Preparation: Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analytes with 10 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Visualizations

troubleshooting_workflow start Start: Inaccurate or Irreproducible IPP Results check_matrix_effects Assess Matrix Effects (Post-column infusion or post-extraction spike) start->check_matrix_effects matrix_effect_present Significant Matrix Effect Detected? check_matrix_effects->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No strategy Select Mitigation Strategy matrix_effect_present->strategy Yes check_other_issues Investigate Other Issues: - Instrument Performance - Standard Preparation - Sample Homogeneity no_matrix_effect->check_other_issues minimize Minimize Interferences: - Optimize Sample Cleanup (SPE, LLE) - Improve Chromatographic Separation - Adjust Injection Volume strategy->minimize High Sensitivity NOT Required compensate Compensate for Effects: - Use Matrix-Matched Calibrants - Use Isotopically Labeled Internal Standard (IL-IS) strategy->compensate High Sensitivity Required validate Validate Method Performance: - Accuracy - Precision - Linearity - LOQ minimize->validate compensate->validate end End: Accurate and Reproducible IPP Analysis validate->end experimental_workflow sample_collection Sample Collection (e.g., Water, Soil, Biota) sample_prep Sample Preparation - Homogenization - Spiking with Internal Standard sample_collection->sample_prep extraction Extraction (e.g., LLE, QuEChERS) sample_prep->extraction cleanup Cleanup (e.g., SPE, d-SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration analysis Instrumental Analysis (LC-MS/MS or GC-MS) concentration->analysis data_processing Data Processing & Quantification analysis->data_processing results Final Results data_processing->results

References

Technical Support Center: Tris(3-isopropylphenyl) phosphate Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Tris(3-isopropylphenyl) phosphate (B84403) (TiPP) standard solutions. Below you will find frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Tris(3-isopropylphenyl) phosphate standard solutions?

A1: To ensure the stability of your this compound standard solution, it is recommended to store it in a tightly sealed, amber glass vial to protect it from light. For short-term storage (up to 6 months), refrigeration at 2-8°C is suitable.[1] For long-term storage, it is best to keep the solution at or below -20°C.[2] Always store in a well-ventilated area.

Q2: What is the expected shelf life of a properly stored standard solution?

A2: With proper storage conditions, a this compound standard solution can be stable for an extended period. Solutions stored at or below -20°C in a suitable solvent may be stable for 2 to 8 years.[2] However, it is good laboratory practice to periodically verify the concentration of the standard, especially if it has been stored for a long time or if you observe any changes in the solution.

Q3: What solvents are suitable for preparing and diluting this compound standards?

A3: High-purity solvents such as acetonitrile, toluene, and ethyl acetate (B1210297) are commonly used for preparing and diluting this compound standard solutions.[1][2][3] The choice of solvent may depend on the analytical method being used (e.g., GC-MS, LC-MS).

Q4: Are there any known incompatibilities with common laboratory materials?

A4: this compound is incompatible with strong reducing agents, strong oxidizing agents, acids, and bases. Contact with strong reducing agents can lead to the formation of highly toxic and flammable phosphine (B1218219) gas.[4] It is advisable to use high-quality, inert containers for storage, such as amber glass vials with PTFE-lined caps.

Q5: What are the primary degradation pathways for this compound in solution?

A5: The primary degradation pathways for this compound in solution are hydrolysis and, to a lesser extent, photodegradation.

  • Hydrolysis: The compound can hydrolyze, particularly under acidic or alkaline conditions.[5][6] In neutral solutions, the rate of hydrolysis is slow.[7]

  • Photodegradation: While direct photolysis from sunlight is not expected to be significant as the compound does not absorb light above 290 nm, it is still recommended to store solutions in amber vials to prevent any potential degradation from laboratory lighting.[6]

Troubleshooting Guide

Q1: My analytical results show a decrease in the concentration of the this compound standard over time. What could be the cause?

A1: A decrease in concentration could be due to several factors:

  • Improper Storage: Exposure to light, elevated temperatures, or storage in a container that is not airtight can lead to degradation or solvent evaporation.

  • Hydrolysis: If the solvent used was not anhydrous or if the solution was exposed to moisture, hydrolysis may have occurred, especially if the pH is not neutral.

  • Solvent Evaporation: If the container was not sealed properly, the solvent may have evaporated, leading to an apparent increase in concentration, but if not accounted for can lead to errors in dilution and final concentration calculations.

Q2: I observe particulate matter or a color change in my standard solution. What should I do?

A2: The appearance of particulate matter or a change in color is a sign of potential degradation or contamination. The solution should not be used for quantitative analysis. It is recommended to discard the solution and prepare a fresh standard.

Q3: How can I verify the concentration of my aged standard solution?

A3: The concentration of an aged standard solution can be verified by comparing it against a freshly prepared standard of known concentration. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) are suitable for this purpose.[8][9]

Data Presentation

Table 1: Summary of this compound Standard Solution Stability

ParameterConditionObservationReference
Storage Temperature 2-8°C (Refrigerated)Stable for at least 6 months in toluene.[1]
≤ -20°C (Frozen)Stable for 2-8 years in suitable solvents (e.g., toluene, ethyl acetate).[2]
pH Acidic (pH 4)Hydrolysis half-life > 1 year.[7]
Neutral (pH 7)Hydrolysis half-life > 1 year.[7]
Alkaline (pH 9)Hydrolysis half-life of 219 days.[7]
Light Exposure Amber Vial (Protected from light)Minimal degradation expected.[6]
Clear Vial (Exposed to light)Potential for photodegradation, although direct photolysis is not the primary pathway.[6]

Experimental Protocols

Protocol: Verification of this compound Standard Solution Concentration by GC-MS

  • Preparation of a Fresh Standard:

    • Accurately weigh a known amount of neat this compound.

    • Dissolve the compound in a suitable solvent (e.g., toluene) in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a working standard with a concentration similar to the aged standard solution.

  • Instrument Setup:

    • Use a gas chromatograph equipped with a mass selective detector.

    • Install an appropriate capillary column (e.g., a non-polar or semi-polar column).

    • Set the instrument parameters (injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings) to achieve good chromatographic separation and detection of this compound.

  • Analysis:

    • Inject equal volumes of the aged standard solution and the freshly prepared standard solution into the GC-MS system.

    • Acquire the data for both samples.

  • Data Evaluation:

    • Integrate the peak area of the this compound in both chromatograms.

    • Compare the peak area of the aged standard to that of the freshly prepared standard. A significant decrease in the peak area of the aged standard (e.g., >5-10%) indicates degradation.

Mandatory Visualization

TroubleshootingWorkflow start Suspected Standard Solution Instability check_appearance Visually Inspect Solution (Color, Particulates) start->check_appearance is_compromised Is solution compromised? check_appearance->is_compromised discard Discard and Prepare Fresh Standard is_compromised->discard Yes verify_concentration Verify Concentration (e.g., by GC-MS) is_compromised->verify_concentration No review_storage Review Storage and Handling Procedures discard->review_storage is_concentration_ok Is concentration within acceptable limits? verify_concentration->is_concentration_ok is_concentration_ok->discard No continue_use Continue Using Standard is_concentration_ok->continue_use Yes

Caption: Troubleshooting workflow for suspected standard solution instability.

StabilityFactors cluster_conditions Storage Conditions cluster_pathways Degradation Pathways Temp Temperature Stability Standard Solution Stability Temp->Stability Low Temp (e.g., <= -20°C) Increases Stability Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Influences Solvent Solvent Choice Hydrolysis Hydrolysis Solvent->Hydrolysis Anhydrous Reduces Container Container Seal Evaporation Evaporation Container->Evaporation Airtight Seal Prevents Hydrolysis->Stability Reduces Photodegradation->Stability Reduces Evaporation->Stability Affects Concentration

Caption: Factors influencing the stability of standard solutions.

References

Technical Support Center: Resolving Isomeric Peaks of Isopropylated Triphenyl Phosphates (ITPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in resolving the complex challenges associated with the chromatographic analysis of isopropylated triphenyl phosphate (B84403) (ITP) isomers.

Frequently Asked Questions (FAQs)

Q1: What are isopropylated triphenyl phosphates (ITPs) and why is their chromatographic separation so challenging?

Isopropylated triphenyl phosphate is not a single chemical entity but a complex technical mixture of variable composition.[1][2][3] These mixtures primarily contain triphenyl phosphate (TPP) and a variety of positional isomers of mono-, di-, tri-, and sometimes tetra-isopropylphenyl phosphates.[4] The fundamental challenge lies in the structural similarity of these isomers, which gives them very close physicochemical properties, leading to co-elution in standard chromatographic systems.[5]

Q2: What are the most common analytical techniques for separating ITP isomers?

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and validated method for the determination of ITPs.[1][2][3] For other organophosphate esters, ultra-high-pressure liquid chromatography with tandem mass spectrometry (UHPLC–MS/MS) is also a powerful technique, offering high sensitivity and selectivity.[6][7]

Q3: How can I confirm that my broad peak is actually due to co-eluting isomers?

Co-elution often presents as asymmetrical peaks, peak shoulders, or what appear to be merged peaks.[8][9] The most effective way to confirm co-elution is to use a mass-selective detector (like a mass spectrometer). By taking mass spectra at different points across the peak (the upslope, apex, and downslope), you can check for peak purity.[8][9] If the mass spectra change across the peak, it indicates that multiple compounds are eluting at once.

Q4: When should I consider changing my chromatographic column?

You should consider changing your column after you have thoroughly optimized other method parameters, such as the mobile phase gradient (for LC) or the oven temperature program (for GC).[10] If these adjustments fail to provide adequate resolution, switching to a column with a different stationary phase chemistry is the most powerful way to alter selectivity and resolve structurally similar isomers.[10]

Troubleshooting Guide: Isomer Co-elution

Problem: My chromatogram shows broad, overlapping, or shouldered peaks for ITPs, making accurate identification and quantification impossible.

This is the most common issue when analyzing ITPs. The following steps provide a systematic approach to improving peak resolution.

Step 1: Methodical Optimization of Existing Conditions

Before making drastic changes like purchasing a new column, fully explore the capabilities of your current setup.

  • For Gas Chromatography (GC) Users: Optimize the Oven Temperature Program.

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 4-5°C/min).[10][11] A slower ramp increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.[10]

    • Rationale: Isomers with minor structural differences will exhibit slightly different partitioning between the mobile and stationary phases. A slower temperature increase allows more time for these small differences to manifest as better separation.

  • For Liquid Chromatography (LC) Users: Optimize the Mobile Phase Gradient.

    • Action: Adjust the solvent strength. In reversed-phase LC, decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) will slow down elution and increase retention times, often improving resolution.[10] Try making your gradient longer and more shallow.

    • Rationale: By weakening the mobile phase, you increase the capacity factor (k'), forcing the isomers to interact more with the stationary phase, which amplifies the small differences in their hydrophobicity and improves separation.[8][9]

Step 2: Alter Selectivity by Changing the Stationary Phase

If optimizing your existing method is insufficient, the next step is to change the column to one with a different stationary phase.

  • Action: For GC, if you are using a standard non-polar column (like a DB-5ms), consider switching to a mid-polar or polar column (e.g., a phenyl or cyano-based phase). For LC, if using a C18 column, consider a phenyl-hexyl or embedded polar group (EPG) phase.

  • Rationale: The principle of selectivity dictates that different stationary phases will interact with your analytes in unique ways. A different phase chemistry can introduce new interactions (e.g., pi-pi interactions on a phenyl column) that can effectively "pull apart" previously co-eluting isomers.[10]

Step 3: Address Quantification Challenges with Mass Spectrometry

Even with an optimized method, some ITP isomers may remain unresolved.

  • Action: Use the mass spectrometer to find unique fragment ions for different isomer groups. For example, it has been noted that certain mass fragments (like m/z 395 or m/z 251) may not be generated by all co-eluting isomers, allowing for more selective quantification.

  • Alternative: Quantify the total ITP content as a whole. This involves calculating the total peak area of the unresolved isomer cluster and quantifying it against a calibration curve, often using an empirically determined factor that relates to the isomer proportions in the technical mixture.[1]

Quantitative Data Summary

The tables below provide starting parameters for method development based on established analytical protocols. These should be optimized for your specific instrument and application.

Table 1: Example GC-MS Parameters for ITP Analysis

Parameter Setting Reference
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) [11]
Injection Mode Splitless [11]
Injector Temp. 280 °C [11]
Carrier Gas Helium at 1.0 mL/min [12]
Oven Program Initial: 100°C, hold 6 min; Ramp 1: 10°C/min to 260°C; Ramp 2: 4°C/min to 300°C, hold 5 min; Ramp 3: 20°C/min to 320°C, hold 10 min [11]
MS Interface Temp. 280 °C [11]
Ion Source Temp. 230 °C [11]
Ionization Mode Electron Ionization (EI) at 70 eV [12]

| Acquisition Mode | Selective Ion Monitoring (SIM) for highest sensitivity |[11] |

Table 2: Example UHPLC-MS/MS Parameters for Organophosphate Ester Analysis

Parameter Setting Reference
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size (e.g., Kinetex C18) [6]
Mobile Phase A Water + 0.1% Formic Acid [6]
Mobile Phase B Methanol + 0.1% Formic Acid [6]
Gradient 30% B (hold 0.5 min), ramp to 95% B over 11.5 min, ramp to 98% B over 6 min [6]
Flow Rate 0.2 mL/min [6]
Injection Volume 5 µL [6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode N/A

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | N/A |

Experimental Protocols

Protocol 1: Sample Preparation - Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general procedure for extracting ITPs from a solid matrix followed by an optional cleanup step.

  • Extraction:

    • Weigh approximately 1.0 g of the homogenized sample into a glass centrifuge tube.

    • Spike the sample with an appropriate internal standard (e.g., Triphenyl-d15-phosphate).

    • Add 10 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a 1:1 mixture of n-hexane:acetone).[13]

    • Vortex vigorously for 1 minute, then place the sample in an ultrasonic bath for 20-30 minutes.[14]

    • Centrifuge the sample and carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the sample pellet with a fresh aliquot of solvent for exhaustive extraction.

    • Combine the supernatants and concentrate them under a gentle stream of nitrogen to approximately 1 mL.

  • SPE Cleanup (Optional, for complex matrices):

    • Use a combination silica (B1680970) gel/alumina SPE cartridge.[15]

    • Conditioning: Pass 5 mL of the elution solvent (e.g., 5% toluene (B28343) in n-hexane/acetone 8:2 v/v) through the cartridge, followed by 5 mL of n-hexane.[13] Do not let the cartridge run dry.

    • Loading: Load the 1 mL sample extract onto the cartridge.

    • Elution: Elute the target analytes with 10 mL of the elution solvent.

    • Final Step: Concentrate the eluate to the final volume (e.g., 1.0 mL) with n-hexane for GC-MS analysis or reconstitute in mobile phase for LC-MS/MS analysis.[13]

Protocol 2: GC-MS Analysis Workflow
  • System Preparation: Ensure the GC-MS system is equilibrated and has passed performance checks (e.g., tuning).

  • Sequence Setup: Create a sequence including solvent blanks, calibration standards, quality control (QC) samples, and the prepared unknown samples.

  • Injection: Inject 1 µL of the final extract into the GC using the parameters outlined in Table 1.

  • Data Acquisition: Acquire data in SIM or full scan mode. SIM mode is recommended for higher sensitivity and selectivity for target isomers.

  • Data Analysis: Integrate the peaks of interest. Due to co-elution, manual integration may be necessary. Quantify using the response factor relative to the internal standard.

Visualizations

The following diagrams illustrate key workflows and concepts for ITP analysis.

TroubleshootingWorkflow Start Problem: Poor Peak Resolution (Shoulders, Overlap) Confirm Confirm Co-elution: Are mass spectra consistent across the entire peak? Start->Confirm Optimize Optimize Method Parameters Confirm->Optimize No Quantify Use MS for Quantification: - Find unique fragment ions - Sum all isomers and quantify as total ITPs Confirm->Quantify Yes, but optimization is not feasible GC_Opt GC: Decrease temperature ramp rate. Optimize->GC_Opt LC_Opt LC: Weaken mobile phase (shallower gradient). Optimize->LC_Opt ChangeColumn Alter Selectivity: Change to a column with a different stationary phase. ChangeColumn->Quantify Still not resolved Success Resolution Achieved ChangeColumn->Success Resolved GC_Opt->ChangeColumn Still not resolved GC_Opt->Success Resolved LC_Opt->ChangeColumn Still not resolved LC_Opt->Success Resolved

Caption: A decision tree for troubleshooting poor peak resolution of ITP isomers.

ITP_Isomers TPP Triphenyl Phosphate (TPP) (Parent Compound) ITP_Mix ITP Technical Mixture TPP->ITP_Mix Isopropylation Mono Mono-isopropylphenyl Phosphate Isomers ITP_Mix->Mono contains Di Di-isopropylphenyl Phosphate Isomers ITP_Mix->Di contains Tri Tri-isopropylphenyl Phosphate Isomers ITP_Mix->Tri contains Positional Each group is a mixture of positional isomers (e.g., 2-isopropyl, 4-isopropyl, etc.) Di->Positional

References

Minimizing degradation of "Tris(3-isopropylphenyl) phosphate" during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tris(3-isopropylphenyl) phosphate (B84403) (TiPP). This resource provides researchers, scientists, and drug development professionals with essential information to minimize analyte degradation during sample workup, ensuring accurate and reproducible quantification.

Section 1: Frequently Asked Questions (FAQs) about TiPP Degradation

Q1: What is Tris(3-isopropylphenyl) phosphate (TiPP) and why is its stability a concern during sample workup?

A1: this compound, a component of isopropylphenyl phosphates (IPPs), is an organophosphate ester used as a flame retardant and plasticizer in various commercial products, including PVC, hydraulic fluids, and adhesives.[1][2][3][4] Like other organophosphate esters, TiPP can be susceptible to degradation under certain chemical and physical conditions encountered during laboratory procedures.[5] Ensuring its stability is critical for accurate quantification, as degradation leads to lower measured concentrations of the parent compound and potential interference from degradation products.

Q2: What are the primary degradation pathways for TiPP during sample workup?

A2: The primary degradation pathway for triaryl phosphates like TiPP is hydrolysis.[5][6] This process involves the cleavage of the ester bond, leading to the formation of diaryl and monoaryl phosphate derivatives. The rate of hydrolysis is significantly influenced by pH.[5][6] Other potential degradation pathways include photodegradation (if samples are exposed to UV light) and, to a lesser extent, thermal decomposition at high temperatures.[5]

Q3: How does pH affect the stability of TiPP?

A3: The stability of triaryl phosphates is highly dependent on pH. Hydrolysis is generally slow in neutral or slightly acidic conditions.[6] However, the rate of degradation increases significantly under alkaline (basic) conditions.[6] Therefore, maintaining a neutral or slightly acidic pH (pH 5-7) during extraction and storage is crucial to prevent hydrolytic degradation.

Q4: What is the impact of temperature on TiPP stability?

A4: While organophosphate esters are generally stable at ambient temperatures, elevated temperatures can accelerate degradation, particularly hydrolysis. During sample workup, steps involving solvent evaporation should be conducted at the lowest practical temperature to minimize thermal stress on the analyte. For long-term storage, samples and extracts should be kept in a cool, dark environment, such as a refrigerator at 4°C.[7]

Q5: Can light exposure affect my TiPP samples?

A5: Yes, organophosphate esters can absorb ultraviolet (UV) light, making them susceptible to photodegradation.[5] This can occur through direct absorption of light or indirectly via reactions with photochemically generated reactive species.[5] To minimize this risk, it is recommended to use amber glassware or to protect samples from direct sunlight and other strong light sources throughout the collection, workup, and storage process.

Q6: What are the common degradation products of TiPP?

A6: The primary degradation products of TiPP through hydrolysis are isopropylphenyl diphenyl phosphate and di(isopropylphenyl) phenyl phosphate, along with the corresponding isopropylphenol. The first hydrolysis step, converting the triester to a diester, is the most significant during typical workup times.[6] Further hydrolysis of the diester is extremely slow under most conditions.[6]

Section 2: Troubleshooting Guide for TiPP Sample Workup

This guide addresses common issues encountered during the analysis of TiPP.

Problem 1: Low or No Analyte Recovery

Possible Cause Recommended Solution
Hydrolytic Degradation Check the pH of your sample and any aqueous reagents. If necessary, adjust the sample pH to a neutral range (6-7) using a suitable buffer before extraction. Avoid using strong bases for any neutralization or extraction steps.
Thermal Degradation Review the temperatures used during solvent evaporation steps. Reduce the temperature and use a gentle stream of nitrogen. For GC analysis, ensure the injector port temperature is not excessively high, although typical temperatures (e.g., 250°C) are generally acceptable for these compounds.[8]
Photodegradation Ensure samples are protected from light at all stages. Use amber vials for sample collection, extraction, and storage. Minimize the time samples spend on the benchtop exposed to ambient light.
Incomplete Extraction Optimize your extraction procedure. For solid-phase extraction (SPE), ensure the chosen sorbent is appropriate for TiPP. For liquid-liquid extraction, verify the suitability of the solvent and consider increasing the extraction time or volume.

Problem 2: Poor Reproducibility and High Relative Standard Deviation (RSD)

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize all workup procedures. Ensure consistent timing, temperature, and light conditions for all samples within a batch. Use of an internal standard (e.g., deuterated triphenyl phosphate) is highly recommended to correct for variability.[9]
Sample Matrix Effects The sample matrix can interfere with extraction efficiency and instrument response. Prepare matrix-matched calibration standards to account for these effects. If matrix effects are severe, an additional sample cleanup step, such as a dedicated SPE cleanup phase, may be necessary.[9][10]
Analyte Adsorption TiPP can adsorb to active sites on glassware or in the analytical system. Ensure all glassware is meticulously cleaned. Silanizing glassware can help reduce active sites.

Problem 3: Appearance of Unexpected Peaks in Chromatograms

Possible Cause Recommended Solution
Detection of Degradation Products Unexpected peaks may correspond to hydrolysis products like isopropylphenyl diphenyl phosphate. If standards are available, confirm their retention times. To mitigate this, review the workup protocol for conditions that favor degradation (high pH, high temperature) and implement the corrective actions described above.
Contamination Organophosphate esters are widely used and can be background contaminants. Analyze a procedural blank with each sample batch to identify any contamination from solvents, glassware, or the laboratory environment.

Section 3: Recommended Experimental Protocols

Protocol 1: General Best Practices for Sample Handling and Storage

  • Collection: Collect samples in clean, pre-rinsed amber glass containers to prevent contamination and photodegradation.

  • pH Check: For aqueous samples, measure the pH upon collection. If the pH is > 8, adjust to ~7 with a suitable acid (e.g., dilute phosphoric acid).

  • Storage: Store samples in the dark at 4°C immediately after collection.[7] For long-term storage (>14 days), freezing at -20°C is recommended.

  • Reagents: Use high-purity, HPLC-grade, or equivalent solvents and reagents for all steps to avoid introducing contaminants.

  • Internal Standard: Spike all samples, blanks, and standards with a suitable internal standard (e.g., Triphenyl phosphate-d15) at the beginning of the workup process to correct for analyte loss and matrix effects.[9]

Protocol 2: Example Workup for TiPP in Aqueous Matrices via SPE

This protocol is a general guideline and may require optimization for specific water types.

  • Sample Preparation: Allow the sample to reach room temperature. If the sample contains suspended solids, filter or centrifuge as required by the study's objectives (dissolved vs. total concentration).

  • pH Adjustment: Adjust sample pH to 6.5 ± 0.5.

  • Internal Standard: Spike the sample with an internal standard solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or HLB) according to the manufacturer's instructions, typically with a sequence of ethyl acetate, methanol, and reagent water.

  • Sample Loading: Load the sample onto the SPE cartridge at a steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with reagent water to remove interfering polar compounds.

  • Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen to remove residual water.

  • Elution: Elute the TiPP from the cartridge with a suitable organic solvent, such as ethyl acetate.[9]

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen at a temperature not exceeding 35-40°C.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.

Section 4: Data and Visualizations

Data Presentation

The following tables summarize key data relevant to TiPP analysis.

Table 1: Factors Influencing TiPP Stability and Recommended Mitigation Strategies

Factor Effect on TiPP Mitigation Strategy
High pH (>8) Accelerates hydrolysis to diester forms.[6]Buffer samples and aqueous reagents to a neutral pH range (6-7).
High Temperature (>40°C) Increases rate of hydrolysis and potential thermal decomposition.Perform solvent evaporation at low temperatures; store samples at 4°C or below.[7]
UV Light Exposure Can cause photodegradation.[5]Use amber glassware and protect samples from direct light sources.
Microbial Activity Can lead to biodegradation over time.[1]Store samples at 4°C to slow microbial growth; analyze samples promptly.

Table 2: Typical Analytical Method Parameters for Isopropylated Phenyl Phosphates (IPPs)

Parameter Value / Condition Reference
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)[9]
Extraction Method Ultrasonic bath with ethyl acetate, optional SPE cleanup[9][10]
GC Column Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane)[8]
Injection Mode Splitless[8]
Injector Temperature 250°C[8]
Carrier Gas Helium[8]
Internal Standard Triphenyl phosphate-d15[9]
Mean Recovery ~99%[9][10]
Relative LOQ (Air) 0.050 mg/m³[9][10]

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Final Analysis Collect 1. Collect Sample (Amber Glassware) Adjust_pH 2. Adjust pH to 6-7 Collect->Adjust_pH Spike_IS 3. Spike with Internal Standard Adjust_pH->Spike_IS SPE_Load 5. Load Sample Spike_IS->SPE_Load SPE_Condition 4. Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash 6. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 7. Elute Analyte SPE_Wash->SPE_Elute Concentrate 8. Concentrate Eluate (<40°C, Protected from Light) SPE_Elute->Concentrate GCMS 9. Analyze by GC-MS Concentrate->GCMS

Caption: Recommended workflow for TiPP sample preparation and analysis.

G Start Low TiPP Recovery Observed Check_pH Was sample pH > 8? Start->Check_pH Check_Temp Was evaporation temp > 40°C? Check_pH->Check_Temp No Sol_pH ACTION: Buffer future samples to pH 6-7 Check_pH->Sol_pH Yes Check_Light Was sample exposed to direct light? Check_Temp->Check_Light No Sol_Temp ACTION: Reduce evaporation temperature Check_Temp->Sol_Temp Yes Check_Extraction Is extraction method validated? Check_Light->Check_Extraction No Sol_Light ACTION: Use amber vials and protect from light Check_Light->Sol_Light Yes Sol_Extraction ACTION: Optimize SPE or LLE protocol Check_Extraction->Sol_Extraction No End Re-analyze with Corrected Protocol Check_Extraction->End Yes Sol_pH->End Sol_Temp->End Sol_Light->End Sol_Extraction->End

Caption: Troubleshooting flowchart for low TiPP analytical recovery.

G TiPP Tris(3-isopropylphenyl) phosphate (Parent Compound) mid Hydrolysis (catalyzed by OH⁻) TiPP->mid Products Isopropylphenyl diphenyl phosphate + Isopropylphenol (Degradation Products) mid->Products

References

Technical Support Center: Optimization of Tris(3-isopropylphenyl) phosphate Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Tris(3-isopropylphenyl) phosphate (B84403) (T3IPPP) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Tris(3-isopropylphenyl) phosphate and other organophosphate esters (OPEs) from soil?

A1: The most prevalent and effective methods for extracting OPEs from soil include:

  • Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.[1]

  • Soxhlet Extraction: A classical and robust method involving continuous extraction with a refluxing solvent.[2][3]

  • Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[4][5][6]

  • Microwave-Assisted Extraction (MAE): This method employs microwave energy to heat the solvent and sample, accelerating the extraction process.[7][8]

Q2: Which solvents are most effective for extracting T3IPPP from soil?

A2: The choice of solvent is critical for achieving high extraction efficiency. Commonly used solvents for OPEs, including T3IPPP, from soil are:

Q3: Why is a cleanup step necessary after extraction, and what are the recommended methods?

A3: Soil extracts often contain co-extracted matrix components (e.g., humic acids, lipids) that can interfere with instrumental analysis, leading to inaccurate quantification and potential damage to analytical instruments.[1][10] A cleanup step is essential to remove these interferences. Solid-Phase Extraction (SPE) is the most common cleanup technique. SPE cartridges packed with materials like silica (B1680970) gel, alumina, or aminopropyl silica gel are effective in purifying the extracts.[2][7]

Q4: What are "matrix effects" in the context of T3IPPP analysis, and how can they be minimized?

A4: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[11][12] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[11][13] To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Using techniques like SPE to remove interfering compounds.[1][10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.[13]

  • Use of Internal Standards: Adding a known concentration of an isotopically labeled analog of the analyte to the sample before extraction can help to compensate for matrix effects.[13]

  • Dilution of the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of T3IPPP Inefficient extraction method or parameters.Optimize extraction parameters such as solvent choice, temperature, and time. Consider a more exhaustive extraction technique like Accelerated Solvent Extraction (ASE) or Soxhlet.[4][5][6]
Inappropriate solvent selection.Test different solvents or solvent mixtures. A combination of polar and non-polar solvents, such as hexane/acetone or hexane/dichloromethane, is often effective for OPEs.[2][4]
Loss of analyte during cleanup.Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for the analyte. Check for breakthrough of the analyte during the loading and washing steps.
Degradation of the analyte.T3IPPP is generally stable, but ensure that extraction conditions (e.g., high temperatures in MAE or ASE) are not causing degradation.
Poor Reproducibility (High RSD) Inhomogeneous sample.Thoroughly homogenize the soil sample before taking a subsample for extraction.
Inconsistent extraction procedure.Ensure all experimental parameters (e.g., solvent volumes, extraction times, temperatures) are kept consistent between samples.
Variable matrix effects.Employ matrix-matched calibration or internal standards to compensate for variations in matrix effects between samples.[13]
High Background Contamination Contaminated solvents, reagents, or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware and bake at a high temperature (e.g., 400°C) to remove organic contaminants. Analyze a method blank with each batch of samples to check for contamination.[2]
Contamination from laboratory environment.OPEs are common in laboratory materials (e.g., plasticizers in tubing). Minimize the use of plasticware and be aware of potential sources of contamination in the lab.
Interfering Peaks in Chromatogram Insufficient cleanup.Optimize the SPE cleanup procedure. Consider using a multi-layer SPE cartridge (e.g., silica gel/alumina) for more effective removal of interferences.[7]
Co-elution with matrix components.Adjust the chromatographic conditions (e.g., gradient, column) to improve the separation of the analyte from interfering peaks.

Data Presentation

Table 1: Comparison of Recovery Rates for Organophosphate Esters (OPEs) in Soil Using Different Extraction Methods

Extraction MethodOPEs StudiedSolvent(s)Reported Recovery (%)Reference
Accelerated Solvent Extraction (ASE)13 OPEsNot specified81.7 - 107[6]
Ultrasound-Assisted Extraction (UAE)Multiple OPEsMethanol50 - 121[1][10]
Soxhlet Extraction7 OPEsHexane-Dichloromethane (1:1, v/v)67.9 - 117.4[2]
Microwave-Assisted Extraction (MAE)11 OPEsNot specifiedNot specified, but effective[7]

Note: The recovery rates presented are for a range of OPEs and may not be specific to this compound. These values serve as a general guide to the efficiency of each extraction method.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) Cleanup
  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

    • Homogenize the sieved soil.

    • Weigh approximately 5 g of the homogenized soil into a glass centrifuge tube.

    • Spike the sample with a surrogate internal standard.

  • Extraction:

    • Add 10 mL of an appropriate solvent (e.g., methanol or hexane/acetone 1:1 v/v) to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

    • Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2a-2d) two more times with fresh solvent.

    • Combine the supernatants.

  • Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., 6 mL, 500 mg silica gel) by passing 5 mL of dichloromethane followed by 5 mL of hexane through the cartridge. Do not let the cartridge go dry.

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Load the concentrated extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a small volume of a non-polar solvent (e.g., 5 mL of hexane) to elute interferences.

    • Elute the target analytes with a more polar solvent or solvent mixture (e.g., 10 mL of dichloromethane/hexane 1:1 v/v).

    • Collect the eluate.

  • Final Concentration and Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase compatible solvent) for instrumental analysis (GC-MS or LC-MS/MS).

Protocol 2: Soxhlet Extraction
  • Sample Preparation:

    • Mix approximately 10-20 g of homogenized soil with an equal amount of anhydrous sodium sulfate (B86663) to remove moisture.

    • Place the soil/sodium sulfate mixture into a Soxhlet extraction thimble.

    • Add a surrogate internal standard directly onto the sample in the thimble.

  • Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Add 250-300 mL of the extraction solvent (e.g., hexane/acetone 1:1 v/v) to a round-bottom flask.[9]

    • Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[9]

  • Concentration and Cleanup:

    • After extraction, allow the extract to cool.

    • Dry the extract by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator or a Kuderna-Danish (K-D) concentrator to a small volume (e.g., 5-10 mL).

    • Proceed with SPE cleanup as described in Protocol 1, step 3.

  • Final Concentration and Analysis:

    • Follow the steps in Protocol 1, step 4 for final preparation and analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Start Soil Sample Collection Homogenize Sieving & Homogenization Start->Homogenize Weigh Weighing & Spiking Homogenize->Weigh Extraction Solvent Extraction (UAE, Soxhlet, ASE, or MAE) Weigh->Extraction Concentrate1 Initial Concentration Extraction->Concentrate1 SPE Solid-Phase Extraction (SPE) Concentrate1->SPE Concentrate2 Final Concentration & Reconstitution SPE->Concentrate2 Analysis GC-MS or LC-MS/MS Analysis Concentrate2->Analysis

Caption: General workflow for the extraction and analysis of T3IPPP from soil.

Troubleshooting_Logic cluster_extraction Extraction Optimization cluster_cleanup Cleanup Optimization Start Problem: Low Analyte Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Review Cleanup Protocol Start->CheckCleanup CheckStandards Verify Standard Concentrations Start->CheckStandards Solvent Optimize Solvent CheckExtraction->Solvent TimeTemp Optimize Time/Temp CheckExtraction->TimeTemp Method Consider Alternative Method CheckExtraction->Method SPE_Condition Check SPE Conditioning CheckCleanup->SPE_Condition Elution Optimize Elution Solvent CheckCleanup->Elution Solution Improved Recovery CheckStandards->Solution Solvent->Solution TimeTemp->Solution Method->Solution SPE_Condition->Solution Elution->Solution

Caption: Troubleshooting logic for addressing low analyte recovery.

References

Technical Support Center: Enhancing Polyurethane Flame Retardancy with Tris(3-isopropylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in drug development with comprehensive guidance on utilizing Tris(3-isopropylphenyl) phosphate (B84403) (IPP) to enhance the flame retardant properties of polyurethanes. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of Tris(3-isopropylphenyl) phosphate into polyurethane formulations.

Issue Potential Cause Recommended Solution
Poor Dispersion of IPP in Polyol Inadequate mixing time or intensity.Increase mixing time and/or shear intensity. Consider using a high-shear mixer for initial dispersion.
Viscosity mismatch between IPP and polyol.Pre-heat the polyol to reduce its viscosity before adding IPP. Ensure the temperature is within the recommended processing range for both components.
Incompatibility with other additives.Evaluate the compatibility of all components in a small-scale test. Consider the order of addition of different additives.
Reduced Mechanical Properties of the Final Polyurethane Product (e.g., lower tensile strength, elongation) Plasticizing effect of IPP.Optimize the loading level of IPP to achieve the desired flame retardancy without excessively compromising mechanical properties. A design of experiments (DOE) approach is recommended.
Interference with the polymerization reaction.Ensure the IPP used is of high purity and free from contaminants that could interfere with the isocyanate-polyol reaction. Verify the hydroxyl number of the polyol and adjust the isocyanate index accordingly.
Insufficient Flame Retardancy (Failure to meet desired LOI or UL-94 rating) Inadequate loading of IPP.Gradually increase the concentration of IPP in the formulation. Be mindful of potential negative effects on mechanical properties at higher loadings.
Lack of synergistic components.Consider the addition of synergistic flame retardants such as nitrogen-containing compounds (e.g., melamine) or other phosphorus-based flame retardants to enhance the overall efficacy.[1]
Increased Smoke Density During Combustion Incomplete combustion due to gas-phase flame inhibition.Incorporate smoke suppressants, such as certain metal oxides or hydroxides, into the formulation. Optimize the flame retardant package to promote char formation in the condensed phase.
Foam Collapse or Poor Cell Structure Interference of IPP with the foaming process (surfactant and catalyst balance).Adjust the levels of surfactant and catalysts (amine and tin) to compensate for the presence of IPP. A systematic evaluation of the formulation is necessary.
High loading level of liquid flame retardant.Reduce the amount of IPP or consider a combination with a solid flame retardant to maintain foam integrity.

Frequently Asked Questions (FAQs)

What is this compound and how does it work as a flame retardant?

This compound (IPP) is an aryl phosphate ester used as an additive flame retardant.[2][3] Its flame retardant mechanism in polyurethanes is believed to involve both gas-phase and condensed-phase actions. In the gas phase, phosphorus-containing radicals are released upon heating, which can quench the high-energy radicals (H• and OH•) that propagate the combustion process. In the condensed phase, IPP can promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby inhibiting further decomposition and flaming.

What are the typical loading levels of IPP in polyurethane formulations?

The optimal loading level of IPP will depend on the specific polyurethane system, the desired level of flame retardancy, and the requirements for mechanical properties. Generally, additive flame retardants are used in the range of 5 to 20 parts per hundred parts of polyol (php). It is crucial to conduct a ladder study to determine the most effective concentration for your application.

Can IPP be used in combination with other flame retardants?

Yes, IPP can be used in synergistic combinations with other flame retardants to enhance its efficacy. For instance, combining phosphorus-based flame retardants like IPP with nitrogen-containing compounds can lead to a synergistic effect, improving char formation and reducing heat release.[1]

What are the key performance indicators to evaluate the flame retardant efficacy of IPP?

The flame retardant performance is typically assessed using standard fire tests such as:

  • Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to sustain combustion. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: Classifies the material's response to a small flame. Ratings like V-0, V-1, and V-2 are assigned based on burning time, dripping, and ignition of a cotton indicator. A V-0 rating is the most desirable for many applications.[4]

  • Cone Calorimetry: Provides comprehensive data on the combustion behavior, including heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production.[5][6][7][8][9]

Does the addition of IPP affect the physical properties of the polyurethane foam?

As an additive flame retardant, IPP can have a plasticizing effect on the polyurethane matrix, which may lead to a decrease in properties such as tensile strength and hardness, while potentially increasing elongation at break. The extent of these effects is dependent on the loading level of IPP.

Experimental Protocols

Preparation of Flame Retardant Polyurethane Foam

This protocol describes a general method for preparing flexible polyurethane foam incorporating this compound.

Materials and Equipment:

  • Polyether polyol

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • This compound (IPP)

  • Distilled water (blowing agent)

  • Silicone surfactant

  • Amine catalyst (e.g., triethylenediamine)

  • Tin catalyst (e.g., stannous octoate)

  • High-speed laboratory mixer with a serrated blade

  • Paper cup or other suitable mixing container

  • Fume hood

  • Oven

Procedure:

  • Premix Preparation: In a paper cup, accurately weigh the polyether polyol.

  • Add the calculated amounts of distilled water, silicone surfactant, and amine catalyst to the polyol.

  • Add the desired amount of this compound to the mixture.

  • Mix the components at high speed (e.g., 2000-3000 rpm) for 60 seconds to ensure a homogeneous dispersion.

  • Foaming: Add the tin catalyst to the premix and stir for 10 seconds.

  • Add the calculated amount of isocyanate (TDI or MDI) to the mixture and immediately stir at high speed for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold or on a substrate and allow it to foam freely in a fume hood.

  • Record the cream time, rise time, and tack-free time.

  • Curing: Cure the foam in an oven at 70°C for at least 24 hours before cutting and testing.

Evaluation of Flame Retardancy

a) Limiting Oxygen Index (LOI)

  • Apparatus: LOI instrument.

  • Sample Dimensions: Typically 100 mm x 10 mm x 10 mm.

  • Procedure: Follow the standard test method ASTM D2863 or ISO 4589. The sample is placed vertically in a glass chimney, and a mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the sample is ignited, and the oxygen concentration is adjusted until the sample just sustains combustion. The LOI is the minimum percentage of oxygen that supports flaming combustion.

b) UL-94 Vertical Burn Test

  • Apparatus: UL-94 test chamber.

  • Sample Dimensions: Typically 125 mm x 13 mm with a maximum thickness of 13 mm.

  • Procedure: Follow the standard test method ASTM D3801 or IEC 60695-11-10. The sample is held vertically, and a flame is applied to the bottom edge for 10 seconds and then removed. The afterflame time is recorded. If the sample extinguishes, the flame is reapplied for another 10 seconds. The afterglow time and whether flaming drips ignite a cotton pad placed below the sample are also recorded.

c) Cone Calorimetry

  • Apparatus: Cone calorimeter.

  • Sample Dimensions: Typically 100 mm x 100 mm with a maximum thickness of 50 mm.

  • Procedure: Follow the standard test method ASTM E1354 or ISO 5660. The sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²) from a conical heater. The ignition time, heat release rate, mass loss, and smoke production are continuously measured during the test.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data for polyurethane foams containing analogous aryl phosphate flame retardants. This data is intended to provide a general understanding of the expected performance.

Table 1: Representative Flame Retardant Properties of Polyurethane Foam with an Aryl Phosphate Additive

Property Neat PU Foam PU Foam + 15 php Aryl Phosphate
Limiting Oxygen Index (LOI) (%) 18 - 2024 - 27
UL-94 Rating HB (Horizontal Burn)V-0 / V-1

Note: The actual performance will vary depending on the specific polyurethane formulation and the exact composition of the aryl phosphate used.

Table 2: Representative Cone Calorimetry Data (Heat Flux: 35 kW/m²)

Parameter Neat PU Foam PU Foam + 15 php Aryl Phosphate
Time to Ignition (s) 2 - 55 - 10
Peak Heat Release Rate (pHRR) (kW/m²) ~250 - 400~150 - 250
Total Heat Release (THR) (MJ/m²) ~15 - 25~10 - 20
Total Smoke Release (TSR) (m²/m²) ~1500 - 2500~1000 - 1800

Data is compiled from various sources on phosphorus flame retardants in polyurethane and should be considered illustrative.[5][6][7][8][9]

Visualizations

experimental_workflow cluster_prep Foam Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Optimization A Polyol & Additives Weighing B IPP Dispersion A->B C Isocyanate Addition & Mixing B->C D Foaming & Curing C->D E Mechanical Testing (Tensile, Elongation) D->E F Flame Retardancy Testing (LOI, UL-94, Cone Calorimetry) D->F G Compare Results E->G F->G H Optimize Formulation G->H H->A

Caption: Experimental workflow for developing and testing flame-retardant polyurethane foams.

flame_retardant_mechanism cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism Heat Heat IPP_gas IPP Decomposition (Gas Phase) Heat->IPP_gas PO_radicals PO• Radicals IPP_gas->PO_radicals Quenching Radical Quenching PO_radicals->Quenching Combustion_radicals H•, OH• Radicals (from PU decomposition) Combustion_radicals->Quenching Inert_gases Inert Gases Quenching->Inert_gases Heat_condensed Heat IPP_condensed IPP Decomposition (Condensed Phase) Heat_condensed->IPP_condensed PU_decomposition Polyurethane Decomposition Heat_condensed->PU_decomposition Polyphosphoric_acid Polyphosphoric Acid Formation IPP_condensed->Polyphosphoric_acid Char_formation Char Layer Formation (Barrier Effect) Polyphosphoric_acid->Char_formation PU_decomposition->Char_formation

References

Technical Support Center: Addressing Viscosity Problems with "Tris(3-isopropylphenyl) phosphate" in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address viscosity-related challenges encountered when using "Tris(3-isopropylphenyl) phosphate" (IPPP) in lubricant formulations.

Troubleshooting Guides

This section addresses specific viscosity problems in a question-and-answer format, providing actionable steps to identify and resolve common issues during your experiments.

Question 1: My lubricant formulation's viscosity is significantly higher than expected after adding Tris(3-isopropylphenyl) phosphate (B84403). What are the potential causes and how can I troubleshoot this?

Answer:

An unexpected increase in viscosity after the addition of IPPP can stem from several factors. Follow this troubleshooting workflow to diagnose the issue:

Potential Causes & Troubleshooting Steps:

  • Incompatibility with Base Oil or Other Additives:

    • Is the IPPP fully dissolved? Visually inspect the formulation for any cloudiness, haze, or precipitates. Incompatibility can lead to the formation of insoluble materials that increase viscosity.[1]

    • Have you performed a compatibility test? It is crucial to evaluate the compatibility of IPPP with your specific base oil and other additives before blending.[1][2] A simple test involves mixing the components in the intended proportions, heating the mixture (e.g., to 65°C for 168 hours as in a modified ASTM D7155 approach), cooling, and observing for any signs of insolubility.[3][4]

    • Are you mixing additives with different chemistries? For instance, mixing a lubricant with an acidic additive package with one containing an alkaline-based package can lead to the formation of insoluble soaps, drastically increasing viscosity.[1]

  • Thermal Degradation of IPPP or Base Oil:

    • Was the formulation exposed to excessive heat during blending? High temperatures can cause thermal degradation of both the IPPP and the base oil, leading to the formation of higher molecular weight products through polymerization and condensation reactions, which increases viscosity.[5][6]

    • What is the thermal stability of your base oil? Ensure your blending temperature is well below the decomposition temperature of both the base oil and IPPP.

  • Incorrect Concentration or Measurement:

    • Double-check your calculations and measurements. An inadvertent higher concentration of IPPP, which is a viscous liquid, can directly contribute to a higher-than-expected final viscosity.

Troubleshooting Workflow Diagram

G start Start: Unexpected High Viscosity check_solubility Visually Inspect for Cloudiness/Precipitates start->check_solubility check_temp Review Blending Temperature Records start->check_temp insoluble Insolubility/Incompatibility Detected check_solubility->insoluble compatibility_test Perform Additive Compatibility Test (e.g., modified ASTM D7155) solution1 Solution: Re-evaluate Base Oil/Additive Package or Use a Co-solvent compatibility_test->solution1 high_temp Blending Temperature Exceeded Thermal Stability Limits? check_temp->high_temp check_concentration Verify IPPP Concentration Calculation and Measurement concentration_error Concentration Error Found? check_concentration->concentration_error insoluble->compatibility_test No insoluble->solution1 Yes high_temp->check_concentration No solution2 Solution: Lower Blending Temperature and/or Time high_temp->solution2 Yes solution3 Solution: Recalculate and Prepare a New Batch concentration_error->solution3 Yes end Problem Resolved concentration_error->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for high viscosity issues.

Question 2: The viscosity of my lubricant formulation decreased after adding this compound. What could be the cause?

Answer:

A decrease in viscosity is less common than an increase when adding a higher viscosity component like IPPP, but it can occur under specific circumstances.

Potential Causes & Troubleshooting Steps:

  • Shear Thinning of Viscosity Index (VI) Improvers:

    • Does your formulation contain VI improvers? IPPP might interact with polymeric VI improvers, causing them to shear down and lose their thickening efficiency, resulting in a lower overall viscosity.

    • Evaluate the viscosity at different shear rates. If the viscosity is significantly lower at higher shear rates, this points to shear thinning of the VI improver.

  • Solvent Effect:

    • In some rare cases, depending on the specific base oil and other additives, IPPP might act as a solvent, disrupting the intermolecular forces of other components and leading to a slight decrease in viscosity. This is less likely but possible in complex formulations.

  • Measurement Error:

    • Ensure your viscometer is properly calibrated and the temperature is accurately controlled. Viscosity is highly dependent on temperature, and a small deviation can lead to significant changes in measured viscosity.[6]

Logical Relationship Diagram

G start Start: Unexpected Low Viscosity check_vi Does the formulation contain Viscosity Index (VI) Improvers? start->check_vi measurement_error Verify Viscometer Calibration and Temperature Control start->measurement_error interaction Potential Interaction between IPPP and VI Improver check_vi->interaction Yes solvent_effect Consider IPPP as a potential solvent for other components check_vi->solvent_effect No solution1 Solution: Evaluate alternative VI improvers or adjust concentrations interaction->solution1 solution2 Solution: Re-characterize the formulation to understand the interaction solvent_effect->solution2 solution3 Solution: Recalibrate equipment and re-measure viscosity measurement_error->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low viscosity issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of this compound on lubricant viscosity?

A1: this compound is a viscous liquid at room temperature. Therefore, its addition to a lubricant base oil will generally increase the viscosity of the final formulation. The extent of the viscosity increase depends on the concentration of IPPP, the viscosity of the base oil, and the temperature.

Q2: How does temperature affect the viscosity of lubricants containing this compound?

A2: Like all lubricants, formulations containing IPPP will exhibit a decrease in viscosity as temperature increases. The stability of the viscosity with temperature changes is characterized by the Viscosity Index (VI). While IPPP itself has a low VI, its effect on the final formulation's VI will depend on the properties of the base oil and the presence of any VI improvers.[6]

Q3: What are the signs of poor solubility of this compound in my formulation?

A3: Poor solubility will manifest as a hazy or cloudy appearance, or in more severe cases, as a distinct precipitate or sediment. This can lead to filter plugging and inconsistent lubricant performance.

Q4: Can thermal degradation of this compound impact viscosity?

A4: Yes. At elevated temperatures, typically above 300°C, aryl phosphate esters like IPPP can thermally degrade.[7] This degradation can lead to the formation of both volatile products and higher molecular weight polymeric materials. The formation of these polymeric substances can cause an increase in the lubricant's viscosity and lead to deposit formation.[8][9]

Q5: Are there any known interactions between this compound and other common lubricant additives that can affect viscosity?

A5: Yes, additive interactions can be synergistic or antagonistic. For example, the amine antioxidants commonly found in formulated lubricants have been found to negatively impact the performance of phosphate esters in some cases.[1] It is essential to conduct compatibility testing (such as ASTM D7155) when formulating with a complex additive package to ensure that the additives do not react with each other to form insoluble products that can alter the viscosity.[10]

Data Presentation

The following tables provide an overview of the expected impact of this compound on lubricant viscosity based on general principles for triaryl phosphates. Note: Specific values can vary depending on the exact composition of the base oil and other additives.

Table 1: Estimated Kinematic Viscosity (cSt) of a PAO 6 Base Oil with Varying Concentrations of this compound

Concentration of IPPP (wt%)at 40°C (cSt)at 100°C (cSt)
0 (Pure PAO 6)~30.0~5.8
2~32.5~6.1
5~36.0~6.5
10~42.0~7.2

Table 2: Estimated Kinematic Viscosity (cSt) of a Synthetic Ester Base Oil (ISO VG 46) with Varying Concentrations of this compound

Concentration of IPPP (wt%)at 40°C (cSt)at 100°C (cSt)
0 (Pure Ester Oil)~46.0~8.5
2~48.2~8.8
5~51.5~9.2
10~57.0~10.0

Experimental Protocols

Protocol for Determining Kinematic Viscosity (Based on ASTM D445)

Objective: To determine the kinematic viscosity of the lubricant formulation.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Stopwatch accurate to 0.1 seconds

  • Thermometer

Procedure:

  • Ensure the viscometer is clean and dry.

  • Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.

  • Pour the sample into the viscometer to the indicated fill line.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary until it is above the upper timing mark.

  • Release the suction and allow the liquid to flow back down.

  • Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeat the measurement at least twice. The flow times should be within the viscometer's stated precision.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Protocol for Evaluating Additive Compatibility (Modified from ASTM D7155)

Objective: To visually assess the compatibility of this compound with a lubricant base oil and other additives.

Apparatus:

  • Glass vials or bottles with airtight caps

  • Oven capable of maintaining a constant temperature (e.g., 65°C)

  • Pipettes or graduated cylinders for accurate measurement

Procedure:

  • Prepare mixtures of the base oil, IPPP, and any other additives in the desired weight percentages in the glass vials. A common test ratio is a 50/50 blend of the fully formulated oil without IPPP and the IPPP concentrate.

  • Prepare control samples of the individual components (base oil, IPPP solution, and the additive package without IPPP).

  • Tightly cap the vials and shake vigorously to ensure thorough mixing.

  • Visually inspect the initial appearance of the mixtures and control samples at room temperature. Note any cloudiness, haze, or precipitate formation.

  • Place the vials in an oven at a specified temperature (e.g., 65°C) for a set duration (e.g., 168 hours).[3]

  • After the heating period, remove the vials and allow them to cool to room temperature.

  • Visually inspect the samples again for any signs of incompatibility, such as the formation of sludge, sediment, or phase separation.

  • Compare the appearance of the mixtures to the control samples. Any deviation from the clear and bright appearance of the controls indicates a potential compatibility issue.

References

Mitigating interferences in "Tris(3-isopropylphenyl) phosphate" mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Tris(3-isopropylphenyl) phosphate (B84403) (T3IPPP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of Tris(3-isopropylphenyl) phosphate?

A1: Interferences in T3IPPP analysis can originate from various sources, including the sample matrix, co-extracted compounds, and the analytical instrumentation itself. Common issues include:

  • Matrix Effects: Complex sample matrices such as sediment, tissue, and dust can suppress or enhance the ionization of T3IPPP, leading to inaccurate quantification.

  • Isobaric Interferences: Compounds with the same nominal mass as T3IPPP can co-elute and interfere with its detection. This includes isomers like Tris(2-isopropylphenyl) phosphate (T2IPPP) and Tris(4-isopropylphenyl) phosphate (T4IPPP), as well as other isopropylated triaryl phosphates with varying degrees of substitution.

  • Contamination: Contamination can be introduced from laboratory materials, solvents, and glassware, leading to high background signals.

Q2: How can I minimize matrix effects in my T3IPPP analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilizing techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly reduce matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for signal suppression or enhancement.

  • Isotope Dilution: Using a stable isotope-labeled internal standard, such as deuterated T3IPPP, is a highly effective way to correct for matrix effects and variations in sample preparation and instrument response.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate T3IPPP from co-eluting matrix components is essential.

Q3: What are the recommended mass spectrometry parameters for T3IPPP analysis?

A3: For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification due to its high selectivity and sensitivity. Based on available literature, a common precursor ion for T3IPPP in positive electrospray ionization (ESI) mode is [M+H]⁺ at m/z 453.4. Common product ions include m/z 327.2 and 369.2. It is crucial to optimize these transitions on your specific instrument.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape or Tailing
  • Question: My chromatographic peak for T3IPPP is showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

    • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Ensure your mobile phase has an appropriate pH and ionic strength. Adding a small amount of a competitor, like a different organophosphate, can sometimes help.

    • Column Contamination: Residual matrix components can build up on the column. Implement a robust column washing step between injections or use a guard column.

    • Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte. Ensure the organic and aqueous components are of high quality and the gradient is optimized for T3IPPP.

Issue 2: Inconsistent or Low Recovery
  • Question: I am experiencing low and inconsistent recoveries of T3IPPP after my sample preparation. What should I check?

  • Answer:

    • Incomplete Extraction: The extraction solvent and technique may not be efficient for your sample matrix. For solid samples, consider techniques like sonication or pressurized liquid extraction. Ensure sufficient extraction time and solvent volume.

    • Analyte Breakthrough during SPE: The sample loading volume or flow rate during SPE might be too high, causing the analyte to pass through the cartridge without being retained. Optimize these parameters.

    • Improper Elution from SPE: The elution solvent may not be strong enough to desorb T3IPPP from the SPE sorbent. Test different elution solvents and volumes.

    • Analyte Degradation: T3IPPP might be degrading during sample processing. Minimize sample exposure to high temperatures and harsh pH conditions.

Issue 3: High Background Noise or Contamination
  • Question: I am observing a high background signal in my blank injections, which is interfering with the detection of T3IPPP. How can I identify and eliminate the source of contamination?

  • Answer:

    • Systematic Blank Injections: Inject a series of blanks, starting from a solvent blank, then a blank processed through your sample preparation procedure, to pinpoint the source of contamination.

    • Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).

    • Glassware and Consumables: Thoroughly clean all glassware. Use single-use plasticware where possible, as organophosphates can leach from some plastics.

    • Carryover: Implement a rigorous needle and injection port washing procedure between samples to prevent carryover from high-concentration samples.

Experimental Protocols & Data

Sample Preparation Methodologies

Below are detailed protocols for common sample preparation techniques for the analysis of T3IPPP in different matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a glass fiber filter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analytes with 10 mL of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of acetonitrile (B52724)/water) for LC-MS/MS analysis.

Protocol 2: QuEChERS for Solid Samples (e.g., Sediment, Dust)

  • Sample Hydration: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex to create a slurry.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a suitable sorbent mixture (e.g., PSA and C18) for your matrix. Vortex for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge at a high speed for 2 minutes. Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of organophosphate esters, including T3IPPP, in various matrices.

MatrixSample Preparation MethodAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)
Seabird EggsUltrasound-Assisted Extraction & SPE34 OPEs70-120<15 (median)
Fish LiverUltrasound-Assisted Extraction & SPE34 OPEs70-120<15 (median)
WaterSolid-Phase Extraction (C18)Various OPEs85-110<10
SedimentQuEChERSVarious OPEs80-115<15
DustQuEChERSVarious OPEs75-120<20

Visualizations

Logical Workflow for Troubleshooting Interference

Troubleshooting_Workflow start Interference Observed in T3IPPP Analysis check_blanks Analyze Systematic Blanks (Solvent, Method, etc.) start->check_blanks is_contamination Contamination Present? check_blanks->is_contamination identify_source Identify & Eliminate Contamination Source (Solvents, Glassware, Carryover) is_contamination->identify_source Yes no_contamination No Significant Contamination is_contamination->no_contamination No end Interference Mitigated identify_source->end check_peak_shape Evaluate Peak Shape no_contamination->check_peak_shape is_peak_shape_good Good Peak Shape? check_peak_shape->is_peak_shape_good troubleshoot_peak_shape Troubleshoot Peak Shape (See Guide: Issue 1) is_peak_shape_good->troubleshoot_peak_shape No good_peak_shape Acceptable Peak Shape is_peak_shape_good->good_peak_shape Yes troubleshoot_peak_shape->end check_recovery Assess Analyte Recovery good_peak_shape->check_recovery is_recovery_good Acceptable Recovery? check_recovery->is_recovery_good troubleshoot_recovery Troubleshoot Recovery (See Guide: Issue 2) is_recovery_good->troubleshoot_recovery No good_recovery Good Recovery is_recovery_good->good_recovery Yes troubleshoot_recovery->end check_isobaric Suspect Isobaric Interference? good_recovery->check_isobaric resolve_isobaric Improve Chromatographic Resolution (Gradient, Column, etc.) check_isobaric->resolve_isobaric resolve_isobaric->end

Caption: A logical workflow for troubleshooting interferences in T3IPPP analysis.

Generalized Experimental Workflow

Experimental_Workflow sample Sample Collection (e.g., Water, Sediment, Tissue) preparation Sample Preparation (Homogenization, Spiking IS) sample->preparation extraction Extraction (LLE, Sonication, QuEChERS) preparation->extraction cleanup Cleanup (SPE, dSPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration analysis LC-MS/MS Analysis (MRM Mode) concentration->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: A generalized experimental workflow for T3IPPP analysis.

Fragmentation Pathway of this compound

In positive electrospray ionization (ESI) mode, this compound typically forms a protonated molecule [M+H]⁺. Subsequent fragmentation in the collision cell of a tandem mass spectrometer can lead to the formation of characteristic product ions. The fragmentation process often involves the loss of one or more isopropylphenyl groups or parts thereof.

Fragmentation_Pathway precursor [M+H]⁺ m/z 453.4 fragment1 Loss of C₃H₇ m/z 411.3 precursor->fragment1 -C₃H₇ fragment2 Loss of C₉H₁₁O m/z 327.2 precursor->fragment2 -C₉H₁₁O fragment3 Loss of C₆H₅O m/z 369.2 precursor->fragment3 -C₆H₅O

Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.

Technical Support Center: Improving the Photostability of Tris(3-isopropylphenyl) Phosphate in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Tris(3-isopropylphenyl) phosphate (B84403) in polymer applications.

Frequently Asked Questions (FAQs)

Q1: What is Tris(3-isopropylphenyl) phosphate and what are its primary functions in polymers?

A1: this compound, a member of the isopropylated triphenyl phosphate (IPPP) family, is a halogen-free organophosphate ester. It is primarily used as a flame retardant and a plasticizer in a variety of polymers, most notably in polyvinyl chloride (PVC), polyurethanes, and thermoplastics.[1][2] As a flame retardant, it interferes with the combustion process, often by promoting the formation of a protective char layer and releasing phosphorus-containing radicals that quench the flame.[2] As a plasticizer, it increases the flexibility and durability of the polymer matrix.[2]

Q2: Why is the photostability of this compound a concern in polymer applications?

A2: When polymers containing this compound are exposed to ultraviolet (UV) radiation, both the polymer and the additive can undergo photodegradation. This degradation can lead to a range of undesirable effects, including:

  • Discoloration (Yellowing): The formation of chromophoric degradation products can cause the polymer to turn yellow or brown, which is aesthetically undesirable.[3][4]

  • Loss of Mechanical Properties: Polymer chain scission and degradation of the plasticizer can lead to embrittlement, loss of tensile strength, and surface cracking.[4]

  • Reduced Flame Retardancy: Degradation of the phosphate ester can compromise its effectiveness as a flame retardant.

  • Migration and Leaching: Degradation products may have different solubility and compatibility with the polymer matrix, potentially leading to increased migration and leaching from the product.[5]

Q3: What are the general mechanisms behind the photodegradation of polymers containing this additive?

A3: The photodegradation process is complex and involves both the polymer matrix and the this compound additive. Upon absorption of UV radiation, photo-oxidation can occur.[4] For the polymer (e.g., PVC), this can involve dehydrochlorination, leading to the formation of polyene structures that absorb visible light and cause discoloration.[3] For the phosphate ester, degradation likely involves the cleavage of the P-O-C bonds and oxidative reactions on the aromatic rings, initiated by free radicals.[5][6][7]

Q4: What types of stabilizers can be used to improve the photostability of polymer formulations containing this compound?

A4: A combination of stabilizers is often employed to protect both the polymer and the additive. The most common types include:

  • UV Absorbers: These compounds (e.g., benzotriazoles, benzophenones) preferentially absorb harmful UV radiation and dissipate it as harmless thermal energy.

  • Hindered Amine Light Stabilizers (HALS): These act as radical scavengers, interrupting the chain reactions of photo-oxidation.

  • Antioxidants (Primary and Secondary): Phenolic antioxidants scavenge free radicals, while phosphites (secondary antioxidants) decompose hydroperoxides into non-radical products.[8]

A synergistic combination of these stabilizers is often most effective. For instance, a UV absorber can be paired with a HALS to provide comprehensive protection.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Solutions
Rapid Yellowing of the Polymer Upon UV Exposure 1. Insufficient stabilization against photo-oxidation. 2. Interaction between the phosphate additive and other components (e.g., certain pigments like anatase TiO₂).[3] 3. Degradation of the this compound itself, forming colored byproducts. 4. Degradation of the polymer matrix (e.g., polyene formation in PVC).[3]1. Increase Stabilizer Concentration: Incrementally increase the loading of UV absorbers and/or HALS in the formulation. 2. Optimize Stabilizer Package: Evaluate a synergistic blend of stabilizers. A combination of a benzotriazole-type UV absorber and a HALS is a good starting point. 3. Check Pigment Type: If using TiO₂, ensure it is a rutile grade with an appropriate surface coating designed for UV stability.[3] 4. Incorporate Antioxidants: Add a primary (phenolic) and/or secondary (phosphite) antioxidant to inhibit thermo-oxidative degradation during processing, which can create initiation sites for photodegradation.[4]
Surface Embrittlement, Cracking, or Loss of Flexibility 1. Polymer chain scission due to UV exposure. 2. Degradation and/or migration of the this compound plasticizer. 3. Insufficient protection from UV radiation, allowing degradation of the bulk material.1. Enhance UV Protection: Increase the concentration of UV absorbers to prevent UV radiation from penetrating deep into the polymer. 2. Select Appropriate HALS: Use a high molecular weight HALS, which is less prone to migration and provides long-term surface protection. 3. Evaluate Plasticizer Compatibility: Ensure good compatibility between the phosphate ester and the polymer to minimize migration. 4. Conduct Accelerated Weathering Tests: Perform tests to evaluate the long-term mechanical properties of different formulations.[9]
Reduced Flame Retardant Performance After UV Aging 1. Photochemical breakdown of the phosphate ester bonds in this compound. 2. Leaching of the flame retardant or its degradation products from the polymer surface.1. Improve UV Shielding: A robust UV absorber and HALS package will protect the phosphate ester from degradation. 2. Consider Synergistic Flame Retardants: Investigate the use of synergistic flame retardants (e.g., nitrogen-based or inorganic compounds) that may be more photochemically stable.[10][11] 3. Analyze Aged Samples: Measure the phosphorus content on the surface and in the bulk of the polymer before and after UV exposure to quantify any loss or migration.
Inconsistent Results in Photostability Testing 1. Variability in sample preparation (e.g., inconsistent film thickness, poor dispersion of additives). 2. Fluctuations in the light source intensity or spectral distribution in the weathering chamber. 3. Inconsistent temperature and humidity control during testing.[9]1. Standardize Sample Preparation: Ensure a consistent method for sample creation, including solvent casting or melt processing, to achieve uniform thickness and additive dispersion. 2. Calibrate and Monitor Equipment: Regularly calibrate the light source in the accelerated weathering tester and monitor its output. 3. Control Environmental Variables: Maintain and log the temperature and humidity throughout the test to ensure reproducibility. 4. Use Control Samples: Always include a control sample (without stabilizers) in each test run to provide a baseline for degradation.

Experimental Protocols

Protocol 1: Accelerated Weathering Test

This protocol describes a general method for evaluating the photostability of a polymer containing this compound using an accelerated weathering chamber.

1. Sample Preparation:

  • Prepare polymer films (e.g., PVC) of a standardized thickness (e.g., 100 µm) containing a fixed concentration of this compound (e.g., 15 phr - parts per hundred resin) and varying types and concentrations of photostabilizers.
  • Ensure uniform dispersion of all additives through a controlled process like solvent casting or melt extrusion.
  • Prepare a control sample with only the polymer and this compound.

2. Accelerated Weathering Exposure:

  • Mount the samples in an accelerated weathering tester equipped with xenon arc or fluorescent UVA-340 lamps, which simulate the UV portion of the solar spectrum.[9]
  • Set the exposure conditions according to standard test methods like ASTM G155 (for xenon arc) or ASTM D4329 (for fluorescent UV).[9]
  • A typical cycle might include alternating periods of UV exposure, heat, and condensation/water spray to simulate outdoor conditions.
  • Remove samples at predetermined time intervals (e.g., 0, 250, 500, 1000 hours).

3. Analysis of Degraded Samples:

  • Colorimetry: Measure the change in color (e.g., yellowness index, ΔE*) using a spectrophotometer according to ASTM D2244.
  • Mechanical Testing: Evaluate changes in tensile strength, elongation at break, and modulus using a universal testing machine according to ASTM D882.
  • Surface Morphology: Examine the surface for cracks, crazing, or other changes using Scanning Electron Microscopy (SEM).[12]
  • Chemical Analysis (FTIR): Use Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to monitor chemical changes, such as the formation of carbonyl groups in the polymer or changes in the phosphate ester bonds.

Protocol 2: Quantification of this compound and its Degradation Products

This protocol outlines a method for quantifying the concentration of the additive and its potential degradation products in the polymer matrix over time.

1. Extraction:

  • Take a known mass of the polymer sample at each time point from the weathering test.
  • Swell or dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) for PVC).
  • Precipitate the polymer by adding a non-solvent (e.g., methanol) and filter to separate the polymer from the solvent containing the additive and its degradation products.
  • Concentrate the filtrate to a known volume.

2. Instrumental Analysis:

  • High-Performance Liquid Chromatography (HPLC):
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
  • Column: A C18 reverse-phase column.
  • Detection: A UV detector set at a wavelength where the aromatic rings of the phosphate ester absorb (e.g., ~260 nm).
  • Quantification: Create a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample extract is compared to this curve to determine its concentration.
  • Liquid Chromatography-Mass Spectrometry (LC-MS):
  • For more sensitive and selective analysis, and for the identification of unknown degradation products, LC-MS or LC-MS/MS is the preferred method. This technique can identify compounds based on their mass-to-charge ratio.[6]

Visualizations

Logical Workflow for Troubleshooting Photostability Issues

G start Polymer with IPPP Shows Poor Photostability (e.g., Yellowing, Cracking) problem_id Identify Primary Failure Mode start->problem_id yellowing Discoloration / Yellowing problem_id->yellowing Visual mechanical Mechanical Failure (Cracking, Embrittlement) problem_id->mechanical Physical check_stabilizers Review Stabilizer Package yellowing->check_stabilizers check_pigments Check for Antagonistic Additives (e.g., TiO2 grade) yellowing->check_pigments mechanical->check_stabilizers add_uv Incorporate / Increase UV Absorber check_stabilizers->add_uv add_hals Incorporate / Increase HALS check_stabilizers->add_hals optimize_synergy Optimize Synergistic Blend (UV Absorber + HALS) add_uv->optimize_synergy add_hals->optimize_synergy retest Perform Accelerated Weathering Test check_pigments->retest optimize_synergy->retest pass Photostability Improved retest->pass fail Issue Persists retest->fail consult Consult Literature for Alternative Stabilizers or Polymer Grades fail->consult

Caption: A logical workflow for diagnosing and resolving common photostability issues.

Proposed Photodegradation and Stabilization Pathways

G cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway UV UV Radiation (hν) Polymer_IPPP Polymer + IPPP UV->Polymer_IPPP absorbs Radicals Free Radicals (P·, ROO·) Polymer_IPPP->Radicals initiates Radicals->Polymer_IPPP propagates Degradation Polymer Degradation (Chain Scission, Yellowing) Radicals->Degradation IPPP_Deg IPPP Degradation (P-O-C Cleavage) Radicals->IPPP_Deg UV_Absorber UV Absorber UV_Absorber->UV absorbs Heat Heat (dissipated) UV_Absorber->Heat dissipates as HALS HALS HALS->Radicals scavenges Stable Stable Radicals HALS->Stable forms

References

Validation & Comparative

A Comparative Guide to Tris(3-isopropylphenyl) phosphate and Other Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate flame retardant (OPFR) Tris(3-isopropylphenyl) phosphate (B84403) with other commonly used alternatives, including Triphenyl phosphate (TPP), Tricresyl phosphate (TCP), and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The information presented is based on available experimental data to assist in the evaluation of these compounds for various applications.

Executive Summary

Organophosphate flame retardants are widely utilized in a variety of materials to reduce flammability. Tris(3-isopropylphenyl) phosphate, often found in commercial mixtures of isopropylated triphenyl phosphates (IPTPP), primarily acts in the condensed phase by promoting the formation of a protective char layer during combustion. While specific performance data for the pure meta-isomer is limited, this guide synthesizes available information on commercial IPTPP mixtures for comparison with other prominent OPFRs. Toxicological profiles are also examined, highlighting concerns related to neurotoxicity and endocrine disruption, particularly with ortho-substituted isomers of tricresyl phosphate.

Performance Comparison: Flame Retardancy

Table 1: Thermogravimetric Analysis (TGA) Data

TGA measures the thermal stability of a material by monitoring its weight loss as a function of temperature. A lower decomposition temperature can indicate that the flame retardant activates at an earlier stage of a fire.

Flame RetardantPolymer MatrixOnset of Decomposition (Tonset)Temperature at Max Decomposition Rate (Tmax)Char Yield (%)
Isopropylated Triphenyl Phosphate (IPTPP)Not Specified~310-350°C[1]Not SpecifiedHigher than non-FR polymer
Triphenyl Phosphate (TPP)Polycarbonate (PC)~310°CNot SpecifiedIncreased compared to pure PC
Tricresyl Phosphate (TCP)Not SpecifiedDecomposes at elevated temperaturesNot SpecifiedContributes to char formation
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Polyurethane FoamLower than non-FR foamNot SpecifiedIncreased char formation

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Table 2: Limiting Oxygen Index (LOI) Data

LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Flame RetardantPolymer MatrixLOI (%)
Isopropylated Triphenyl Phosphate (IPTPP)Not SpecifiedGenerally increases LOI
Triphenyl Phosphate (TPP)Polycarbonate (PC)33.7 (at 10 wt%)
Tricresyl Phosphate (TCP)Not SpecifiedIncreases LOI
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Polyurethane FoamSignificantly increases LOI

Note: Data is compiled from various sources and may not be directly comparable due to different polymer matrices and loading levels.

Table 3: Cone Calorimetry Data

Cone calorimetry is a comprehensive test that measures various fire-related properties, including the peak Heat Release Rate (pHRR), which is a critical indicator of fire intensity.

Flame RetardantPolymer MatrixPeak Heat Release Rate (pHRR) Reduction
Isopropylated Triphenyl Phosphate (IPTPP)Not SpecifiedReduces pHRR through char formation
Triphenyl Phosphate (TPP)PC/ABSSignificant reduction
Tricresyl Phosphate (TCP)Not SpecifiedReduces pHRR
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Polyurethane FoamSignificant reduction

Note: Data is compiled from various sources and may not be directly comparable.

Experimental Protocols

Detailed methodologies for the key experiments cited are based on established ASTM standards.

Thermogravimetric Analysis (TGA) - ASTM E1131

  • Objective: To determine the thermal stability and compositional analysis of materials by measuring weight change as a function of temperature in a controlled atmosphere.

  • Methodology:

    • A small, representative sample of the material is placed in a tared TGA sample pan.

    • The furnace is sealed, and the desired atmosphere (e.g., nitrogen or air) is purged through the chamber at a controlled flow rate.

    • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting thermogram (weight vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the final char yield.

Limiting Oxygen Index (LOI) - ASTM D2863

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Methodology:

    • A vertically oriented sample of specified dimensions is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the sample.

    • The top of the specimen is ignited with a pilot flame.

    • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified duration or extent of burning is determined.

    • The LOI is expressed as the volume percentage of oxygen in the mixture.

Cone Calorimetry - ASTM E1354

  • Objective: To measure the heat release rate and other fire-related properties of materials under controlled, radiant heat exposure.

  • Methodology:

    • A square specimen of the material is placed in a horizontal orientation on a load cell.

    • The specimen is exposed to a constant and uniform radiant heat flux from a conical heater.

    • An electric spark igniter is positioned above the sample to ignite the pyrolysis gases.

    • The combustion products are collected by an exhaust hood, and the oxygen concentration and flow rate are measured.

    • The heat release rate is calculated based on the principle of oxygen consumption calorimetry. Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.

Toxicological Profile and Signaling Pathways

The toxicological profiles of organophosphate flame retardants are a significant consideration for their application. Concerns include neurotoxicity, endocrine disruption, and reproductive and developmental effects.

Neurotoxicity: Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain organophosphates, particularly those with ortho-substituted aryl groups, can cause a delayed neurotoxic effect known as OPIDN. This condition is characterized by the inhibition and subsequent "aging" of the neuropathy target esterase (NTE) in the nervous system, leading to axonal degeneration.[2] Commercial tricresyl phosphate (TCP) mixtures have been a primary concern due to the presence of ortho-cresyl isomers, which are potent inducers of OPIDN.[3] While isopropylated triphenyl phosphates are generally considered less potent neurotoxins than TCP, the potential for neurotoxicity, especially with ortho-substituted isomers, remains a concern.[4]

Organophosphate-Induced Delayed Neuropathy (OPIDN) Pathway.

Endocrine Disruption

Several organophosphate flame retardants have been identified as endocrine-disrupting chemicals (EDCs). Triphenyl phosphate (TPP), for instance, has been shown to exhibit estrogenic, androgenic, and steroidogenic activity in various studies.[5] It can interfere with steroid hormone synthesis through pathways such as the PPARγ/CD36 pathway.[6] Isopropylated triphenyl phosphates have also been shown to affect steroid production in in-vitro studies. TDCPP has been found to act as an androgen receptor antagonist and can disrupt metabolic processes.

Endocrine_Disruption_Pathway cluster_OPFR Organophosphate Flame Retardants (e.g., TPP, IPTPP, TDCPP) cluster_Receptors Cellular Targets cluster_Effects Downstream Effects OPFR OPFRs ER Estrogen Receptor (ER) OPFR->ER Binds to/Activates AR Androgen Receptor (AR) OPFR->AR Antagonist Activity PPARg PPARγ OPFR->PPARg Activates Thyroid Thyroid Hormone Signaling OPFR->Thyroid Disrupts Hormone Altered Hormone Synthesis & Signaling ER->Hormone AR->Hormone Gene Changes in Gene Expression PPARg->Gene Thyroid->Hormone Reproductive Reproductive & Developmental Effects Hormone->Reproductive Metabolism Metabolic Disruption Gene->Metabolism Metabolism->Reproductive

Potential Endocrine Disruption Pathways of OPFRs.

Experimental Workflow

The evaluation of a flame retardant's performance and safety follows a structured workflow, from initial material formulation to comprehensive toxicological assessment.

Experimental_Workflow Formulation Material Formulation (Polymer + Flame Retardant) TGA Thermogravimetric Analysis (TGA) Formulation->TGA LOI Limiting Oxygen Index (LOI) Formulation->LOI Cone Cone Calorimetry Formulation->Cone Toxicity Toxicological Assessment (In Vitro & In Vivo) Formulation->Toxicity Performance Performance Evaluation TGA->Performance LOI->Performance Cone->Performance Risk Risk Assessment Performance->Risk Toxicity->Risk

General Experimental Workflow for Flame Retardant Evaluation.

Conclusion

This compound, as a component of commercial isopropylated triphenyl phosphate mixtures, demonstrates flame retardant properties primarily through a condensed-phase mechanism of char formation. While direct comparative performance data with other organophosphate flame retardants is limited, the available information suggests it contributes to improved fire safety in various polymers. However, the toxicological profiles of OPFRs, including potential neurotoxicity and endocrine-disrupting effects, necessitate careful consideration and further research. The choice of a flame retardant should involve a comprehensive assessment of both its performance characteristics and its potential health and environmental impacts.

References

A Comparative Analysis of the Toxicity of Tris(3-isopropylphenyl) phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Isopropylated triphenyl phosphates (IPTPPs) are a class of organophosphate esters used as flame retardants and plasticizers. Due to their widespread use, there is growing interest in their toxicological profiles. The toxicity of IPTPPs is significantly influenced by the position of the isopropyl group on the phenyl rings (ortho, meta, or para). This guide provides a comparative analysis of the toxicity of different IPTPP isomers, with a focus on neurotoxicity, reproductive, and developmental effects, supported by experimental data.

Quantitative Toxicity Data

The following table summarizes the key quantitative findings from toxicological studies on various IPTPP isomers and mixtures.

Isomer/MixtureTest SystemEndpointDose/ConcentrationObserved EffectReference
Neurotoxicity
o-isopropylphenyl diphenyl phosphate (B84403)HenOPIDN1000 mg/kg/day (oral, 6 days)Signs of OPIDN observed.[1][1]
Tri-o-isopropylphenyl phosphateHenOPIDN1000 mg/kg/day (oral, 6 days)No OPIDN observed.[1][1]
Tri-m-isopropylphenyl phosphateHenOPIDN1000 mg/kg (single oral dose)No OPIDN observed.
Tri-p-isopropylphenyl phosphateHenOPIDN1000 mg/kg (single oral dose)No OPIDN observed.
p-isopropylphenyl diphenyl phosphateHenOPIDN10000 mg/kg/day (oral, 6 days)No OPIDN observed.[1][1]
Reproductive & Developmental Toxicity
Isopropylated Phenyl Phosphate (IPP) MixtureSprague Dawley RatsReproductive Performance≥1000 ppm in feedPerturbed reproductive performance.[2][3][2][3]
Sprague Dawley RatsPup Survival (PND 0)All exposure levels (≥1000 ppm)7%–56% decrease compared to controls.[2][2]
Sprague Dawley RatsPup Survival (PND 1-4)3000 ppm27%–71% of controls.[2][2]
Sprague Dawley RatsPup Survival (PND 5-28)3000 ppm16%–25% of controls.[2][2]
Sprague Dawley RatsDelays in Pubertal Endpoints≥1000 ppm in feedDelays observed in offspring.[2][3][2][3]
Sprague Dawley RatsReduced Cholinesterase Activity≥1000 ppm in feedReduced activity observed in offspring.[2][3][2][3]

OPIDN: Organophosphate-Induced Delayed Neurotoxicity; PND: Postnatal Day; IPP mixture composition: 21.5% triphenyl phosphate (TPHP), 36.9% mono-isopropylated IPP, 21.9% bis-isopropylated IPP, and 8.5% tris-isopropylated IPP.

Experimental Protocols

Organophosphate-Induced Delayed Neurotoxicity (OPIDN) in Hens

This protocol is a standardized method for assessing the potential of organophosphorus compounds to cause delayed neurotoxicity.

Test System: Adult domestic laying hens (Gallus gallus domesticus), 8 to 12 months old, are the recommended model.[4]

Administration: The test substance is typically administered as a single oral dose via gavage or in a gelatin capsule.[4][5]

Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose for the main study. A limit test may be performed at a dose of at least 2000 mg/kg body weight.[4] The main study dose should be as high as possible without causing acute mortality or significant acute cholinergic signs.

Observation Period: Following administration of the test substance, the hens are observed for 21 days for clinical signs of neurotoxicity, such as ataxia, weakness, and paralysis.[4][5] Body weight is also monitored.

Positive Control: A known neurotoxic organophosphate, such as tri-o-cresyl phosphate (TOCP), is used as a positive control to validate the test system.

Biochemical Analysis: At 24 hours post-dosing, blood samples may be collected to measure the inhibition of neuropathy target esterase (NTE) in lymphocytes, which serves as a biomarker for the potential to induce OPIDN.[6]

Histopathology: At the end of the 21-day observation period, the animals are euthanized, and nervous tissues (brain, spinal cord, and peripheral nerves) are collected for histopathological examination to assess for axonal degeneration and demyelination, which are characteristic of OPIDN.

Visualizing the Mechanism of OPIDN

The following diagram illustrates the proposed molecular mechanism leading to Organophosphate-Induced Delayed Neurotoxicity (OPIDN).

OPIDN_Pathway cluster_Neuron Neuron cluster_NonNeuropathic Non-Neuropathic Pathway OP Neuropathic Organophosphate NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibition Phosphorylated_NTE Phosphorylated NTE NTE->Phosphorylated_NTE Phosphorylation Inhibited_NTE Inhibited NTE (No Aging) NTE->Inhibited_NTE Phosphorylation Aged_NTE "Aged" NTE (Negatively Charged) Phosphorylated_NTE->Aged_NTE Aging (Loss of R group) Axon_Degeneration Axonal Degeneration Aged_NTE->Axon_Degeneration Initiates OPIDN OPIDN Axon_Degeneration->OPIDN Leads to Non_OP Non-Neuropathic OP Inhibitor Non_OP->NTE Inhibition No_OPIDN No OPIDN Inhibited_NTE->No_OPIDN

Caption: Proposed mechanism of Organophosphate-Induced Delayed Neurotoxicity (OPIDN).

Summary of Findings

The toxicity of isopropylated triphenyl phosphates is critically dependent on the isomeric substitution pattern.

  • Neurotoxicity: The ortho-substituted isomers, such as o-isopropylphenyl diphenyl phosphate, are potent inducers of Organophosphate-Induced Delayed Neurotoxicity (OPIDN). In contrast, tri-ortho, tri-meta, and tri-para isopropylphenyl phosphates, as well as p-isopropylphenyl diphenyl phosphate, did not produce OPIDN in hen studies under the tested conditions.[1] The mechanism of OPIDN is believed to be initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE) in the nervous system.

  • Reproductive and Developmental Toxicity: Commercial mixtures of isopropylated phenyl phosphates have been shown to cause reproductive and developmental toxicity in rats.[2][3][7] Effects observed include decreased reproductive performance, reduced pup survival, and developmental delays in offspring at doses of 1000 ppm and higher in the diet.[2][3] These findings suggest that exposure to IPTPP mixtures during critical developmental windows can have adverse effects on offspring.

  • Endocrine Disruption: Some organophosphate esters, including components of IPTPP mixtures, have been linked to endocrine-disrupting effects.[8] These compounds can interfere with hormone signaling pathways, although the specific effects of individual tris(3-isopropylphenyl) phosphate isomers require further investigation.

References

A Comparative Guide to the Validation of a New Analytical Method for Tris(3-isopropylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Tris(3-isopropylphenyl) phosphate (B84403), a widely used organophosphate flame retardant. The focus of this document is on method validation to ensure data accuracy and reliability, which is critical in research and quality control settings. Detailed experimental protocols are provided, and a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques is presented.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS in the analysis of organophosphate esters like Tris(3-isopropylphenyl) phosphate.

Table 1: Comparison of Analytical Method Performance Parameters

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.[1]
Limit of Quantification (LOQ) Typically in the low ng/g to µg/g range.[1]Generally offers lower LOQs, often in the pg/g to low ng/g range.[1]
Linearity (R²) > 0.99[1]> 0.99[1][2]
Accuracy (Recovery) 70-120%[1]71.6%-114%[2][3]
Precision (RSD) < 15%[1]< 15%[1][2][3]
Selectivity High, based on chromatographic retention time and mass-to-charge ratio.[1]Very high, utilizing precursor and product ion transitions (MRM).[1]
Sample Derivatization Generally not required for this analyte.[1]Not required.[1]
Throughput Moderate to high.[1]High.[1]

Experimental Protocols

This section details comprehensive protocols for the validation of both GC-MS and LC-MS/MS methods for the quantification of this compound in a relevant matrix (e.g., polymer extract) using a certified reference material.

Workflow for Analytical Method Validation

G Figure 1: General Workflow for Analytical Method Validation A Define Analytical Method's Intended Use B Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) A->B C Execute Validation Experiments B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Data and Compare Against Acceptance Criteria D->J E->J F->J G->J H->J I->J K Prepare Validation Report (Results, Deviations, Conclusion) J->K L Method Implementation for Routine Use K->L

Caption: General Workflow for Analytical Method Validation.

LC-MS/MS Method Validation Protocol

1.1. Materials and Reagents

  • This compound certified reference material (CRM).

  • Isotopically labeled internal standard (IS), e.g., ¹³C₁₂-Tris(3-isopropylphenyl) phosphate.

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid (LC-MS grade).

  • Blank matrix samples.

1.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

1.3. Preparation of Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound CRM in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.

  • Internal Standard Working Solution: Prepare a working solution of the isotopically labeled internal standard in methanol.

1.4. Sample Preparation

  • Accurately weigh a portion of the blank matrix.

  • Spike the matrix with the appropriate working standard solution to create calibration standards and quality control samples at low, medium, and high concentrations.

  • Spike all samples, standards, and blanks with the internal standard working solution.[1]

  • Perform sample extraction using an appropriate technique such as solvent extraction followed by solid-phase extraction (SPE) for cleanup if necessary.[1]

1.5. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: Optimized gradient elution program for the separation of the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40 °C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize precursor and product ion transitions for both the analyte and the internal standard.

1.6. Validation Parameters

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.[1]

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (R²) ≥ 0.99.[1]

  • Accuracy (Recovery): Analyze spiked blank matrix samples at a minimum of three concentration levels (low, medium, high). The recovery should be within 80-120%.[1]

  • Precision (Repeatability and Intermediate Precision): Analyze replicate samples at three concentration levels on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate) on the analytical results.

GC-MS Method Validation Protocol

2.1. Materials and Reagents

  • This compound certified reference material (CRM).

  • Internal standard (IS), e.g., Triphenyl phosphate-d15.[4][5]

  • GC-grade ethyl acetate (B1210297) and other necessary solvents.

  • Blank matrix samples.

2.2. Instrumentation

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS).

2.3. Preparation of Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound CRM in ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in ethyl acetate.

2.4. Sample Preparation

  • Accurately weigh a portion of the blank matrix.

  • Spike the matrix with the appropriate working standard solution to create calibration standards and quality control samples.

  • Spike all samples, standards, and blanks with the internal standard working solution.

  • Extract the analyte from the matrix using a suitable solvent (e.g., ethyl acetate) with the aid of ultrasonication or shaking.[4][5]

  • If necessary, perform a cleanup step using solid-phase extraction (SPE).[4][5]

2.5. GC-MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable capillary column for the analysis of organophosphate esters (e.g., Rtx-5MS).[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Injection Mode: Splitless injection.[6]

    • Temperature Program: An optimized temperature gradient to ensure adequate separation of the analyte from other components.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required selectivity and sensitivity.

2.6. Validation Parameters The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are to be assessed in a similar manner as described for the LC-MS/MS method, with appropriate adjustments for the GC-MS technique. The acceptance criteria remain the same.

References

Inter-laboratory Insights into the Quantification of Tris(3-isopropylphenyl) phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Quantitative Analytical Methods

The quantification of Tris(3-isopropylphenyl) phosphate (B84403), a component of complex isomeric mixtures of isopropylated triphenyl phosphates, is predominantly achieved through chromatographic techniques coupled with mass spectrometry.[1] The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these techniques often hinges on the sample matrix, the required sensitivity, and the thermal stability of the analyte.

Below is a table summarizing the performance characteristics of these two principal analytical methods, based on data from validated methods for related organophosphate esters.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and tandem mass analysis for enhanced selectivity.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a broader range of polarities and thermal stabilities.
Limit of Quantification (LOQ) Typically in the low ng/g to µg/g range. A validated method for isopropylated phenyl phosphates in air reported a relative LOQ of 0.050 mg/m³.[1]Generally offers lower LOQs, often in the pg/g to low ng/g range.[2]
Accuracy (Recovery) A mean recovery of 98.9% ± 6% has been reported for a GC-MS method for isopropylated phenyl phosphates.[1]Typically ranges from 80-120%.[2]
Precision (RSD) Generally < 15%.Typically < 15%.[2]
Selectivity High, based on chromatographic retention time and mass-to-charge ratio.Very high, due to the use of multiple reaction monitoring (MRM).
Challenges Potential for thermal degradation of some analytes in the injector port.Susceptible to matrix effects which can cause ion suppression or enhancement.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of accurate and reproducible quantification. Below are detailed methodologies for the analysis of Tris(3-isopropylphenyl) phosphate using GC-MS, adapted from a validated method for isopropylated phenyl phosphates in workplace air.[1]

Sample Preparation (Workplace Air)

  • Sampling : A defined volume of air (e.g., 420 to 1680 liters) is drawn through a quartz filter pre-spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15). The flow rate is typically set to 3.5 L/min for a sampling period of 2 to 8 hours.[1]

  • Extraction : The collected isopropylated phenyl phosphates are extracted from the filter with ethyl acetate (B1210297) in an ultrasonic bath, followed by agitation in a heated horizontal shaker.[1]

  • Purification (Optional) : For samples with complex matrices, a clean-up step using solid-phase extraction (SPE) can be employed to remove interfering substances.[1]

  • Final Preparation : The extract is then concentrated, and an aliquot is transferred into a GC vial for analysis.[1]

Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) : Equipped with a mass-selective detector (MSD).

  • Capillary Column : A 30 m column with an inner diameter of 0.25 mm and a 0.25 µm film thickness is commonly used (e.g., Optima 5 MS accent).[1]

  • Injection : A splitless injection is typically used.

  • Oven Temperature Program : A programmed temperature gradient is employed to separate the isomers.

  • Mass Spectrometer (MS) : Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification : The quantitative determination is based on a calibration curve generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.[1]

Visualizing the Workflow

To better illustrate the processes involved in ensuring analytical accuracy and the typical workflow for quantification, the following diagrams are provided.

InterLab_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Evaluation cluster_3 Phase 4: Reporting & Improvement P1 Sample Preparation (Homogeneous Material) P2 Sample Distribution to Participating Labs P1->P2 Identical Samples A1 Analysis by Participating Labs P2->A1 A2 Use of Standardized or In-House Methods A1->A2 D1 Submission of Quantitative Results A1->D1 D2 Statistical Analysis (z-scores, etc.) D1->D2 R1 Performance Report Generation D2->R1 R2 Identification of Methodological Discrepancies R1->R2

Inter-laboratory comparison workflow.

Analytical_Workflow Sample Sample Collection (e.g., Air, Dust, Water) Spike Internal Standard Spiking (e.g., ¹³C-labeled analog) Sample->Spike Extraction Solvent Extraction (e.g., Ultrasonic Bath) Spike->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Quant Data Processing & Quantification Analysis->Quant

References

A Comparative Analysis of Tris(3-isopropylphenyl) phosphate and Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and toxicological profiles of Tris(3-isopropylphenyl) phosphate (B84403) versus traditional brominated flame retardants.

The selection of flame retardants in product formulation is a critical decision, balancing fire safety requirements with environmental and health considerations. For decades, brominated flame retardants (BFRs) have been the industry standard due to their high efficacy. However, mounting concerns over their persistence, bioaccumulation, and toxicity have spurred the development of alternatives. Among these, organophosphorus flame retardants, such as Tris(3-isopropylphenyl) phosphate (IPP3), have emerged as viable replacements. This guide provides a detailed comparison of the efficacy and toxicological profiles of IPP3 and a representative BFR, Decabromodiphenyl ether (DecaBDE), supported by available experimental data.

Mechanism of Action: A Fundamental Divergence

The primary difference in the flame retardant capabilities of IPP3 and BFRs lies in their mechanism of action.

  • This compound (IPP3): As a phosphorus-based flame retardant, IPP3 primarily acts in the condensed phase . During combustion, it decomposes to form a protective layer of char on the material's surface. This char layer insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatiles, and acts as a barrier to oxygen, thereby inhibiting the combustion cycle.

  • Brominated Flame Retardants (e.g., Decabromodiphenyl ether): BFRs predominantly operate in the gas phase . Upon heating, they release bromine radicals. These radicals are highly effective at scavenging the high-energy hydrogen and hydroxyl radicals in the flame that propagate the combustion chain reaction. This "radical trapping" mechanism extinguishes the flame.

Quantitative Comparison of Flame Retardant Efficacy

Direct, head-to-head comparative data for IPP3 and DecaBDE in the same polymer matrix is limited in publicly available literature. However, by synthesizing available data for these flame retardants in a common engineering thermoplastic like polycarbonate (PC), a representative comparison can be established.

Parameter Neat Polycarbonate (PC) PC with this compound (IPP3) (Typical Loading) PC with Decabromodiphenyl ether (DecaBDE) & Antimony Trioxide (Typical Loading)
Limiting Oxygen Index (LOI), % ~25-27~32-35~35-38
UL-94 Rating (1.6 mm) V-2V-0V-0
Peak Heat Release Rate (pHRR), kW/m² ~250-300~180-220~150-190
Total Heat Release (THR), MJ/m² ~80-100~60-80~55-75
Char Yield, % LowModerate to HighLow

Note: These values are representative and can vary depending on the specific formulation, loading level of the flame retardant, and the presence of synergists like antimony trioxide, which is commonly used with BFRs.

Toxicological and Environmental Profile: A Key Differentiator

The impetus for moving away from BFRs is largely driven by their adverse health and environmental profiles.

Parameter This compound (IPP3) Decabromodiphenyl ether (DecaBDE)
Persistence Generally considered less persistent than many BFRs.High persistence in the environment.
Bioaccumulation Lower potential for bioaccumulation.Known to bioaccumulate in fatty tissues of organisms.
Neurotoxicity Concerns exist for some organophosphate esters, with studies on isopropylated triaryl phosphates showing potential for neurotoxicity at high doses.Developmental neurotoxicity is a significant concern, with studies indicating potential impacts on brain development.[1][2][3]
Endocrine Disruption Some aryl organophosphate esters have shown potential for endocrine-disrupting effects.Known to interfere with thyroid hormone regulation.
Carcinogenicity Limited data available.Some evidence of carcinogenicity in animal studies.[4]
Combustion Byproducts Does not produce halogenated dioxins or furans.Can form toxic polybrominated dibenzodioxins and dibenzofurans upon incomplete combustion.

Experimental Protocols

The following are standardized methodologies for the key flammability tests cited in this guide.

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support candle-like combustion of a material.[5][6][7]

  • Apparatus: A vertical heat-resistant glass column, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Procedure: A vertically mounted specimen is ignited at its upper end. The oxygen/nitrogen ratio in the gas flowing up the column is systematically varied to find the minimum oxygen concentration at which the specimen continues to burn for a specified period or over a specified length after ignition.

  • Data: The LOI is expressed as the volume percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.[5][7]

2. UL-94 Vertical Burn Test

This test evaluates the self-extinguishing properties of a plastic material after exposure to a flame.[8][9][10][11][12]

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen holder, and a cotton pad.

  • Procedure: A rectangular specimen is held vertically. A flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds and removed, and the afterflame and afterglow times are recorded. Any dripping of flaming particles that ignite the cotton pad below is noted.[8][10]

  • Data: Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips occur. V-0 is the highest rating, indicating the material self-extinguished quickly with no flaming drips.[12]

3. Cone Calorimetry (ISO 5660-1)

This is one of the most effective bench-scale methods for assessing the fire performance of materials. It measures heat release rate, smoke production, and mass loss rate.[13][14][15][16][17][18]

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, an ignition source, and a gas analysis system to measure oxygen consumption.

  • Procedure: A horizontally oriented specimen is exposed to a controlled level of radiant heat from the conical heater. The flammable gases released from the material are ignited by a spark igniter. The rate of heat release is calculated based on the principle of oxygen consumption, where the amount of heat released is proportional to the amount of oxygen consumed during combustion.[15][16][18]

  • Data: Key parameters measured include the time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and char yield. Lower pHRR and THR values indicate better fire safety.[13]

Visualizing the Comparison

To better understand the distinct mechanisms and evaluation workflow, the following diagrams are provided.

Flame_Retardant_Mechanisms cluster_IPP3 This compound (IPP3) cluster_BFR Brominated Flame Retardant (BFR) IPP3 IPP3 in Polymer Matrix Decomposition_IPP3 Decomposition to Phosphoric Acids IPP3->Decomposition_IPP3 Pyrolysis Heat_IPP3 Heat Application Heat_IPP3->IPP3 Char_Formation Protective Char Layer Decomposition_IPP3->Char_Formation Condensed Phase Action Barrier Heat & Oxygen Barrier Char_Formation->Barrier Reduced_Volatiles Reduced Flammable Volatiles Char_Formation->Reduced_Volatiles Flame_Inhibition_IPP3 Flame Inhibition Barrier->Flame_Inhibition_IPP3 Reduced_Volatiles->Flame_Inhibition_IPP3 BFR BFR in Polymer Matrix Decomposition_BFR Release of Bromine Radicals (Br•) BFR->Decomposition_BFR Pyrolysis Heat_BFR Heat Application Heat_BFR->BFR Radical_Scavenging Gas Phase Radical Scavenging (H•, OH•) Decomposition_BFR->Radical_Scavenging Gas Phase Action Flame_Extinguished Flame Extinguished Radical_Scavenging->Flame_Extinguished

Caption: Comparative mechanisms of action for IPP3 and BFRs.

Experimental_Workflow cluster_Tests Flammability Testing cluster_Data Data Analysis Start Material Formulation (Polymer + Flame Retardant) Specimen_Prep Specimen Preparation Start->Specimen_Prep LOI LOI Test (ASTM D2863) Specimen_Prep->LOI UL94 UL-94 Test Specimen_Prep->UL94 Cone Cone Calorimetry (ISO 5660-1) Specimen_Prep->Cone LOI_Data Oxygen Index (%) LOI->LOI_Data UL94_Data V-0, V-1, V-2 Rating UL94->UL94_Data Cone_Data pHRR, THR, Char Yield Cone->Cone_Data Comparison Comparative Efficacy Assessment LOI_Data->Comparison UL94_Data->Comparison Cone_Data->Comparison

Caption: Workflow for evaluating flame retardant efficacy.

Logical_Relationship IPP3 Tris(3-isopropylphenyl) phosphate Condensed_Phase Condensed Phase Mechanism IPP3->Condensed_Phase Lower_Toxicity Generally Lower Persistence & Bioaccumulation IPP3->Lower_Toxicity Alternative Alternative to BFRs IPP3->Alternative BFR Brominated Flame Retardants Gas_Phase Gas Phase Mechanism BFR->Gas_Phase Higher_Toxicity Higher Persistence & Bioaccumulation Concerns BFR->Higher_Toxicity Char_Formation Char Formation Condensed_Phase->Char_Formation Radical_Scavenging Radical Scavenging Gas_Phase->Radical_Scavenging Lower_Toxicity->Alternative Higher_Toxicity->Alternative

Caption: Logical relationship between flame retardant type and properties.

Conclusion

The choice between this compound and brominated flame retardants involves a trade-off between established high-performance flame retardancy and a more favorable environmental and toxicological profile. While BFRs like DecaBDE can offer superior performance in some flame retardancy metrics, the significant concerns regarding their persistence, bioaccumulation, and potential for long-term health effects have led to their restricted use and a search for safer alternatives.

This compound presents a compelling alternative, offering effective flame retardancy, particularly through a condensed-phase mechanism that can reduce heat and smoke release. While the toxicological profile of organophosphate esters is still under active investigation, they are generally considered to be less persistent and bioaccumulative than their brominated predecessors. For researchers and product developers, the move towards phosphorus-based flame retardants like IPP3 represents a step towards aligning fire safety with the principles of green chemistry and sustainable material design.

References

"Tris(3-isopropylphenyl) phosphate" vs. triphenyl phosphate: a comparative risk assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Risk Assessment: Tris(3-isopropylphenyl) phosphate (B84403) vs. Triphenyl Phosphate

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

Tris(3-isopropylphenyl) phosphate (IPP3) and triphenyl phosphate (TPP) are organophosphate esters widely used as flame retardants and plasticizers in a variety of commercial and industrial products.[1][2] As their use has become more widespread, scrutiny of their potential environmental and health risks has intensified. This guide provides a comparative risk assessment of these two compounds, synthesizing available experimental data on their physicochemical properties, toxicity, and mechanisms of action to inform researchers and drug development professionals.

Physicochemical Properties

Understanding the fundamental physicochemical properties of IPP3 and TPP is crucial for predicting their environmental fate, bioavailability, and toxicokinetics. TPP is a colorless, crystalline solid, while IPP3's properties can vary as it is often part of a mixture of isopropylated isomers.[3][4][5]

PropertyThis compound (IPP3)Triphenyl Phosphate (TPP)References
CAS Number 72668-27-0115-86-6[6][7]
Molecular Formula C27H33O4PC18H15O4P[3][8]
Molecular Weight 452.52 g/mol 326.28 g/mol [3][8]
Appearance Yellow waxy solid (for tris(4-isopropylphenyl)phosphate)Colorless to white crystalline powder[3][5]
Melting Point Not well-defined (mixture)48–50°C[3]
Boiling Point Not well-defined (mixture)244°C (at reduced pressure)[3]
Water Solubility Very low (predicted)Insoluble (1.9 mg/L at 24°C)[6][9]
Log Kow (Octanol-Water Partition Coefficient) ~8.3 (estimated)4.59[6][10]

Toxicological Profile: A Comparative Overview

The toxicological profiles of IPP3 and TPP reveal distinct differences in their primary health concerns. While both are organophosphates, their specific toxicities, particularly concerning neurotoxicity and endocrine disruption, diverge.

Acute Toxicity

Both compounds generally exhibit low acute toxicity via oral and dermal routes.[11][12]

EndpointThis compound (IPP3)Triphenyl Phosphate (TPP)References
Oral LD50 (Rat) >2000 mg/kg (for commercial mixtures)3500 mg/kg[11][13]
Oral LD50 (Mouse) Data not available1320 mg/kg[11]
Dermal LD50 (Rabbit) Data not available>7900 mg/kg[12]
Neurotoxicity

A primary concern for organophosphates is organophosphate-induced delayed neurotoxicity (OPIDN).[13]

  • Triphenyl Phosphate (TPP): Standard acute studies in hens, the preferred model for OPIDN, have failed to demonstrate a potential for TPP to cause this specific delayed neurotoxicity after a single dose.[13] However, a growing body of evidence links TPP exposure to other neurotoxic effects.[11] Studies in mice have shown that TPP and its metabolite, diphenyl phosphate (DPP), can cross the blood-brain barrier, inducing neuroinflammation, neuronal apoptosis, and oxidative stress.[14] Developmental exposure in animal models has been linked to long-lasting neurobehavioral issues, including impaired memory and altered locomotor activity.[15][16]

  • This compound (IPP3): The neurotoxicity of isopropylated triphenyl phosphates is highly dependent on the specific isomer, particularly the presence of ortho-substituted phenyl groups.[17] While some mixed isopropyl phenyl phosphates are neurotoxic, they are significantly less potent than other organophosphates like tri-ortho cresyl phosphate (TOCP).[13][18] Most commercial isopropylated triaryl phosphate mixtures did not induce acute OPIDN at doses up to 2000 mg/kg.[13] However, neurotoxicity has been observed at very high exposure levels, and some isomers have been associated with developmental neurotoxicity in animal studies.[2][17]

Endocrine Disruption

Endocrine-disrupting activity is a significant concern for TPP, with substantial evidence from both in vitro and in vivo studies.

  • Triphenyl Phosphate (TPP): TPP has been identified as an endocrine disruptor, particularly for aquatic species.[19][20] It demonstrates estrogenic, androgenic, and/or steroidogenic activity.[19] In vitro assays have shown TPP can stimulate estrogen receptors (ERα/β) and the pregnane (B1235032) X receptor (PXR), while inhibiting the androgen receptor (AR) and glucocorticoid receptor (GR).[21] In male mice, TPP exposure led to testicular tissue damage and decreased testosterone (B1683101) levels.[22] These properties have led the European Chemicals Agency (ECHA) to identify TPP as a substance of very high concern (SVHC).[20]

  • This compound (IPP3): Isopropylated triphenyl phosphates have also been linked to endocrine effects.[2] Animal studies have reported reproductive and developmental toxicity, including delayed puberty in offspring of exposed rats.[23] One study noted that exposure in adult rats resulted in hypertrophy and lipid accumulation in the adrenal cortex.[23]

Cytotoxicity
  • Triphenyl Phosphate (TPP): TPP has demonstrated cytotoxicity in various cell lines. In chicken embryonic hepatocytes, the LC50 was determined to be 47 µM.[24] In mouse spermatocyte cells, TPP exposure decreased cell viability in a dose-dependent manner, with an LC50 of 61.61 µM after 48 hours, and induced apoptosis through a mitochondria-dependent pathway.[25] Studies on human liver cells showed TPP exhibited more potent hepatotoxicity than its primary metabolite, DPHP.[26]

  • This compound (IPP3): Data on the specific cytotoxicity of the tris(3-isopropylphenyl) isomer is limited. However, studies on commercial mixtures of isopropylated triphenyl phosphates indicate potential for cytotoxicity, and they are often included in large-scale screening programs like Tox21 to evaluate their effects on cytotoxicity and gene expression.[2]

Experimental Protocols & Methodologies

Protocol: In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol is a standard method for assessing the cytotoxicity of a chemical compound on cultured cells.

  • Cell Culture: Human cell lines (e.g., A549 lung carcinoma or L02 hepatocytes) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Exposure: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with media containing various concentrations of the test compound (TPP or IPP3) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.

  • Extraction and Measurement: The cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer at ~540 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The concentration that causes a 50% reduction in cell viability (IC50) is calculated using a dose-response curve.

Protocol: Zebrafish Developmental Neurotoxicity Assay

The zebrafish model is widely used to assess the effects of chemicals on vertebrate development and neurobehavior.

  • Exposure: Fertilized zebrafish embryos are placed in multi-well plates containing embryo medium with various concentrations of TPP or IPP3, typically from 0 to 96 or 120 hours post-fertilization (hpf).

  • Developmental Assessment: Endpoints such as survival rate, hatching rate, heart rate, and morphological deformities (e.g., pericardial edema, yolk sac edema) are recorded at regular intervals.[27]

  • Locomotor Activity: At a specific developmental stage (e.g., 96 hpf), larval locomotor behavior is assessed using an automated tracking system. Parameters like total swimming distance and velocity are quantified in response to light/dark transitions.[27]

  • Molecular Analysis: After exposure, larvae can be processed for molecular analysis. Techniques like quantitative PCR (qPCR) can be used to measure the expression of key genes involved in neurodevelopment (e.g., mbpa, syn2a), apoptosis (bcl2a, casp9), and oxidative stress.[27]

Visualizing Mechanisms and Workflows

Diagram: TPP-Induced Cellular Toxicity Pathways

The following diagram illustrates the known signaling pathways involved in TPP-induced cytotoxicity, primarily involving oxidative stress and mitochondrial-dependent apoptosis.

TPP_Toxicity_Pathway TPP Triphenyl Phosphate (TPP) Exposure ROS Increased Intracellular Reactive Oxygen Species (ROS) TPP->ROS Mito_Damage Mitochondrial Impairment ROS->Mito_Damage DNA_Damage DNA Damage ROS->DNA_Damage Bcl2_Family Alteration of Bcl-2 Family Proteins Mito_Damage->Bcl2_Family CytoC Cytochrome c Release Bcl2_Family->CytoC Caspases Caspase-9 / Caspase-3 Activation CytoC->Caspases Apoptosis Apoptosis / Cell Death Caspases->Apoptosis DNA_Damage->Apoptosis

A simplified diagram of TPP's mechanism of cytotoxicity.[25]

Diagram: Experimental Workflow for Comparative Toxicity Assessment

This diagram outlines a logical workflow for the comparative risk assessment of chemical compounds like TPP and IPP3.

Comparative_Risk_Workflow cluster_0 Data Acquisition cluster_1 In Vitro Assessment cluster_2 In Vivo / Whole Organism Assessment cluster_3 Risk Characterization Lit_Search Literature Search (Physicochemical, Toxicological Data) Hazard_ID Hazard Identification Lit_Search->Hazard_ID In_Silico In Silico Modeling (e.g., QSAR) In_Silico->Hazard_ID Cytotox Cytotoxicity Assays (e.g., Neutral Red, MTT) Dose_Response Dose-Response Analysis Cytotox->Dose_Response Genotox Genotoxicity Assays (e.g., Ames Test) Genotox->Hazard_ID Endocrine Receptor Binding Assays (ER, AR, etc.) Endocrine->Dose_Response Acute_Tox Acute Toxicity Studies (LD50) Acute_Tox->Dose_Response Dev_Tox Developmental & Repro. Toxicity (e.g., Zebrafish, Rodent) Dev_Tox->Dose_Response Neuro_Tox Neurotoxicity Studies (OPIDN, Behavioral) Neuro_Tox->Dose_Response Risk_Summary Comparative Risk Summary Hazard_ID->Risk_Summary Dose_Response->Risk_Summary Exposure_Assess Exposure Assessment Exposure_Assess->Risk_Summary

A logical workflow for a comparative chemical risk assessment.

Conclusion

This comparative assessment highlights key differences in the risk profiles of this compound and triphenyl phosphate.

  • Triphenyl Phosphate (TPP) has a more extensively documented toxicological profile. The primary risks are associated with its proven endocrine-disrupting properties and its potential for developmental neurotoxicity .[11][15][19] While it does not appear to cause classical OPIDN, its ability to cross the blood-brain barrier and induce neuroinflammation is a significant concern.[13][14] Its identification as an SVHC by ECHA underscores the regulatory concern surrounding its use.[20]

  • This compound (IPP3) , often found in commercial mixtures, presents a more complex profile where toxicity is isomer-dependent.[17] The main concern is neurotoxicity , which appears to be less potent than other organophosphates and is primarily associated with specific ortho-isomers and very high doses.[13][17] There is also emerging evidence of reproductive and endocrine effects, though it is less characterized than for TPP.[2][23]

For researchers and drug development professionals, this comparison underscores the importance of considering specific toxicological endpoints beyond acute toxicity. While both are organophosphate esters, TPP's well-documented endocrine activity and non-OPIDN neurotoxicity may present a more immediate and defined risk in biological systems compared to the isomer-dependent and high-dose neurotoxicity associated with IPP3 mixtures. Further research into the specific isomers of IPP3 is necessary for a more complete risk characterization.

References

Leaching of Tris(3-isopropylphenyl) phosphate from Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymer matrices for applications in pharmaceutical packaging, medical devices, and laboratory consumables is a critical consideration, directly impacting product safety and efficacy. A key aspect of this selection process involves understanding the potential for chemical leaching from the polymer into the surrounding environment or the product it contains. This guide provides a comparative analysis of the leaching potential of Tris(3-isopropylphenyl) phosphate (B84403), a commonly used plasticizer and flame retardant, from different polymer matrices.

Due to limited publicly available literature on direct comparative studies for Tris(3-isopropylphenyl) phosphate, this guide draws insights from studies on structurally similar organophosphate compounds, such as the oxidized form of Irgafos 168 (tris(2,4-di-tert-butylphenyl) phosphate). The data on this related compound serves as a valuable proxy for predicting the leaching behavior of this compound.

Comparative Leaching Data

The following table summarizes the specific migration levels of the oxidized form of Irgafos 168, a compound structurally similar to this compound, from various polymer films into different food simulants. These simulants represent a range of conditions, including aqueous, acidic, and fatty environments. The data is based on a study by Dopico-García et al. (2007) which analyzed commercial food packaging materials.[1]

Polymer MatrixFood SimulantMigration (µg/dm²)[1]
Low-Density Polyethylene (B3416737) (LDPE)WaterNot Detected
3% Acetic AcidNot Detected
Olive Oil0.15
High-Density Polyethylene (HDPE)WaterNot Detected
3% Acetic AcidNot Detected
Olive Oil0.21
Polypropylene (B1209903) (PP)WaterNot Detected
3% Acetic AcidNot Detected
Olive Oil0.29
Polyvinyl Chloride (PVC)WaterNot Detected
3% Acetic AcidNot Detected
Olive OilNot Detected

Key Observations:

  • Influence of the Simulant: The organophosphate compound's leaching was predominantly observed in the fatty food simulant (olive oil).[1] This indicates that this compound, being a lipophilic compound, is more likely to migrate into fatty or oily substances.

  • Polymer Matrix Comparison: Among the tested polyolefins, polypropylene (PP) exhibited the highest migration level into olive oil, followed by high-density polyethylene (HDPE) and low-density polyethylene (LDPE).[1] This variation can be attributed to differences in polymer morphology and the compatibility of the additive with the polymer matrix.

  • PVC Performance: Notably, no migration of the organophosphate antioxidant was detected from the PVC samples into any of the food simulants.[1] This could be due to the specific formulation of the commercial PVC film tested, which might contain different types of plasticizers or possess a matrix that better retains the additive. This compound is often used as a flame retardant plasticizer in PVC products.[2]

Experimental Protocols

The following section details the typical methodologies employed in migration studies to determine the leaching of additives like this compound from polymer matrices.

Migration Experiment Protocol

This protocol is based on the general steps outlined for migration testing of food packaging materials.[1]

1. Sample Preparation:

  • Commercial polymer films (e.g., LDPE, HDPE, PP, PVC) are cut into specific dimensions, typically 1 dm².[1]

2. Migration Cell Assembly:

  • The polymer sample is placed in a migration cell, which is then filled with a specific food simulant (e.g., water, 3% acetic acid, or olive oil).

3. Incubation:

  • The migration cells are stored under controlled temperature and time conditions that simulate the intended use of the material. For long-term storage simulation, conditions such as 10 days at 40°C are common.[1]

4. Sample Analysis:

  • After incubation, the food simulant is collected, and the concentration of the target analyte (this compound) is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

5. Calculation of Specific Migration:

  • The specific migration is calculated as the mass of the substance that has migrated from the polymer into the food simulant per unit of surface area of the polymer sample, typically expressed in µg/dm².[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in a typical migration experiment to determine the leaching of chemical additives from polymers.

Migration_Experiment_Workflow cluster_prep Sample Preparation cluster_exp Migration Experiment cluster_analysis Analysis and Calculation polymer_sourcing Source Polymer Films (LDPE, HDPE, PP, PVC) sample_cutting Cut Samples to Specific Dimensions (e.g., 1 dm²) polymer_sourcing->sample_cutting cell_assembly Assemble Migration Cell with Sample and Simulant sample_cutting->cell_assembly incubation Incubate under Controlled Conditions (e.g., 10 days at 40°C) cell_assembly->incubation simulant_collection Collect Food Simulant incubation->simulant_collection analytical_measurement Analyze Simulant via GC-MS or LC-MS/MS simulant_collection->analytical_measurement migration_calculation Calculate Specific Migration (µg/dm²) analytical_measurement->migration_calculation

Caption: Workflow of a typical migration experiment for determining leaching from polymers.

For specific applications, it is highly recommended to conduct targeted migration studies using the exact polymer formulation and under conditions that accurately reflect the intended use to obtain precise leaching data for this compound.

References

Potential for Cross-Reactivity of Tris(3-isopropylphenyl) phosphate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for Tris(3-isopropylphenyl) phosphate (B84403) (T3IPP) to exhibit cross-reactivity in immunoassays. Due to a lack of direct experimental data on T3IPP in published immunoassays, this document offers a predictive comparison based on structural similarities with other organophosphate flame retardants (OPFRs) and outlines a general experimental protocol for assessing such cross-reactivity. The information presented is intended to guide researchers in the potential development and validation of immunoassays for T3IPP and similar compounds.

Structural Comparison of Organophosphate Flame Retardants

The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample. Antibodies developed to recognize a specific molecule, in this case, a hypothetical immunoassay for an OPFR, may also bind to other molecules that share similar structural features or epitopes. T3IPP belongs to the aryl phosphate ester class of OPFRs. Its structure, along with other common OPFRs, is presented below to highlight potential structural similarities that could lead to cross-reactivity.

Compound NameAbbreviationClassKey Structural Features
Tris(3-isopropylphenyl) phosphate T3IPP Aryl Phosphate ester with three isopropylphenyl groups.
Triphenyl phosphateTPHPArylPhosphate ester with three phenyl groups.
Tris(2-chloroethyl) phosphateTCEPHalogenatedPhosphate ester with three 2-chloroethyl groups.
Tris(1,3-dichloro-2-propyl) phosphateTDCPPHalogenatedPhosphate ester with three 1,3-dichloro-2-propyl groups.
Tri-n-butyl phosphateTNBPAlkylPhosphate ester with three n-butyl groups.

Hypothetical Cross-Reactivity Data

To illustrate how cross-reactivity performance would be presented, the following table provides hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) developed for Triphenyl phosphate (TPHP). The cross-reactivity of T3IPP and other OPFRs is expressed as a percentage relative to TPHP.

Compound% Cross-Reactivity (Hypothetical)
Triphenyl phosphate (TPHP)100%
This compound (T3IPP) 35%
Tris(2-chloroethyl) phosphate (TCEP)<1%
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)<1%
Tri-n-butyl phosphate (TNBP)2%

Note: This data is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a general procedure for determining the cross-reactivity of an antibody against a panel of related compounds using a competitive ELISA format.

1. Reagents and Materials:

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% bovine serum albumin in Wash Buffer)

  • Assay Buffer (e.g., PBS with 0.1% BSA, pH 7.4)

  • Primary antibody specific to the target OPFR (e.g., anti-TPHP)

  • Hapten-protein conjugate for coating (e.g., TPHP-BSA)

  • Standard solutions of the target OPFR and potential cross-reactants (including T3IPP)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microtiter plates

2. Procedure:

  • Coating: Dilute the hapten-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target OPFR and each potential cross-reactant in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody solution (at a pre-optimized dilution).

    • Transfer 100 µL of these mixtures to the coated and blocked plate wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the logarithm of the target OPFR concentration.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target OPFR and each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target OPFR / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coating Coat Plate with Hapten-Protein Conjugate Washing1 Wash Coating->Washing1 Blocking Block Wells Washing1->Blocking Washing2 Wash Blocking->Washing2 Mix Mix Antibody with Standard or Cross-Reactant Washing2->Mix Incubate1 Incubate on Plate Mix->Incubate1 Washing3 Wash Incubate1->Washing3 SecondaryAb Add Secondary Antibody Washing3->SecondaryAb Incubate2 Incubate SecondaryAb->Incubate2 Washing4 Wash Incubate2->Washing4 Substrate Add Substrate Washing4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow for competitive ELISA-based cross-reactivity assessment.

Conclusion

While specific immunoassays for this compound have not been reported in the literature, its structural similarity to other aryl phosphate flame retardants, such as TPHP, suggests a potential for cross-reactivity in immunoassays developed for these related compounds. The degree of cross-reactivity would be highly dependent on the specificity of the antibodies generated. The provided experimental protocol offers a robust framework for researchers to empirically determine the cross-reactivity of T3IPP and other OPFRs in newly developed or existing immunoassays. Such validation is critical for ensuring the accuracy and specificity of any immunoassay intended for the detection and quantification of these environmental and industrial contaminants.

Comparative Analysis of Tris(3-isopropylphenyl) phosphate in Human and Environmental Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Tris(3-isopropylphenyl) phosphate (B84403) (TiPP) in human and environmental matrices. It includes a detailed examination of its detection, quantification, and a comparison with common alternative flame retardants, supported by experimental data and protocols.

Tris(3-isopropylphenyl) phosphate, a member of the isopropylated triphenyl phosphate (IPPP) family of organophosphate esters, is utilized as a flame retardant and plasticizer in a variety of consumer and industrial products.[1][2] Its additive nature allows it to be released into the environment over time, leading to its presence in various environmental compartments and subsequent human exposure.[2] This guide aims to synthesize the current knowledge on TiPP levels in both the environment and human populations, provide detailed analytical methodologies for its detection, and compare it with other commonly used flame retardants.

Quantitative Analysis of this compound

The presence of TiPP and its related isopropylated isomers has been documented in various environmental and human samples. Due to the complexity of the IPPP mixture, many studies report the total concentration of isopropylated triarylphosphate esters (ITPs) rather than individual isomers.

Table 1: Concentration of Isopropylated Triarylphosphate Esters (ITPs), including TiPP, in Human and Environmental Samples

Sample MatrixLocationConcentration Range (ng/g)Median/Mean Concentration (ng/g)Citation
Environmental Samples
Indoor DustSouth China16.0–50063.4 (median)[3]
Indoor DustMidwestern United States140–1610476 (median)[3]
Human Samples
Data for specific TiPP concentrations in human biological samples such as blood and urine are limited in publicly available literature. Most studies focus on metabolites of other organophosphate flame retardants.

Comparison with Alternative Flame Retardants

TiPP is part of a broader class of organophosphate flame retardants used as alternatives to brominated flame retardants. The selection of a flame retardant often involves a trade-off between performance, cost, and potential health and environmental impacts.

Table 2: Comparison of this compound with Common Alternative Flame Retardants

Flame RetardantChemical ClassKey Properties & ApplicationsReported Environmental/Human Occurrence
This compound (TiPP) Organophosphate EsterUsed as a flame retardant and plasticizer in PVC, polymers, and lubricants.[4]Detected in indoor dust as part of the ITP mixture.[3] Limited data on specific human bio-monitoring.
Triphenyl phosphate (TPP) Organophosphate EsterUsed in electronics, PVC, and as a plasticizer.Ubiquitous in the environment, found in indoor dust, air, water, and human samples (urine, blood, breast milk).[5]
Tris(2-chloroethyl) phosphate (TCEP) Chlorinated OrganophosphateHistorically used in polyurethane foam, plastics, and textiles.Widespread environmental contaminant. Detected in indoor air, dust, and human samples. Use is now restricted in many regions due to health concerns.[6][7]
Ammonium (B1175870) Polyphosphate (APP) Inorganic Flame RetardantUsed in intumescent coatings, polyolefins, and polyurethanes.Generally considered to have lower environmental mobility and toxicity compared to organophosphate esters.
Aluminum Hydroxide (ATH) Inorganic Flame RetardantWidely used as a filler and flame retardant in plastics and rubber.Considered to have low environmental and health impacts.

Experimental Protocols

Accurate quantification of TiPP in various matrices requires robust analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of Isopropylated Triphenyl Phosphates in Air Samples by GC-MS

This protocol is adapted from a validated method for the determination of isopropylated triphenyl phosphate in workplace air.

1. Sample Collection:

  • Draw a known volume of air (e.g., 420 to 1680 liters) through a quartz fiber filter using a sampling pump at a flow rate of approximately 3.5 L/min.

  • Spike the filter with a suitable internal standard (e.g., triphenyl phosphate-d15) prior to sampling.

2. Sample Preparation:

  • Transfer the filter to a vial and extract the analytes with ethyl acetate (B1210297) using an ultrasonic bath for 60 minutes, followed by shaking on a horizontal shaker for another 60 minutes.

  • Centrifuge the extract to remove any particulate matter.

  • For heavily contaminated samples, a solid-phase extraction (SPE) cleanup step can be employed.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC): Agilent 6890 or equivalent.

  • Column: Restek Rtx-5MS (30 m x 0.25 mm i.d., 1.0 µm film thickness).[8]

  • Injector: Splitless mode at 250 °C.[8]

  • Carrier Gas: Helium at a constant flow rate of ~2.0 mL/min.[8]

  • Oven Temperature Program: Initial temperature of 125°C for 2 min, ramp at 20°C/min to 215°C and hold for 3 min, ramp at 1.5°C/min to 222°C and hold for 1.3 min, and finally ramp at 30°C/min to 340°C and hold for 19 min.[8]

  • Mass Spectrometer (MS): Mass selective detector.

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

4. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of TiPP in the samples using the calibration curve.

Analysis of Organophosphate Esters in Water Samples by LC-MS/MS

This protocol is a general procedure that can be adapted for the analysis of TiPP in water samples, based on methods for similar compounds.[9]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Filter the water sample (e.g., 250 mL) through a glass fiber filter.[9]

  • Spike the sample with a suitable internal standard.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by LC-MS grade water.[9]

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of methanol in water to remove interferences.

  • Elute the analytes with an appropriate solvent such as acetonitrile.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[9]

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC): Agilent 1290 Infinity or equivalent.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS): Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for TiPP and the internal standard.[9]

3. Quantification:

  • Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

  • Determine the concentration of TiPP in the water samples from the calibration curve.

Visualizing Workflows and Pathways

To better understand the analytical process and the environmental fate of TiPP, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Human or Environmental Sample Spike Spike with Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., Ultrasonic Bath) Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Reporting of Results Quantification->Report

Caption: General experimental workflow for the analysis of TiPP.

G Production Industrial Production & Use in Consumer Products Environment Environmental Compartments (Air, Water, Soil, Dust) Production->Environment Release during manufacturing, use, and disposal Biota Biota (Aquatic & Terrestrial Organisms) Environment->Biota Uptake and Bioaccumulation Humans Human Exposure Environment->Humans Inhalation of indoor/outdoor air Ingestion of dust Dermal contact Biota->Humans Dietary Intake

Caption: Potential exposure pathways of TiPP to humans.

References

A Comparative Guide to Tris(3-isopropylphenyl) phosphate Certified Reference Materials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape, the accuracy and reliability of measurements are paramount. This is particularly true in regulated environments such as pharmaceutical development and environmental analysis, where the precise quantification of compounds like Tris(3-isopropylphenyl) phosphate (B84403) is critical. As a component of complex commercial flame retardant and plasticizer mixtures, the individual isomers of isopropylated triphenyl phosphate (IPPP) require well-characterized reference materials for accurate identification and quantification. This guide provides a comprehensive comparison of certified reference materials (CRMs) for Tris(3-isopropylphenyl) phosphate and its isomers, offering insights into their certification, use, and performance in analytical methodologies.

Understanding Isopropylated Triphenyl Phosphate and the Need for Isomer-Specific Standards

Commercial isopropylated triphenyl phosphate is not a single entity but a complex mixture of isomers with varying degrees of isopropylation on the phenyl rings.[1][2][3][4][5] These mixtures, often designated by the CAS number 68937-41-7, are utilized as flame retardants and plasticizers in a wide array of products, including PVC, polyurethane foams, and electronics.[2][3][6] The toxicological profiles of these isomers can differ, necessitating the use of individual, highly purified isomer standards for accurate risk assessment and regulatory compliance. The availability of certified reference materials for specific isomers, such as this compound, Tris(2-isopropylphenyl) phosphate, and Tris(4-isopropylphenyl) phosphate, is therefore essential for researchers.[1][7]

Comparison of Certified Reference Materials

Table 1: Comparison of Tris(isopropylphenyl) phosphate Isomer Certified Reference Materials

ParameterThis compound (meta-isomer)Tris(2-isopropylphenyl) phosphate (ortho-isomer)Tris(4-isopropylphenyl) phosphate (para-isomer)Technical Isopropylated Triphenyl Phosphate Mixture
CAS Number 72668-27-0[8]64532-95-2[7]2502-15-0[9]68937-41-7[1][10]
Typical Certified Purity ≥95%≥96%[11]≥95.5%[12]Variable composition[1][13]
Analytical Techniques for Certification ¹H NMR, ³¹P NMR, GC-MS, Elemental Analysis¹H NMR, ³¹P NMR, GC-MS, Elemental Analysis[7]¹H NMR, ³¹P NMR, GC-MS, Elemental Analysis[9]GC-MS for isomer distribution
Format Neat solid or solution in a specified solventSolution in a specified solvent (e.g., Toluene)[7]Oily Liquid or solution in a specified solvent[9][12]Liquid mixture
Key Certified Information Identity, Purity, and Concentration (if in solution)Identity, Purity, and ConcentrationIdentity, Purity, and ConcentrationIsomer distribution and concentration of major components
Supplier Examples MedChemExpress[8]AccuStandard[7], LGC Standards[14]LGC Standards[9], A Chemtek[12], Santa Cruz Biotechnology[10]CPAchem, Wellington Laboratories[1]

Certification Process of Reference Materials

The certification of a chemical reference material is a rigorous process designed to ensure its accuracy, stability, and traceability to a recognized standard. This workflow guarantees the reliability of the material for its intended analytical purpose.

CRM_Certification_Workflow Figure 1: Generalized Workflow for the Certification of a Chemical Reference Material cluster_Production Material Production cluster_Characterization Characterization and Value Assignment cluster_Validation Validation and Documentation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product Homogenization Homogenization and Packaging Purification->Homogenization Purified Material Identity Identity Confirmation (NMR, MS) Homogenization->Identity Packaged Units Purity Purity Determination (GC-MS, HPLC) Identity->Purity Quantification Quantitative Analysis (e.g., qNMR, Mass Balance) Purity->Quantification Stability Stability and Homogeneity Testing Quantification->Stability Uncertainty Uncertainty Budget Calculation Stability->Uncertainty CoA Certificate of Analysis Generation Uncertainty->CoA Certified Value and Uncertainty

Caption: Generalized Workflow for the Certification of a Chemical Reference Material.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry is the most common and robust analytical technique for the determination of isopropylated triphenyl phosphates.[1][4] The following protocol provides a typical methodology for the analysis of this compound and its isomers.

Sample Preparation

  • Standard Preparation: Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent (e.g., toluene, ethyl acetate) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Extraction (for solid matrices): For samples such as polymer materials or dust, perform solvent extraction using an appropriate solvent (e.g., toluene, dichloromethane) with the aid of ultrasonication or Soxhlet extraction.

  • Sample Clean-up: If necessary, employ solid-phase extraction (SPE) with a suitable sorbent (e.g., silica, Florisil) to remove interfering matrix components.

  • Internal Standard: Spike all standards and samples with a known concentration of an internal standard (e.g., deuterated triphenyl phosphate, TPP-d15) to correct for variations in sample injection and instrument response.[1]

GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Target Ions: Monitor characteristic ions for Tris(isopropylphenyl) phosphate (e.g., m/z 452, 410, 368) and the internal standard.

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Logical Workflow for Analytical Method Validation using a CRM

The use of a certified reference material is fundamental to the validation of an analytical method, ensuring its accuracy, precision, and overall reliability.

Method_Validation_Workflow Figure 2: Logical Workflow for Analytical Method Validation Using a CRM Start Obtain Tris(3-isopropylphenyl) phosphate CRM Prepare_Standards Prepare Calibration and QC Samples from CRM Start->Prepare_Standards Develop_Method Develop Analytical Method (e.g., GC-MS) Prepare_Standards->Develop_Method Assess_Specificity Assess Specificity and Selectivity Develop_Method->Assess_Specificity Determine_Linearity Determine Linearity and Range Assess_Specificity->Determine_Linearity Evaluate_Accuracy Evaluate Accuracy (% Recovery) Determine_Linearity->Evaluate_Accuracy Evaluate_Precision Evaluate Precision (Repeatability and Intermediate Precision) Evaluate_Accuracy->Evaluate_Precision Determine_Limits Determine Limit of Detection (LOD) and Limit of Quantitation (LOQ) Evaluate_Precision->Determine_Limits Assess_Robustness Assess Method Robustness Determine_Limits->Assess_Robustness Final_Validation Final Method Validation and Documentation Assess_Robustness->Final_Validation

Caption: Logical Workflow for Analytical Method Validation Using a CRM.

Conclusion

The use of certified reference materials for individual isomers of isopropylated triphenyl phosphate, such as this compound, is indispensable for accurate and reliable analytical measurements. While commercial products are complex mixtures, the availability of high-purity isomer standards allows for precise quantification, which is crucial for regulatory monitoring, toxicological studies, and quality control in various industries. This guide provides a framework for comparing and utilizing these essential reference materials, empowering researchers and drug development professionals to ensure the integrity of their analytical data. When selecting a CRM, it is imperative to consult the Certificate of Analysis provided by the supplier to obtain detailed information on the certified values, uncertainties, and the methods used for characterization.

References

Bioconcentration Potential: A Comparative Analysis of Tris(3-isopropylphenyl) phosphate and Other Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

The bioconcentration factor (BCF) is a critical measure for assessing the potential of a chemical substance to accumulate in an organism from the surrounding environment. For plasticizers, which are ubiquitous in modern materials, understanding their bioconcentration potential is paramount for environmental risk assessment. This guide provides a comparative analysis of the BCF of Tris(3-isopropylphenyl) phosphate (B84403) against other commonly used plasticizers, supported by experimental data and standardized testing protocols.

Bioconcentration Factor (BCF) Comparison

The BCF values for various plasticizers, including the organophosphate flame retardant Tris(3-isopropylphenyl) phosphate and several phthalate (B1215562) and alternative plasticizers, are summarized in the table below. The data reveals a wide range of bioconcentration potentials among these compounds.

Plasticizer CategorySpecific CompoundBioconcentration Factor (BCF)Comments
Phosphate Esters Tris(isopropylphenyl) phosphate 6.9 - 42 Suggests low bioconcentration potential in aquatic organisms.[1]
Isopropylated triphenyl phosphate (IPPP - mixture)776This is a mixture containing various isopropylated phenyl phosphates.[2][3]
Isopropylphenyl diphenyl phosphate495Determined in fathead minnow (Pimephales promelas).[4]
Triphenyl phosphate (TPP)189 - 193Determined over a 32 to 35-day exposure.[5] BCF values up to 2000 L/kg have been reported, though these may include metabolites.[6]
Tricresyl phosphate (TCP)1589 (modeled)This is a modeled BCF value.[7]
Phthalate Esters Di(2-ethylhexyl) phthalate (DEHP)42 - 842 (fish)BCF values can be significantly higher in invertebrates (e.g., up to 5380 in copepods).
Di-n-butyl phthalate (DBP)0.23 - 0.30 (in soil)These values are for soil and may not be directly comparable to aquatic BCFs.[8]
Benzyl butyl phthalate (BBP)9.4 (bluegill sunfish)[9]
Alternative Plasticizers Acetyl tributyl citrate (B86180) (ATBC)-Frequently detected in foodstuffs, implying high mobility.[8]
Dibutyl sebacate (B1225510) (DBS)-Commonly used in flexible PVC applications.

Experimental Protocol for BCF Determination: OECD Test Guideline 305

The majority of experimentally derived BCF values for aquatic organisms are determined following the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[10][11] This guideline provides a standardized framework to ensure the reliability and comparability of results.

The test consists of two primary phases:

  • Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in the water. The duration of this phase can range from 7 to 28 days, or until a steady-state concentration is reached in the fish tissues.[12] During this phase, the concentration of the test substance in both the water and the fish is periodically measured.

  • Depuration (Elimination) Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated medium of the same composition.[12] The concentration of the test substance in the fish tissues is monitored over time as the organism eliminates the substance. This phase continues until the concentration of the test substance in the fish has declined to less than 5% of the steady-state concentration achieved during the uptake phase.

The Bioconcentration Factor is then calculated as the ratio of the concentration of the chemical in the organism to the concentration of the chemical in the surrounding water at steady state.[13]

Visualizing the OECD 305 Experimental Workflow

The following diagram illustrates the key stages of the OECD 305 protocol for determining the bioconcentration factor of a substance in fish.

OECD_305_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (7-28 days) cluster_depuration Depuration Phase cluster_calculation Data Analysis start Select Fish Species (e.g., Danio rerio, Oncorhynchus mykiss) acclimation Acclimation to Test Conditions start->acclimation exposure Expose fish to constant concentration of test substance acclimation->exposure Start of Test sampling_uptake Periodically sample fish and water exposure->sampling_uptake analysis_uptake Analyze for substance concentration sampling_uptake->analysis_uptake transfer Transfer fish to clean water analysis_uptake->transfer End of Uptake Phase sampling_depuration Periodically sample fish transfer->sampling_depuration analysis_depuration Analyze for substance concentration sampling_depuration->analysis_depuration bcf_calc Calculate BCF = C_fish / C_water at steady state analysis_depuration->bcf_calc

Caption: Experimental workflow for determining the Bioconcentration Factor (BCF) according to OECD Guideline 305.

Logical Relationship in Bioconcentration

The tendency of a substance to bioconcentrate is closely related to its physicochemical properties, particularly its hydrophobicity. This relationship is often quantified by the octanol-water partition coefficient (Kow). A high Kow value generally indicates a greater potential for a substance to partition from water into the fatty tissues of an organism, leading to a higher BCF. The diagram below illustrates this fundamental relationship.

BCF_Relationship substance Chemical Substance in Aqueous Environment properties Physicochemical Properties substance->properties organism Aquatic Organism (Lipid-rich tissues) substance->organism uptake kow High Octanol-Water Partition Coefficient (Kow) (High Lipophilicity) properties->kow determines bcf High Bioconcentration Factor (BCF) kow->bcf leads to organism->bcf results in

Caption: Relationship between a substance's properties and its bioconcentration factor.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Tris(3-isopropylphenyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tris(3-isopropylphenyl) phosphate (B84403). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Tris(3-isopropylphenyl) phosphate presents several health and environmental hazards. It may cause damage to organs through prolonged or repeated exposure, causes serious eye and skin irritation, and may cause an allergic skin reaction.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRationale
Respiratory Protection NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and a dust/mist filter.To prevent inhalation of harmful vapors, dusts, or mists.
Hand Protection Chemical-resistant gloves (Viton® or Nitrile recommended). A glove with a protection class of 6 (breakthrough time > 480 minutes) is recommended for prolonged contact.[1]To prevent skin contact, which can cause irritation and allergic reactions.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against eye irritation from splashes or dust.[1]
Body Protection Disposable Tyvek-type protective clothing or sleeves taped to gloves.[3]To prevent contamination of personal clothing and skin.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.

1. Preparation and Weighing:

  • Ensure the fume hood is functioning correctly.

  • Gather all necessary equipment, including secondary containment trays.

  • Don all required PPE as specified in Table 1.

  • When weighing the neat chemical, do so within the fume hood to minimize inhalation exposure.

2. Dissolution and Transfer:

  • Use a secondary containment tray for all transfers to contain any potential spills.

  • Add the chemical to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.

3. Post-Handling:

  • Decontaminate all work surfaces after use.

  • Remove PPE in the designated area, avoiding contact between contaminated outer surfaces and skin.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • Skin Contact: Immediately flood the affected skin with water while removing and isolating all contaminated clothing. Gently wash all affected skin areas thoroughly with soap and water.[3] If skin irritation or a rash occurs, get medical attention.[1]

  • Inhalation: Immediately leave the contaminated area and take deep breaths of fresh air.[3]

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.

  • Spill: Isolate the spill or leak area. For liquids, this should be at least 50 meters (150 feet) in all directions.[3] Collect the spillage and dispose of it in accordance with local, regional, national, and international regulations.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: All waste containing this compound, including contaminated disposable items (e.g., gloves, wipes, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Method: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1] This should be done through a licensed waste disposal contractor.[1] Do not dispose of untreated waste into the sewer system.[1]

Quantitative Data

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C27H33O4P
Molecular Weight 452.52 g/mol [4][5]
Appearance Yellow waxy solid[2]
Density 1.16 g/cm³ at 20 °C[4]
Water Solubility Not miscible or difficult to mix[4]

Experimental Workflow and Safety Logic

The following diagrams illustrate the safe handling workflow and the logic behind the recommended safety precautions.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather materials in secondary containment prep_hood->prep_materials handling_weigh Weigh chemical in fume hood prep_materials->handling_weigh handling_transfer Transfer and dissolve in secondary containment handling_weigh->handling_transfer cleanup_decon Decontaminate work surfaces handling_transfer->cleanup_decon cleanup_waste Collect all waste in labeled hazardous container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE in designated area cleanup_waste->cleanup_ppe disposal_storage Store waste in a secure, ventilated area cleanup_waste->disposal_storage cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_contractor Dispose through a licensed contractor disposal_storage->disposal_contractor

Caption: Workflow for the safe handling of this compound.

Hazard_PPE_Logic cluster_hazards Identified Hazards cluster_ppe Recommended PPE & Procedures hazard_inhalation Inhalation Hazard ppe_respirator Respirator hazard_inhalation->ppe_respirator mitigates hazard_skin Skin Irritation & Allergic Reaction ppe_gloves Chemical Resistant Gloves hazard_skin->ppe_gloves mitigates hazard_eye Serious Eye Irritation ppe_goggles Safety Goggles / Face Shield hazard_eye->ppe_goggles mitigates hazard_ingestion Ingestion Toxicity proc_handling Careful Handling / No Eating or Drinking hazard_ingestion->proc_handling prevents hazard_environmental Aquatic Toxicity proc_disposal Proper Waste Disposal hazard_environmental->proc_disposal prevents

Caption: Relationship between hazards and protective measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.